(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Monobactams - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIVWNWEDIHJD-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230064 | |
| Record name | 3-Amino-4-methylmonobactamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80082-65-1 | |
| Record name | (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80082-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-methylmonobactamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080082651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-methylmonobactamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-trans)-3-amino-2-methyl-4-oxoazetidine-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Synthetic Antibiotic: A Technical History of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of the Monobactams
The landscape of antibacterial therapy was dramatically altered in the early 1980s with the discovery of a novel class of β-lactam antibiotics: the monobactams.[1][2] Unlike their bicyclic predecessors, the penicillins and cephalosporins, monobactams feature a unique monocyclic β-lactam ring.[1][2] This structural distinction conferred a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria, and notably, a significant resistance to hydrolysis by many β-lactamase enzymes.[1] The journey to the first clinically successful synthetic monobactam, aztreonam, was paved by the crucial discovery and synthesis of key intermediates. Among these, (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid stands out as the foundational core, the very nucleus upon which the therapeutic efficacy of aztreonam was built. This technical guide delves into the discovery and history of this pivotal molecule, providing an in-depth look at its synthesis and significance.
The Pioneering Discovery at Squibb Institute for Medical Research
The story of this compound is intrinsically linked to the broader monobactam research program spearheaded by Richard B. Sykes and Christopher M. Cimarusti at the Squibb Institute for Medical Research in the late 1970s and early 1980s.[2][3][4] Their initial work focused on naturally occurring monobactams, such as sulfazecin, isolated from bacteria like Pseudomonas acidophila.[5] While these natural products demonstrated the potential of the monocyclic β-lactam structure, their inherent antimicrobial activity was modest.[1]
The true breakthrough came from the realization that synthetic modification of the monobactam nucleus could lead to vastly improved potency and a desirable spectrum of activity.[1][3] This led to a focused effort on the total synthesis of monobactam analogues. The core of this synthetic endeavor was the construction of the 3-amino-4-oxoazetidine-1-sulfonic acid ring system. The specific stereoisomer, this compound (also known as 3-Amino-4-methylmonobactamic acid or 3-AMMA), was identified as the key intermediate for what would become aztreonam.[6][7] Its synthesis was a critical step in moving the monobactam class from a scientific curiosity to a clinical reality.
The Synthetic Pathway: From a Natural Amino Acid to a Novel Core
The elegance of the synthesis of this compound lies in its stereospecific construction from a readily available chiral starting material, L-threonine. This approach ensured the correct stereochemistry at the C2 and C3 positions of the azetidinone ring, which is crucial for biological activity. The overall synthetic strategy, pieced together from various sources including patent literature and scientific publications, involves a multi-step process.[6][7][8]
Experimental Protocol: Synthesis of this compound
The following protocol represents a synthesized methodology based on the pioneering work in the field.
Step 1: Esterification of L-Threonine L-threonine is first converted to its methyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting L-threonine with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.
Step 2: Amidation of L-Threonine Methyl Ester The methyl ester is then converted to the corresponding amide by treatment with ammonia in methanol. This step sets the stage for the subsequent protection of the amino group.
Step 3: Protection of the Amino Group The primary amino group of L-threoninamide is protected to prevent its interference in subsequent reactions. A common protecting group used in early syntheses was the benzyloxycarbonyl (Cbz) group, introduced by reacting the amide with benzyl chloroformate under basic conditions.
Step 4: Activation of the Hydroxyl Group The secondary hydroxyl group is activated to facilitate the subsequent intramolecular cyclization. This is typically achieved by converting it into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 5: Sulfonation of the Amide Nitrogen The nitrogen of the amide is sulfonated using a suitable sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid. This step introduces the sulfonic acid moiety that will become part of the final azetidinone ring.
Step 6: Cyclization to the β-Lactam Ring The key ring-forming step is an intramolecular nucleophilic substitution. Under the influence of a base (e.g., potassium carbonate), the sulfonated nitrogen attacks the carbon bearing the mesylate leaving group, leading to the formation of the four-membered β-lactam ring with the desired stereochemistry.
Step 7: Deprotection of the Amino Group The final step is the removal of the Cbz protecting group from the 3-amino position. This is typically accomplished by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This yields the target molecule, this compound.
Caption: Synthetic pathway of this compound.
Quantitative Data
While specific yields for each step can vary depending on the exact conditions and scale of the reaction, the overall yield for the synthesis of the aztreonam main ring from L-threonine has been reported to be in the range of 50-60%.[6][7]
| Step | Reaction | Typical Reagents | Reported Overall Yield (%) |
| 1-7 | L-Threonine to this compound | See protocol above | 54.6 - 60.4[6][7] |
Characterization and Significance
The structure of this compound has been confirmed by various spectroscopic methods, including ¹H-NMR, as well as by its conversion to aztreonam.[6][7] The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities exceeding 98% being reported.[6]
The discovery and successful synthesis of this key intermediate were of paramount importance for several reasons:
-
Enabled the Synthesis of Aztreonam: It provided a reliable and scalable route to the core structure of aztreonam, allowing for the subsequent attachment of the side chain responsible for its potent antibacterial activity.
-
Established a Versatile Synthetic Platform: The synthetic strategy developed for this molecule served as a template for the creation of a wide array of other monobactam analogues, facilitating extensive structure-activity relationship (SAR) studies.[3]
-
Validated the Potential of Synthetic Chemistry in Antibiotic Development: The success of the monobactam program demonstrated that novel antibiotic classes with unique properties could be rationally designed and synthesized, moving beyond the sole reliance on naturally occurring compounds.
Workflow of Monobactam Discovery and Development
The journey from the initial observation of naturally occurring monobactams to the clinical application of aztreonam involved a systematic and multidisciplinary approach.
Caption: Monobactam discovery and development workflow.
Conclusion
This compound represents a landmark achievement in medicinal chemistry. Its discovery and synthesis were not merely a stepping stone to a new drug but a testament to the power of synthetic innovation in overcoming the limitations of natural products. The work of the scientists at the Squibb Institute for Medical Research laid a robust foundation for a new class of antibiotics and continues to inspire the development of novel antibacterial agents. This in-depth technical guide serves to highlight the pivotal role of this core molecule and the scientific ingenuity behind its creation, offering valuable insights for today's researchers in the ongoing battle against bacterial resistance.
References
- 1. Discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The new monobactams: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aztreonam: discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06893A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102925510A - Synthetic method of aztreonam intermediate - Google Patents [patents.google.com]
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid chemical properties
An In-depth Technical Guide: Chemical Properties of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
Introduction and Strategic Importance
This compound, identified by CAS Number 80082-65-1 , is a cornerstone chiral building block in modern pharmaceutical synthesis.[1][2][3] Its structural significance lies in the strained four-membered β-lactam ring, which is foundational to a major class of antibiotics. This compound, however, is most distinguished as the key precursor to Aztreonam , a synthetic monobactam antibiotic.[4][5][] Unlike traditional bicyclic β-lactam antibiotics (e.g., penicillins and cephalosporins), Aztreonam's monocyclic core offers a distinct spectrum of activity, primarily targeting aerobic Gram-negative bacteria, and exhibits resistance to many β-lactamases.[5]
This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and analytical validation of this compound. The content is structured to deliver not just data, but the mechanistic causality and practical insights required for its effective application in research and development.
Core Physicochemical Properties
The compound's physical properties are dominated by its highly polar functional groups—the amino group and the sulfonic acid moiety—which dictate its solubility and handling characteristics. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][7] |
| CAS Number | 80082-65-1 | [1][2][8] |
| Molecular Formula | C₄H₈N₂O₄S | [2][9] |
| Molecular Weight | 180.18 g/mol | [][9][10] |
| Appearance | White to off-white crystalline powder/solid | [3][8][11] |
| Melting Point | 197-211°C (with decomposition) | [3][][8] |
| Solubility | Soluble in water; Slightly soluble in DMSO; Insoluble in non-polar organic solvents (e.g., ether, benzene) | [8][11][12] |
| Density | ~1.75 g/cm³ | [] |
| pKa | ~2.5 (sulfonic acid), ~8.4 (amino group) | [11] |
| Optical Rotation | [α]D²⁰ = +229° (c=1, H₂O) | [11] |
| XLogP3 | -3.6 | [3][7] |
Expert Insights: The highly negative XLogP3 value of -3.6 unequivocally confirms the compound's hydrophilic nature, a direct consequence of its multiple hydrogen bond donors and acceptors.[1][3][7] This property is critical for its handling in aqueous reaction media but necessitates careful consideration during product isolation and purification, where techniques like lyophilization or reverse-phase chromatography with polar mobile phases are often required. The two distinct pKa values are crucial for pH-controlled reactions and extractions; the molecule exists as a zwitterion over a wide pH range.[11]
Stereospecific Synthesis from L-Threonine
The synthesis of this molecule is a masterclass in stereochemical control, where the inherent chirality of a natural amino acid is transferred to the final product. A common and efficient route begins with L-threonine, which provides the necessary (2S, 3S) stereochemistry for the final azetidinone ring.[13]
Rationale for the Synthetic Strategy
The choice of L-threonine is strategic; its side chain contains the exact stereocenters required for the C2 (methyl) and C3 (amino) positions of the target molecule. The synthetic sequence is designed to:
-
Protect reactive groups: The amino and carboxyl groups of threonine are masked to prevent side reactions.
-
Activate the hydroxyl group: The β-hydroxyl group is converted into a good leaving group (e.g., a mesylate) to facilitate intramolecular cyclization.
-
Introduce the N-sulfonyl group: This group is essential for activating the β-lactam ring in the final antibiotic.
-
Induce Cyclization: An intramolecular Sₙ2 reaction forms the strained 4-membered ring.
-
Deprotect: Removal of protecting groups yields the final product.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis from L-threonine.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative summary based on established chemical transformations for this synthesis.[13]
Materials:
-
L-Threonine
-
Methanol, Thionyl chloride
-
Benzyl chloroformate (Cbz-Cl)
-
Methanesulfonyl chloride (Ms-Cl)
-
Chlorosulfonic acid
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Palladium on carbon (Pd/C) catalyst
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Esterification: Suspend L-threonine in methanol and cool to 0°C. Add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Remove solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Amino Group Protection: Dissolve the ester in a suitable solvent and, under basic conditions (e.g., NaHCO₃), add benzyl chloroformate to protect the amino group as a Cbz derivative.
-
Hydroxyl Group Activation: Dissolve the protected amino ester in a solvent like dichloromethane. Cool to 0°C and add triethylamine followed by methanesulfonyl chloride. This converts the hydroxyl group into a mesylate, an excellent leaving group.
-
Sulfonation & Cyclization: The N-H of the protected amine is sulfonated using an agent like chlorosulfonic acid. Subsequent treatment with a base (e.g., potassium carbonate) induces an intramolecular Sₙ2 reaction: the sulfonated nitrogen attacks the carbon bearing the mesylate, displacing it and forming the 4-membered azetidinone ring. This is the critical ring-forming step, and its success relies on the precise activation and stereochemistry established in prior steps.
-
Deprotection: The Cbz protecting group is removed via catalytic hydrogenation using H₂ gas and a Pd/C catalyst. The ester may be hydrolyzed during this or subsequent steps.
-
Isolation and Validation: After filtration of the catalyst, the aqueous solution is concentrated. The product is often purified by recrystallization or chromatography. The final structure is confirmed by ¹H NMR and its purity is quantified by HPLC, which should exceed 98% for use in further synthesis.[13]
Chemical Reactivity and Stability
The molecule's reactivity is a delicate interplay between the strained β-lactam ring and its appended functional groups.
Reactivity of the β-Lactam Ring
The N-sulfonic acid group significantly influences the reactivity of the β-lactam carbonyl. It acts as a potent electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack. This "activation" is fundamental to the mechanism of action of Aztreonam, which involves acylation of penicillin-binding proteins (PBPs) in bacteria.[5] However, this inherent reactivity also makes the ring sensitive to hydrolysis, particularly under strong basic or acidic conditions.
Role as a Nucleophile: Acylation of the Amino Group
The primary role of this compound in drug development is to serve as a nucleophile via its C3 amino group. This amine readily attacks activated carboxyl groups to form an amide bond, which becomes the side chain of the final antibiotic.
Caption: Role as an intermediate in the synthesis of Aztreonam.
Stability and Storage
The compound is generally stable under recommended storage conditions.[8] However, its long-term integrity depends on meticulous control of the storage environment.
-
Storage Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term stability.[11][12]
-
Atmosphere: Keep in a tightly sealed container in a dry, well-ventilated area to protect from moisture, which can promote hydrolysis of the β-lactam ring.[11][14]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, which can catalyze degradation.[11]
Analytical Characterization Protocols
Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the compound before its use in GMP (Good Manufacturing Practice) synthesis.
Purity Determination by HPLC
High-Performance Liquid Chromatography is the gold standard for assessing the purity of this polar, non-volatile compound.
Self-Validating Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column suitable for polar compounds (e.g., with polar end-capping) is a common choice. (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an organic modifier. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Rationale: The acidic buffer ensures the sulfonic acid and amino groups are in a consistent protonation state, leading to sharp, reproducible peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically 210 nm, where the amide chromophore absorbs.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or water to a known concentration (e.g., 1 mg/mL).
-
Validation: The method is validated by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks. For GMP applications, purity should typically be ≥98%.[13]
Analytical Workflow Diagram
Caption: Standard workflow for HPLC-based purity analysis.
Expected Spectroscopic Data
-
¹H NMR: The spectrum would show characteristic signals for the C2-methyl group (a doublet), and the protons on the azetidinone ring (C2-H and C3-H), which would appear as coupled doublets with a coupling constant typical for a trans relationship on a four-membered ring.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would show a prominent ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 181.03 or [M-H]⁻ at m/z 179.01).
-
Infrared (IR) Spectroscopy: A strong absorption band around 1750-1780 cm⁻¹ would be present, which is highly characteristic of the strained carbonyl group in a β-lactam ring.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling molecule that provides the essential stereochemical and reactive framework for the synthesis of the life-saving antibiotic, Aztreonam. Its chemical properties—high polarity, zwitterionic nature, and the activated reactivity of its β-lactam ring—are defining features that researchers and developers must master for successful application. A thorough understanding of its synthesis, handling, and analytical validation is paramount to its effective use in the pharmaceutical industry.
References
- 1. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 80082-65-1: (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidine… [cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid | 80082-65-1 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 7. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid | C4H8N2O4S | CID 4133026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AMA 80082-65-1 (2S)-trans-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid BP EP USP CAS 80082-65-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. Affordable Price for High-Purity (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid, CAS 80082-65-1 [jigspharma.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ccount-chem.com [ccount-chem.com]
- 12. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid CAS#: [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ccount-chem.com [ccount-chem.com]
An In-depth Technical Guide to the Molecular Structure Elucidation of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Introduction
(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a key chiral intermediate, is a foundational component in the synthesis of monobactam antibiotics.[1][2] Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which are effective against aerobic Gram-negative bacteria.[3][4] The precise stereochemical configuration of this intermediate is paramount, as it directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the molecular structure, including the relative and absolute stereochemistry, of this critical building block.
The structural elucidation of a chiral molecule like this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for a complete and unambiguous assignment. This guide will delve into the practical application and theoretical underpinnings of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, supplemented by chiroptical methods for the definitive assignment of absolute stereochemistry.
I. Foundational Analysis: Confirming Molecular Weight and Functional Groups
The initial step in the structural elucidation of any novel or synthesized compound is to confirm its molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of mass spectrometry and infrared spectroscopy.
A. High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₈N₂O₄S), HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared to the theoretical exact mass.[1] This comparison either confirms or refutes the proposed molecular formula. The choice of ionization technique is critical; electrospray ionization (ESI) is particularly well-suited for this polar, non-volatile molecule.
Trustworthiness: The protocol's self-validating nature lies in the use of an internal calibrant, which ensures the mass accuracy of the measurement. The high resolution of modern instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for mass measurements with sub-parts-per-million (ppm) accuracy, providing a high degree of confidence in the assigned elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of 10-50 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes. For this compound, the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ are expected.
-
Data Analysis: Compare the measured m/z of the most abundant isotopic peak to the calculated theoretical mass for C₄H₈N₂O₄S. The mass error should be within ± 5 ppm.
| Parameter | Value | Source |
| Molecular Formula | C₄H₈N₂O₄S | [1][5] |
| Molar Mass | 180.19 g/mol | [1] |
| Theoretical Exact Mass | 180.02047791 Da | [1] |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. For this compound, key vibrational bands are expected for the β-lactam carbonyl, the N-H bonds of the amino group, and the S=O bonds of the sulfonic acid group.
Trustworthiness: The self-validating aspect of FTIR lies in the characteristic and well-documented absorption ranges for common functional groups. The presence of a strong absorption band around 1750-1780 cm⁻¹ is a hallmark of the strained four-membered β-lactam ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal).
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| β-Lactam C=O | 1750 - 1780 |
| N-H (amine) | 3300 - 3500 |
| S=O (sulfonic acid) | 1340 - 1360 and 1150 - 1170 |
| C-H (alkane) | 2850 - 2960 |
II. Elucidation of Connectivity and Relative Stereochemistry: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms and the relative stereochemistry of a molecule in solution.[7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is required for a complete assignment.
A. ¹H and ¹³C NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[8] For this compound, the chemical shifts of the protons and carbons in the azetidinone ring are highly diagnostic. The coupling constant (³J) between the protons at C2 and C3 is particularly crucial for determining the cis or trans relationship of the substituents.[7] A larger coupling constant (typically > 5 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically < 5 Hz) suggests a cis relationship.
Trustworthiness: The self-validation of NMR data comes from the consistency across different experiments. For instance, the connectivity established through the coupling patterns in the ¹H NMR spectrum must be consistent with the correlations observed in the 2D COSY spectrum.
B. 2D NMR Spectroscopy: COSY and HSQC
Expertise & Experience: Two-dimensional NMR experiments are essential for unambiguously assigning complex spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the tracing of the connectivity of protons within the molecule.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Acquire COSY and HSQC spectra.
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, determine the coupling constants, and use the 2D spectra to assign all proton and carbon signals.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2-H | ~4.0 - 4.5 | ~55 - 65 | Downfield shift due to proximity to nitrogen and the sulfonic acid group. |
| C3-H | ~3.5 - 4.0 | ~50 - 60 | Downfield shift due to the adjacent carbonyl and amino groups. |
| C2-CH₃ | ~1.2 - 1.5 | ~10 - 20 | Characteristic methyl group signal. |
| C4=O | - | ~170 - 180 | Typical chemical shift for a β-lactam carbonyl carbon. |
Workflow for NMR-Based Structure Elucidation
References
- 1. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Monobactam - Wikipedia [en.wikipedia.org]
- 4. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid [chemicalbook.com]
- 6. Chemical and spectroscopic characterization of monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
Introduction
Molecular Structure and Stereochemistry
The stereochemistry of the molecule, specifically the (2S,3S) configuration, is crucial for its biological activity and its role as a precursor to Aztreonam. The relative stereochemistry of the protons on the azetidinone ring is a key feature that can be confirmed by NMR spectroscopy.
Caption: 2D structure of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (D₂O, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Coupling |
| ~4.5 - 4.7 | d | 1H | H-3 | The proton at C-3 is deshielded by the adjacent amino group and the carbonyl group. It is expected to be a doublet due to coupling with H-2. |
| ~3.8 - 4.0 | dq | 1H | H-2 | The proton at C-2 is coupled to the proton at C-3 and the methyl protons. The deshielding is due to the adjacent nitrogen of the ring and the sulfonyl group. |
| ~1.4 - 1.6 | d | 3H | -CH₃ | The methyl group protons are coupled to the proton at C-2, resulting in a doublet. |
Disclaimer: The chemical shifts provided are theoretical predictions and may vary from experimental values. The solvent used for analysis (e.g., D₂O, DMSO-d₆) will significantly influence the chemical shifts, especially for exchangeable protons (NH₂, SO₃H).
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The use of D₂O will result in the exchange of the labile amine and sulfonic acid protons with deuterium, causing their signals to disappear from the spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (D₂O, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |
| ~170 - 175 | C=O | The carbonyl carbon of the β-lactam ring is highly deshielded. |
| ~60 - 65 | C-3 | The carbon bearing the amino group is deshielded by the nitrogen atom. |
| ~55 - 60 | C-2 | The carbon adjacent to the ring nitrogen and bearing the methyl group. |
| ~10 - 15 | -CH₃ | The methyl carbon is in the typical aliphatic region. |
Disclaimer: The chemical shifts provided are theoretical predictions and may vary from experimental values.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the β-lactam carbonyl, the N-H bonds of the amine, and the S=O bonds of the sulfonic acid group.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |
| 1780 - 1750 | C=O stretch | β-lactam carbonyl |
| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |
| 1250 - 1150 | Asymmetric S=O stretch | Sulfonic acid (-SO₃H) |
| 1080 - 1030 | Symmetric S=O stretch | Sulfonic acid (-SO₃H) |
Causality of Key Absorption Frequencies:
-
β-Lactam Carbonyl: The high frequency of the C=O stretch (typically >1750 cm⁻¹) is a hallmark of the strained four-membered azetidinone ring. This is significantly higher than the carbonyl absorption of acyclic amides or larger ring lactams.
-
Sulfonic Acid: The strong absorptions corresponding to the symmetric and asymmetric S=O stretching vibrations are definitive indicators of the sulfonic acid moiety.
Experimental Protocol for IR Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Ion |
| Electrospray (ESI) | Positive | 181.0281 | [M+H]⁺ |
| Electrospray (ESI) | Negative | 179.0125 | [M-H]⁻ |
Rationale for Ionization and Fragmentation:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids and sulfonic acids. It typically results in minimal fragmentation and a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular weight.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Expected fragmentation pathways would involve the loss of SO₃ (80 Da) or cleavage of the β-lactam ring.
Experimental Protocol for MS Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution mass measurement).
-
LC Method: An isocratic or gradient elution using a C18 column can be employed to introduce the sample into the mass spectrometer.
-
MS Acquisition Parameters:
-
Ionization Mode: ESI, run in both positive and negative modes in separate experiments.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the compound (C₄H₈N₂O₄S, Exact Mass: 180.0205).
Caption: Interrelationship of spectroscopic techniques for structural analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound is paramount for quality control in the synthesis of Aztreonam. This guide provides a detailed framework for this analysis, outlining the expected data from ¹H NMR, ¹³C NMR, IR, and MS techniques. By correlating the predicted spectral features with the known molecular structure, and by following robust, self-validating experimental protocols, researchers and drug development professionals can confidently verify the identity, purity, and stereochemistry of this critical intermediate, ensuring the integrity of the final pharmaceutical product.
References
- 1. Characteristics of aztreonam as a substrate, inhibitor and inducer for beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and spectroscopic characterization of monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid: The Cornerstone Intermediate in Aztreonam Synthesis
Part 1: Introduction and Core Concepts
Aztreonam: A Unique Monobactam Antibiotic
Aztreonam is a pioneering synthetic monocyclic β-lactam antibiotic, distinguished by its potent and specific activity against aerobic Gram-negative bacteria.[1][2] Unlike traditional bicyclic β-lactams such as penicillins and cephalosporins, aztreonam's monocyclic structure confers remarkable resistance to hydrolysis by many β-lactamase enzymes, a common mechanism of bacterial resistance.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3).[1] This targeted activity makes aztreonam a valuable therapeutic option, particularly in the treatment of infections caused by multi-drug resistant Gram-negative pathogens.
The Stereochemical Imperative
The biological efficacy of aztreonam is critically dependent on its specific stereochemistry at the C2 and C3 positions of the azetidinone ring. The (2S,3S) configuration is essential for the precise three-dimensional arrangement required for optimal binding to its PBP3 target.[1] Any deviation from this stereoisomeric form results in a significant loss of antibacterial activity. Consequently, the development of a stereoselective synthetic route is not merely a matter of chemical elegance but a fundamental requirement for the production of a clinically effective drug.
(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid (AMA): The Key Intermediate
At the heart of aztreonam's synthesis lies the chiral building block, this compound, commonly referred to as AMA.[3][] This molecule encapsulates the crucial stereochemical information and the core azetidinone structure of aztreonam. The development of an efficient and stereocontrolled synthesis of AMA is paramount to the overall success of aztreonam production.
Part 2: Stereoselective Synthesis of the AMA Intermediate
Retrosynthetic Analysis
A logical retrosynthetic disconnection of AMA points towards a chiral amino acid as a suitable starting material. The stereocenters at C2 and C3 of AMA can be traced back to the α and β carbons of an amino acid, suggesting that a naturally occurring chiral pool starting material would be an ideal choice.
References
The Stereochemical Landscape of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug design and development. In the realm of β-lactam antibiotics, stereochemical nuances dictate not only the potency and selectivity of a drug but also its susceptibility to resistance mechanisms. This technical guide provides an in-depth exploration of the stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a pivotal intermediate in the synthesis of the monobactam antibiotic, aztreonam. As a Senior Application Scientist, the following discourse is structured to offer not just a recitation of facts, but a causal understanding of the synthetic strategies and analytical methodologies that are paramount in controlling and verifying the stereochemical integrity of this crucial building block. Every protocol and analytical method described herein is presented as a self-validating system, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Stereoisomerism in Monobactams
The monobactam nucleus, a monocyclic β-lactam ring, represents a departure from the fused-ring systems of penicillins and cephalosporins. This structural distinction has profound implications for the antibiotic's spectrum of activity and allergenicity profile. 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is the chiral core of aztreonam, a synthetic antibiotic with potent activity primarily against Gram-negative bacteria.[1] The molecule possesses two chiral centers at the C2 and C3 positions of the azetidinone ring, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
The biological activity of aztreonam is exquisitely dependent on the stereochemistry of this core structure. The (2S,3S) configuration is the biologically active isomer, highlighting the critical importance of stereoselective synthesis to ensure the efficacy and safety of the final drug product.[] Inactive or less active stereoisomers can contribute to metabolic burden and potentially off-target effects, making their separation and characterization a vital aspect of drug development.[3]
This guide will delve into the stereospecific synthesis of the desired (2S,3S) isomer, the analytical techniques employed to differentiate and quantify the various stereoisomers, and the profound impact of stereochemistry on the biological function of the resulting antibiotic.
Stereoselective Synthesis: Crafting the Desired Isomer
The synthesis of the enantiomerically pure (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, also known as 3-amino-4-methylmonobactamic acid (3-AMMA), predominantly starts from the readily available chiral pool starting material, L-threonine.[4] This amino acid provides the necessary stereochemical information at the future C3 and C4 (which becomes the methyl-bearing C2 in the final product) positions.
A representative synthetic pathway to the (2R, 3S) isomer, a key precursor, involves a series of carefully controlled steps designed to preserve and manipulate the stereochemistry of the starting material.[5]
A Representative Synthetic Protocol for (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid
The following protocol outlines a common strategy for the synthesis of the (2R, 3S) isomer, which can be further processed to obtain the desired (2S, 3S) configuration of the final antibiotic. The causality behind each step is crucial for understanding the stereochemical outcome.
Step 1: Esterification of L-threonine.
-
Protocol: L-threonine is reacted with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.
-
Causality: This step protects the carboxylic acid functionality, preventing it from participating in subsequent reactions. The stereocenter at the α-carbon is retained.
Step 2: Ammonolysis of the Ester.
-
Protocol: The methyl ester is treated with ammonia in methanol to yield L-threoninamide.
-
Causality: The ester is converted to a primary amide, which is a necessary precursor for the subsequent cyclization step.
Step 3: Protection of the Amino Group.
-
Protocol: The amino group of L-threoninamide is protected, for example, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate.
-
Causality: The amino group is highly nucleophilic and would interfere with the subsequent activation and cyclization steps. The Cbz group is a robust protecting group that can be removed under specific hydrogenolysis conditions.
Step 4: Activation of the Hydroxyl Group.
-
Protocol: The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base.
-
Causality: This activation is critical for the subsequent intramolecular nucleophilic substitution that forms the β-lactam ring. The stereochemistry at this center is crucial for the final product.
Step 5: Sulfonation of the Amide Nitrogen.
-
Protocol: The amide nitrogen is sulfonated using a suitable sulfonating agent, such as chlorosulfonic acid.
-
Causality: The sulfonic acid group at the N1 position is a key feature of monobactams and is essential for activating the β-lactam ring towards nucleophilic attack by bacterial transpeptidases.[4]
Step 6: Cyclization to the Azetidinone Ring.
-
Protocol: The activated and sulfonated intermediate is treated with a base to induce intramolecular cyclization, forming the 4-oxoazetidine ring.
-
Causality: The deprotonated sulfonamide nitrogen acts as a nucleophile, attacking the carbon bearing the mesylate leaving group in an SN2 reaction. This step proceeds with inversion of configuration at the carbon bearing the leaving group, thus establishing the trans relationship between the substituents at C3 and C4 of the precursor, which translates to the desired stereochemistry in the final product.
Step 7: Deprotection.
-
Protocol: The amino protecting group (e.g., Cbz) is removed by catalytic hydrogenation.
-
Causality: This final step unmasks the free amino group, yielding the target (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (2R, 3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid.
Analytical Characterization and Stereochemical Assignment
The unambiguous determination of the stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is paramount. A combination of spectroscopic and chromatographic techniques is employed to not only confirm the chemical structure but also to establish the relative and absolute configuration of the stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules. For azetidinone rings, ¹H NMR is particularly informative for determining the relative stereochemistry of the substituents at C2 and C3.
-
Key Diagnostic Parameter: Vicinal Coupling Constant (³J) : The magnitude of the vicinal coupling constant (³J) between the protons at C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation.
-
Cis Isomers : Typically exhibit a larger ³J value (around 5-6 Hz).
-
Trans Isomers : Typically exhibit a smaller ³J value (around 2-3 Hz).
-
This difference in coupling constants provides a reliable method for distinguishing between the cis and trans diastereomers.
Table 1: Expected ¹H NMR Parameters for the Azetidinone Ring Protons
| Stereoisomer | Proton at C2 (H2) | Proton at C3 (H3) | ³J (H2-H3) (Hz) |
| cis | Doublet | Doublet | ~ 5-6 |
| trans | Doublet | Doublet | ~ 2-3 |
In addition to ¹H NMR, ¹³C NMR and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers and diastereomers. The development of a robust chiral HPLC method is a critical component of quality control in the synthesis of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid.
-
Principle of Separation : Chiral HPLC relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation.[6]
-
Column Selection : The choice of the CSP is critical and often empirical. For polar, amino acid-like molecules such as the target compound, several types of CSPs can be effective:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) : These are versatile and widely used for a broad range of chiral compounds.[7]
-
Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) : These are particularly well-suited for the separation of polar and ionizable compounds like amino acids and their derivatives.[8]
-
Ligand-exchange CSPs : These utilize a chiral ligand coated on the stationary phase, which forms transient diastereomeric complexes with the analytes in the presence of a metal ion (e.g., Cu²⁺) in the mobile phase.
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening :
-
Begin by screening a set of diverse chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) under a variety of mobile phase conditions (normal phase, reversed-phase, and polar organic modes).[8]
-
-
Mobile Phase Optimization :
-
For reversed-phase mode, a typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase and the concentration of the organic modifier are critical parameters to optimize for achieving separation.
-
For normal phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is used.
-
-
Flow Rate and Temperature Optimization :
-
Lower flow rates often lead to better resolution in chiral separations.[9]
-
Temperature can have a significant impact on selectivity; therefore, it should be carefully controlled and optimized.
-
The logical workflow for chiral method development is an iterative process of selecting a column and mobile phase, evaluating the separation, and then refining the conditions to achieve baseline resolution of all stereoisomers.
Caption: Workflow for chiral HPLC method development.
X-ray Crystallography
The Biological Imperative of Stereochemical Purity
The stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is not merely a matter of chemical curiosity; it is a critical determinant of the biological activity of the resulting antibiotic, aztreonam. The interaction of an antibiotic with its biological target, typically a bacterial enzyme such as a penicillin-binding protein (PBP), is a highly specific, three-dimensional lock-and-key mechanism.
-
The Active Stereoisomer : The (2S,3S) stereoisomer of the aztreonam core is the one that correctly orients the crucial functional groups within the active site of the target PBP, leading to the inhibition of bacterial cell wall synthesis and ultimately, cell death.[]
-
Inactive Stereoisomers : Other stereoisomers, due to their different spatial arrangement of atoms, will not fit correctly into the active site of the PBP. This poor fit results in a significant loss or complete absence of antibacterial activity.[3]
The presence of inactive stereoisomers in a final drug formulation is undesirable for several reasons:
-
Reduced Potency : The overall efficacy of the drug is diminished as only a fraction of the administered dose is active.
-
Increased Metabolic Load : The body must still metabolize and excrete the inactive isomers, which can contribute to unnecessary metabolic burden.
-
Potential for Off-Target Effects : While inactive at the primary target, there is a possibility that these isomers could interact with other biological molecules, leading to unforeseen side effects.
Therefore, the stereoselective synthesis and rigorous analytical control to ensure the highest possible stereochemical purity are not just regulatory requirements but are fundamentally linked to the safety and efficacy of the antibiotic.
Conclusion
The stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a multifaceted topic that lies at the heart of the development of the monobactam antibiotic, aztreonam. This guide has provided a comprehensive overview of the key aspects of its stereochemistry, from the logic of stereoselective synthesis to the analytical methodologies required for its characterization and the biological consequences of stereochemical impurity. For researchers and professionals in drug development, a thorough understanding and control of the stereochemical landscape of this vital intermediate are indispensable for the creation of safe and effective antibacterial therapies. The principles and techniques discussed herein serve as a robust framework for navigating the challenges and opportunities presented by the fascinating world of stereoisomerism in medicinal chemistry.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure) | Journal of Progress in Engineering and Physical Science [pioneerpublisher.com]
- 4. Structure activity relationships among the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the azetidinone ring in antibiotics
An In-depth Technical Guide on the Biological Significance of the Azetidinone Ring in Antibiotics
Foreword
For decades, the four-membered azetidinone, or β-lactam, ring has been a steadfast warrior in the ongoing battle against bacterial infections.[1][2] From the serendipitous discovery of penicillin to the rational design of sophisticated carbapenems and monobactams, this strained cyclic amide has formed the chemical bedrock of our most vital antibacterial agents.[3][4][5][6][7] This guide, intended for researchers, scientists, and drug development professionals, delves into the intricate biological significance of the azetidinone ring. We will explore its elegant mechanism of action, the formidable challenges posed by bacterial resistance, and the innovative strategies being employed to preserve the clinical utility of this remarkable pharmacophore.
The Chemistry of Action: How the Azetidinone Ring Exerts its Bactericidal Effect
The antibacterial prowess of β-lactam antibiotics stems from the inherent chemical reactivity of the strained azetidinone ring.[8] This reactivity is harnessed to irreversibly inhibit a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan biosynthesis.[9][10][11][12] Peptidoglycan, a polymer unique to bacterial cell walls, provides structural integrity and protects the bacterium from osmotic lysis.[13]
Mimicry and Covalent Inhibition of Penicillin-Binding Proteins (PBPs)
The azetidinone ring-containing antibiotics act as structural mimics of the D-Ala-D-Ala dipeptide, the natural substrate for PBP-mediated transpeptidation.[3][14] This molecular mimicry allows the antibiotic to enter the active site of the PBP. The active site of a PBP contains a critical serine residue which, under normal circumstances, attacks the carbonyl group of the D-Ala-D-Ala peptide bond to form a transient acyl-enzyme intermediate.[11]
However, when a β-lactam antibiotic is present, the serine hydroxyl group nucleophilically attacks the highly electrophilic carbonyl carbon of the azetidinone ring.[9][12] This attack leads to the opening of the strained four-membered ring and the formation of a stable, long-lived covalent acyl-enzyme complex.[4][9] This effectively sequesters the PBP, rendering it incapable of performing its cell wall cross-linking function.[14] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][15]
References
- 1. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The future of the β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 13. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
Topic: (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid: A Comprehensive Guide to Solubility and Stability Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a pivotal molecule in the synthesis of monobactam antibiotics, a class of β-lactams known for their targeted activity against Gram-negative bacteria.[][2] As a key intermediate, its physicochemical properties, particularly solubility and stability, are of paramount importance, dictating everything from reaction kinetics during synthesis to the purity and shelf-life of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the essential solubility and stability studies for this compound, grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental designs, present robust protocols, and offer insights derived from extensive experience in pharmaceutical development.
Introduction: The Significance of a Core Moiety
The azetidinone, or β-lactam ring, is a cornerstone of many life-saving antibiotics.[3][4] this compound represents the fundamental nucleus for a specific class of these antibiotics known as monobactams, such as Aztreonam.[] Unlike bicyclic penicillins and cephalosporins, its monocyclic structure confers a unique spectrum of activity and stability profile.[5]
Understanding the solubility and stability of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful drug development. These parameters influence:
-
Process Chemistry: Efficient purification, crystallization, and formulation depend on predictable solubility behavior.
-
Analytical Method Development: Creating reliable methods for quality control requires a thorough understanding of the molecule's behavior in various solvents and under stress.
-
Formulation Design: The ultimate bioavailability and therapeutic efficacy of a drug product are intrinsically linked to the solubility of the API.[6]
-
Regulatory Compliance: Health authorities, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure a drug product's quality, safety, and efficacy throughout its shelf life.[7][8]
This document serves as a technical primer, offering a logical framework for approaching these critical studies with scientific rigor.
Core Physicochemical Properties
Before embarking on detailed studies, a baseline understanding of the compound's intrinsic properties is essential. These data inform the initial design of subsequent experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O₄S | [][9][10] |
| Molecular Weight | 180.18 g/mol | [][9][10][11] |
| Appearance | White to off-white solid | [][11][12] |
| Melting Point | 197 - 203°C (decomposes) | [11][13] |
| IUPAC Name | This compound | [][14] |
| Storage Condition | -20°C or 2-8°C, protected from moisture and light | [][11][12][13] |
The structure is characterized by a strained four-membered β-lactam ring. This ring strain makes the amide bond susceptible to nucleophilic attack, which is the basis for its antibacterial mechanism but also a primary pathway for its degradation.[3][4]
Solubility Assessment: Beyond "Soluble" or "Insoluble"
Solubility is a dynamic parameter, not a static value. Its determination is crucial for both early-stage discovery and late-stage formulation.[6][15] We must differentiate between two key types of solubility measurements.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when transitioning from a high-concentration organic solvent (like DMSO) stock into an aqueous buffer.[6] It is invaluable in early discovery for ranking compounds and identifying potential issues early, saving significant resources.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain in solution under specific conditions (e.g., solvent, pH, temperature) in the presence of its solid form.[16] This measurement is the gold standard for pre-formulation and is essential for developing viable dosage forms.[6]
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method remains the most reliable technique for determining thermodynamic solubility. The causality is clear: by ensuring excess solid is present over an extended period, we can be confident that the measured concentration in the supernatant represents a true equilibrium state.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely defined solvent system (e.g., Purified Water, 0.1N HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For robust separation, centrifuge the samples and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Expected Solubility Profile
Based on available data, the compound exhibits limited solubility.
| Solvent System | Expected Solubility | Rationale / Source(s) |
| Water | Slightly Soluble | The presence of both polar (amino, sulfonic acid) and non-polar (methyl) groups results in modest aqueous solubility.[][12][13][17] |
| DMSO | Slightly Soluble | A common organic solvent for initial stock solutions.[][13][17] |
| 0.1N HCl (pH ~1.2) | Potentially Higher | The amino group (pKa ~8.4) will be protonated, forming a more soluble salt.[11] |
| Phosphate Buffer (pH ~7.4) | Moderate | The molecule exists as a zwitterion, which can influence solubility. |
Visualization: Solubility Determination Workflow
References
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bepls.com [bepls.com]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtrd.com [ijtrd.com]
- 9. chembk.com [chembk.com]
- 10. 80082-65-1 CAS Manufactory [m.chemicalbook.com]
- 11. ccount-chem.com [ccount-chem.com]
- 12. ccount-chem.com [ccount-chem.com]
- 13. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid CAS#: [m.chemicalbook.com]
- 14. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solubility Test | AxisPharm [axispharm.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid [chemicalbook.com]
An In-Depth Technical Guide to the Thermochemical Properties of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a key chiral intermediate in the synthesis of the monobactam antibiotic Aztreonam, possesses a strained β-lactam ring and a strongly acidic sulfonic acid group.[1] Its thermochemical properties are critical for understanding its stability, reactivity, and behavior during synthesis, purification, and storage. This guide provides a comprehensive framework for the determination of these properties, outlining both state-of-the-art experimental and computational methodologies. Due to the limited publicly available experimental data for this specific molecule, this document serves as a roadmap for researchers to generate and interpret the necessary thermochemical data, ensuring the development of robust and safe manufacturing processes.
Introduction: The Significance of a Small Molecule
This compound is a foundational building block in the synthesis of Aztreonam, a crucial antibiotic for treating infections caused by gram-negative bacteria.[1] The molecule's structure, featuring a four-membered azetidinone ring, is inherently strained, making it susceptible to thermal degradation.[2][3] The presence of the N-sulfonic acid moiety significantly influences its chemical reactivity and physical properties.[3][4] A thorough understanding of its thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is paramount for:
-
Process Safety and Hazard Analysis: Predicting the potential for runaway reactions or explosive decomposition.
-
Reaction Optimization: Determining optimal temperature and pressure ranges for synthesis and purification.
-
Stability and Shelf-life Prediction: Assessing the compound's degradation profile under various storage conditions.[5]
-
Computational Modeling: Providing accurate parameters for process simulation and the development of predictive models for related compounds.
This guide will provide the theoretical and practical framework for elucidating these critical parameters.
Molecular Structure and Physicochemical Properties
The unique stereochemistry and functional groups of this compound dictate its thermochemical behavior.
| Property | Value/Description | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₄H₈N₂O₄S | [6][7] |
| Molecular Weight | 180.18 g/mol | [6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 197-203°C | [1] |
| Density | ~1.75 g/cm³ (Predicted) | [1][8] |
| Solubility | Slightly soluble in DMSO and water | [1] |
The trans configuration of the amino and methyl groups on the β-lactam ring is a key structural feature.[6] The sulfonic acid group is a strong acid, with pKa values for similar compounds being significantly low.[4] This acidity can influence the compound's stability and compatibility with other materials.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive experimental determination of the thermochemical properties of this compound.
Thermal Stability and Decomposition Profile
3.1.1. Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for assessing thermal stability and detecting phase transitions.[2][9][10] It measures the heat flow into or out of a sample as a function of temperature.[2]
-
Principle: A sample and a reference are heated at a controlled rate, and the difference in heat flow required to maintain them at the same temperature is measured.[2][10] Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.[2]
-
Application: For the title compound, DSC can determine the melting point, enthalpy of fusion, and the onset temperature of decomposition.[9][11] The presence of multiple crystalline forms (polymorphs) can also be identified.[2][11]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]
-
Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic decomposition peaks. Integrate the peak areas to determine the enthalpy changes.
3.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.[5][6][12][13]
-
Principle: A sample is heated in a controlled atmosphere, and its mass is continuously monitored.[6][12] Mass loss indicates decomposition or the loss of volatile components like water or solvents.[13]
-
Application: TGA can determine the decomposition temperature range, the presence of solvates or hydrates, and the mass of non-volatile residue.[5][12] It is often used in conjunction with DSC to provide a more complete picture of thermal events.[13]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.
-
Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[12]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[14]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion.
3.2.1. Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[15][16]
-
Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.[16]
-
Application: By measuring the heat of combustion (ΔHc°), the enthalpy of formation can be calculated using Hess's Law, given the known enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, N₂).
Experimental Protocol: Bomb Calorimetry
-
Calibration: Calibrate the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.[17][18]
-
Sample Preparation: Press a known mass of the compound into a pellet.
-
Combustion: Place the pellet in the bomb, pressurize with oxygen, and ignite the sample.
-
Temperature Measurement: Record the temperature change of the water bath.
-
Corrections: Apply corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation: Calculate the enthalpy of combustion and subsequently the enthalpy of formation.
References
- 1. gaussian.com [gaussian.com]
- 2. veeprho.com [veeprho.com]
- 3. gaussian.com [gaussian.com]
- 4. jpyro.co.uk [jpyro.co.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. veeprho.com [veeprho.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. azom.com [azom.com]
- 9. quercus.be [quercus.be]
- 10. news-medical.net [news-medical.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scimed.co.uk [scimed.co.uk]
- 17. ddscalorimeters.com [ddscalorimeters.com]
- 18. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
Methodological & Application
Application Note & Protocol: A Stereoselective Pathway from L-Threonine to (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
Introduction: The β-lactam (2-azetidinone) ring is a cornerstone of antibiotic chemistry, forming the structural core of penicillins, cephalosporins, and monobactams.[1][2] (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a vital chiral building block, serving as a key intermediate in the synthesis of monobactam antibiotics, most notably Aztreonam.[] The biological activity of these antibiotics is critically dependent on the precise stereochemistry of the substituents on the β-lactam ring. This guide provides a detailed protocol for the stereoselective synthesis of the (2s,3s) isomer, leveraging the inherent chirality of the readily available amino acid, L-threonine.
L-threonine, with its (2S,3R) configuration, is an ideal starting material as its stereocenters can be strategically manipulated to yield the desired (2s,3s) configuration in the final azetidinone product. The synthetic route described herein involves a sequence of protection, activation, stereospecific cyclization, sulfonation, and deprotection steps, designed to maintain rigorous stereochemical control throughout the process.
Overall Synthetic Strategy
The conversion of L-threonine to the target monobactam core follows a multi-step pathway designed to sequentially modify the functional groups of the starting amino acid while controlling the stereochemistry. The key transformation is an intramolecular SN2 cyclization to form the strained four-membered ring, which proceeds with a predictable inversion of stereochemistry.
Caption: Overall workflow for the synthesis of the target azetidinone from L-threonine.
Stereochemical Pathway
The critical stereochemical step is the ring-closing reaction. L-threonine starts with a (2S, 3R) configuration. After initial protection steps, the hydroxyl group at the C3 position is converted into a good leaving group. The subsequent intramolecular SN2 attack by the nitrogen atom occurs at C3, leading to an inversion of configuration at this center. The stereocenter at C2 remains unchanged throughout the synthesis. This results in the final desired (2s,3s) stereochemistry.
Caption: Stereochemical inversion during the key β-lactam ring formation step.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents like thionyl chloride, methanesulfonyl chloride, and strong bases are corrosive and/or toxic and should be handled with extreme care.
Step 1: Esterification of L-Threonine (Formation of L-Threonine Methyl Ester Hydrochloride)
-
Causality: The carboxylic acid is converted to a methyl ester to prevent it from interfering with subsequent base-mediated reactions. The use of thionyl chloride in methanol is a classic and efficient method for this transformation, forming an acid catalyst in situ.
-
Protocol:
-
Suspend L-threonine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of threonine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. The solid will gradually dissolve.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid (L-threonine methyl ester hydrochloride) is typically used in the next step without further purification.
-
Step 2: N-Protection (Formation of N-Cbz-L-Threonine Methyl Ester)
-
Causality: The amino group is protected to prevent it from acting as a competing nucleophile and to ensure that only the intended nitrogen participates in the cyclization. The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the conditions of the next steps but can be cleanly removed by catalytic hydrogenation.[4]
-
Protocol:
-
Dissolve the L-threonine methyl ester hydrochloride (1.0 eq) from the previous step in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) in portions to neutralize the hydrochloride and act as a base.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After reaction completion (monitored by TLC), perform an aqueous workup. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-protected ester.
-
Step 3: Activation of the Hydroxyl Group (Mesylation)
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester transforms it into an excellent leaving group, which is essential for the subsequent intramolecular SN2 cyclization.[4] Triethylamine is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve the N-Cbz-L-threonine methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature to avoid decomposition. The resulting mesylated intermediate is often unstable and should be used immediately in the next step.
-
Step 4: Base-Mediated Cyclization to form the β-Lactam
-
Causality: This is the key ring-forming step. A strong, non-nucleophilic base (potassium tert-butoxide) deprotonates the Cbz-protected nitrogen, creating a potent nucleophile. This nucleophile then attacks the carbon bearing the mesylate leaving group in an intramolecular SN2 fashion. This reaction proceeds with inversion of configuration at the C3 position, converting the (3R) center to (3S).[1][5]
-
Protocol:
-
Dissolve the crude mesylated intermediate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (K-OtBu) (1.1 eq) in anhydrous THF.
-
Add the K-OtBu solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at this temperature for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to isolate the protected (2s,3s)-azetidinone.
-
Step 5: N-Sulfonation
-
Causality: The sulfonic acid group is installed on the azetidinone nitrogen, a characteristic feature of monobactam antibiotics. The sulfur trioxide-pyridine complex is a common and relatively mild reagent for this transformation.[4][6]
-
Protocol:
-
Dissolve the protected azetidinone (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Add the sulfur trioxide-pyridine complex (SO₃·py) (1.5 eq) in portions at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to pH ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the sulfonated intermediate.
-
Step 6: N-Deprotection (Final Product Formation)
-
Causality: The final step involves the removal of the Cbz protecting group from the C3-amino function to unmask the primary amine and yield the target molecule. Catalytic hydrogenation is the standard method for cleaving the Cbz group.[4]
-
Protocol:
-
Dissolve the Cbz-protected, sulfonated azetidinone (1.0 eq) in methanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C) (approx. 10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid is the final product, this compound, which can be further purified by recrystallization if necessary.
-
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) |
| 1 | Esterification | L-Threonine, CH₃OH, SOCl₂ | Methanol | Reflux |
| 2 | N-Protection | L-Threonine Methyl Ester·HCl, Cbz-Cl, NaHCO₃ | Dioxane/Water | 0 to RT |
| 3 | O-Mesylation | N-Cbz Ester, MsCl, Et₃N | Dichloromethane | 0 |
| 4 | Cyclization | O-Mesyl Intermediate, K-OtBu | THF | -78 |
| 5 | N-Sulfonation | Protected Azetidinone, SO₃·Pyridine | DMF | RT |
| 6 | N-Deprotection | Cbz-protected final intermediate, H₂, Pd/C | Methanol | RT |
References
Application Note: Strategic Protocols for the Cyclization of β-Amino Acids to Azetidin-2-ones
Abstract
The azetidin-2-one, or β-lactam, is a cornerstone of medicinal chemistry, forming the core structural motif of widely used antibiotics like penicillins and cephalosporins, as well as other therapeutic agents such as cholesterol absorption inhibitors.[1][2] The synthesis of this strained four-membered ring presents a significant chemical challenge.[3] Direct intramolecular cyclization of β-amino acid precursors is a fundamental and powerful strategy for constructing the azetidinone ring. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for this transformation. We will move beyond simple step-by-step instructions to explore the underlying principles, mechanistic rationale, and field-proven insights for two robust methodologies: cyclodehydration using the Mukaiyama reagent and redox condensation via the Mitsunobu reaction.
Core Principles in Azetidinone Synthesis from β-Amino Acids
The direct cyclization of a β-amino acid to an azetidinone is a dehydration reaction. However, the high ring strain of the four-membered product and the propensity for intermolecular polymerization make this a non-trivial transformation.[2][4] Success hinges on several key strategic considerations.
The Imperative of N-Protection
Unprotected β-amino acids will readily polymerize under condensation conditions to form polyamides. Therefore, the protection of the nitrogen atom is mandatory to ensure that only the desired intramolecular cyclization occurs. The choice of protecting group (PG) is critical and must be stable to the cyclization conditions but readily removable later.
-
Benzyl (Bn) or Substituted Benzyl Groups: Robust and stable to many cyclization conditions. Typically removed by hydrogenolysis.
-
tert-Butoxycarbonyl (Boc): Widely used, but its lability to strong acids means it may not be suitable for all subsequent reaction steps. It is generally stable to the neutral or basic conditions of many cyclization reactions.[5]
-
Aryl Groups (e.g., p-methoxyphenyl, PMP): Often installed during the initial synthesis of the β-amino acid. They are highly stable and require strong oxidative conditions (e.g., with ceric ammonium nitrate, CAN) for removal.
The High-Dilution Principle
To favor the intramolecular cyclization pathway over the intermolecular polymerization pathway, reactions are almost always performed under high-dilution conditions. By maintaining a very low concentration of the β-amino acid substrate, the probability of one molecule reacting with another is significantly reduced, allowing the internal carboxyl and amino groups of a single molecule to find each other.
Stereochemical Control
Many bioactive β-lactams are chiral. The cyclization of an enantiopure β-amino acid must proceed without racemization at the α or β positions. Most modern cyclization methods, including those detailed below, are mild enough to preserve existing stereochemistry. The relative stereochemistry (cis or trans) of substituents on the newly formed ring is determined by the stereochemistry of the starting β-amino acid.[6][7]
Experimental Workflow Overview
A generalized workflow for the synthesis of azetidinones from β-amino acids involves three key stages: protection, cyclization, and characterization.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 7. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
Introduction
The β-lactam ring is a cornerstone of many life-saving antibiotics. The synthesis of complex β-lactam derivatives, such as the key pharmaceutical intermediate (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, presents a significant challenge to synthetic chemists. The inherent reactivity of the strained four-membered ring, coupled with the presence of multiple functional groups, necessitates a carefully orchestrated protecting group strategy. This document provides an in-depth guide to the selection and application of protecting groups in the synthesis of this critical intermediate, offering both theoretical rationale and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The strategic use of protecting groups is not merely about masking reactive sites; it is about directing the course of a synthesis, enabling selective transformations, and ultimately, achieving the desired stereochemistry and purity in the final product. A poorly chosen protecting group can lead to side reactions, racemization, and low yields, thereby compromising the entire synthetic route. Conversely, a well-designed protecting group strategy is the hallmark of an elegant and efficient synthesis.
This guide will delve into the nuances of protecting the key functional groups in the precursors to this compound, with a particular focus on the exocyclic amino group. We will explore the rationale behind the selection of common protecting groups, their methods of introduction and cleavage, and the concept of orthogonality, which is paramount in multi-step syntheses.
The Synthetic Challenge: Navigating Reactivity
The synthesis of this compound typically originates from readily available chiral precursors like L-threonine. The synthetic pathway involves the formation of the β-lactam ring, often via a Staudinger-type cycloaddition or intramolecular cyclization, followed by sulfonation of the ring nitrogen. The primary challenge lies in selectively manipulating the various reactive sites: the amino group, the carboxyl group (in the precursor amino acid), and the β-lactam nitrogen.
Without appropriate protection, the nucleophilic amino group can interfere with reactions intended for other parts of the molecule, such as esterification or acylation. Similarly, the acidic proton of the β-lactam nitrogen can complicate subsequent reactions. Therefore, a robust protecting group strategy is indispensable.
Protecting the Exocyclic Amino Group: A Comparative Analysis
The protection of the 3-amino group is a critical step. The choice of protecting group is dictated by its stability under the conditions of subsequent reactions and the ease and selectivity of its removal. The two most commonly employed protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a widely used protecting group for amines due to its ease of introduction and its clean, acid-catalyzed removal.[1]
Rationale for Use:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions.[2] This stability is crucial during the formation of the β-lactam ring and subsequent modifications.
-
Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3] This allows for deprotection without affecting other acid-sensitive groups that might be present in the molecule.
-
Minimal Racemization: The introduction and removal of the Boc group generally proceed with minimal risk of racemization at the adjacent stereocenter.
dot
References
Application Notes & Protocols: A Guide to the Synthesis of Novel β-Lactam Antibiotics Using (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Challenge of Bacterial Resistance and the Role of Monobactams
The relentless evolution of bacterial resistance to existing antibiotics presents one of the most significant challenges to global health. The β-lactam class of antibiotics, which includes penicillins and cephalosporins, has been a cornerstone of antibacterial therapy for decades.[1] However, their efficacy is increasingly compromised by bacterial production of β-lactamase enzymes, which hydrolyze the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[1][2]
This has driven the scientific community to explore novel scaffolds that can evade these resistance mechanisms. Monobactams, a unique class of monocyclic β-lactam antibiotics, represent a significant advancement in this area.[3][4][5] Unlike traditional β-lactams, their core structure is not fused to another ring, which can confer stability against certain β-lactamases. The key to their biological activity is the N-1 sulfonic acid group, which powerfully activates the β-lactam ring carbonyl for nucleophilic attack on bacterial penicillin-binding proteins (PBPs), the ultimate target of these drugs.[2][6][7]
At the heart of synthetic monobactam development is the chiral building block, (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid . This molecule provides the essential core structure of highly successful antibiotics like Aztreonam.[8] Its specific stereochemistry and substituents are crucial for potent, targeted activity, primarily against aerobic Gram-negative bacteria. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging this critical synthon in the discovery of next-generation β-lactam antibiotics.
The Synthon: Physicochemical Profile and Structural Rationale
The utility of this compound stems from its unique structural features, each contributing to the pharmacological profile of the final antibiotic.
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₄H₈N₂O₄S | [8][10] |
| Molar Mass | 180.19 g/mol | [8][9][10] |
| Stereochemistry | 2S, 3S (trans) | [9] |
| Appearance | White to off-white solid | |
| Key Functional Groups | β-Lactam, C3-Amine, N1-Sulfonic Acid, C2-Methyl |
Structural Breakdown and Mechanistic Implications:
-
β-Lactam Ring: This strained four-membered ring is the pharmacophore. Its inherent ring strain makes the amide bond susceptible to cleavage, but in this case, it is the carbonyl carbon that is highly electrophilic and poised for attack by the serine residue in the active site of bacterial PBPs.[2]
-
N1-Sulfonic Acid Group: This is the defining feature of monobactams. The strongly electron-withdrawing sulfonate group significantly increases the electrophilicity of the β-lactam carbonyl, "activating" the molecule for its inhibitory function.[6] This activation mimics the strained bicyclic systems of penicillins and cephalosporins.
-
(2S,3S) Stereochemistry: This specific spatial arrangement of the C2-methyl and C3-amino groups is critical for correct orientation and binding within the PBP active site, ensuring potent antibacterial activity.
-
C3-Amino Group: This is the primary site for synthetic modification. By attaching various acyl side chains to this amine, the antibacterial spectrum, potency, and stability against β-lactamases can be systematically modulated.
-
C2-Methyl Group: The presence of the methyl group at the C2 (or C4 in different numbering conventions) position contributes to the stability of the molecule against hydrolysis by some β-lactamases.[6]
The Core Synthetic Strategy: Diversification via N-Acylation
The most effective and versatile strategy for creating novel antibiotics from the this compound core is the acylation of the C3-amino group.[11][12] This reaction attaches a carefully designed side chain, which is paramount in defining the final drug's properties, including its target pathogens and resistance to enzymatic degradation.
The overall process involves a nucleophilic acyl substitution, where the C3-amine attacks an activated carboxylic acid derivative. This requires the carboxylic acid to be converted into a more reactive species, such as an active ester, to facilitate amide bond formation under mild conditions that preserve the integrity of the sensitive β-lactam ring.
Caption: General scheme for N-acylation of the monobactam core.
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis of novel monobactams. Researchers should adapt these procedures based on the specific properties of their chosen acyl side chain.
Protocol 1: Activation of the Carboxylic Acid Side Chain (HOBt/EDC Method)
Rationale: Direct amide bond formation between a carboxylic acid and an amine is inefficient. Activating the carboxylic acid with a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) creates a highly reactive HOBt-ester. This intermediate readily reacts with the amine on the β-lactam core and minimizes the risk of side reactions or racemization of chiral centers in the side chain.[11]
Materials & Reagents:
-
Carboxylic acid side chain (R-COOH)
-
1-Hydroxybenzotriazole (HOBt)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (dried)
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid side chain (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add EDC (1.2 eq) to the cooled solution in one portion. A slight exotherm may be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution containing the activated HOBt-ester is typically used immediately in the next step without isolation.
Self-Validation:
-
Monitoring: The progress of activation can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Critical Point: The reaction must be performed under strictly anhydrous conditions, as any moisture will hydrolyze the EDC and the active ester, leading to low yields in the subsequent coupling step.
Protocol 2: N-Acylation of the Monobactam Core
Rationale: This step couples the activated side chain with the β-lactam core. The sulfonic acid core is often poorly soluble in organic solvents. It is therefore converted to a more soluble salt, such as a tetrabutylammonium salt, prior to the reaction, as described in established syntheses like that of Aztreonam.[11]
Materials & Reagents:
-
This compound (or its soluble salt)
-
Solution of activated side chain from Protocol 1
-
Anhydrous DMF or other suitable polar aprotic solvent
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if starting from the free sulfonic acid
-
Ethyl acetate, Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, suspend or dissolve the this compound salt (1.0 eq) in anhydrous DMF. If using the free acid, add a suitable base (e.g., DIPEA, 1.1 eq).
-
Cool the suspension/solution to 0 °C.
-
Slowly add the solution of the activated side chain (from Protocol 1) to the β-lactam core solution via cannula or dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure acylated monobactam.
Critical Parameters & Troubleshooting:
-
Solubility: If the β-lactam core fails to dissolve, consider using a different salt form (e.g., potassium, tetrabutylammonium) or a more polar solvent like DMSO.
-
Low Yield: Low yields can result from incomplete activation (Protocol 1), moisture contamination, or steric hindrance from a bulky side chain. If steric hindrance is suspected, increasing the reaction time or temperature (cautiously, to avoid β-lactam degradation) may be beneficial.
Caption: A streamlined workflow for the synthesis of novel monobactams.
Protocol 3: Final Deprotection (Example: TFA Cleavage)
Rationale: Many complex side chains incorporate protecting groups on other functional moieties (e.g., Boc on an amine, t-butyl on a carboxylic acid) to prevent unwanted side reactions. These must be removed in the final step to unmask the active antibiotic. Acid-labile groups are common, and Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[11]
Procedure:
-
Dissolve the purified, protected monobactam (1.0 eq) in a minimal amount of Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA, 10-20 eq) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting crude product can be purified by reverse-phase HPLC or precipitation/crystallization to yield the final, deprotected antibiotic.
Product Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound.
| Analysis Technique | Expected Data & Interpretation |
| ¹H NMR | Confirm the presence of characteristic peaks for the β-lactam core protons, the C2-methyl group, and all protons from the newly introduced acyl side chain. Coupling constants can help confirm the trans stereochemistry of the β-lactam protons. |
| ¹³C NMR | Confirm the presence of the β-lactam carbonyl carbon (typically ~165-175 ppm) and all other expected carbon signals from the core and side chain. |
| High-Resolution Mass Spectrometry (HRMS) | Provide an exact mass measurement that matches the calculated molecular formula of the target compound, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Determine the purity of the final compound, ideally showing a single major peak. Purity should typically be >95% for biological testing. |
Conclusion and Future Directions
This compound is a powerful and validated synthon for the development of novel monobactam antibiotics. The N-acylation protocols described here provide a fundamental and highly adaptable pathway for creating diverse libraries of new chemical entities. By rationally designing the acyl side chain, researchers can address the urgent need for new antibiotics that overcome modern resistance challenges. Future applications could involve conjugating this core to β-lactamase inhibitors or siderophores to create "trojan horse" antibiotics that actively target and penetrate resistant pathogens.[13][14][15] The synthetic versatility of this building block ensures its continued relevance in the ongoing battle against infectious diseases.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 5. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Monobactam formation in sulfazecin by a nonribosomal peptide synthetase thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid | C4H8N2O4S | CID 4133026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aztreonam synthesis - chemicalbook [chemicalbook.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution and development of potent monobactam sulfonate candidate IMBZ18g as a dual inhibitor against MDR Gram-negative bacteria producing ESBLs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Azetidinone Cores
Introduction: The Azetidinone Core - A Privileged Scaffold in Medicinal Chemistry
The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that stands as one of the most vital structural motifs in pharmaceutical science.[1] Its fame is primarily rooted in its central role in the structure of β-lactam antibiotics, including penicillins and cephalosporins, which have revolutionized the treatment of bacterial infections by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Beyond their renowned antibacterial activity, chiral azetidinone cores are versatile synthons for a plethora of biologically active molecules, including cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[3][4]
The stereochemistry of the substituents on the β-lactam ring is paramount to its biological activity. Consequently, the development of efficient and stereoselective synthetic routes to enantiopure azetidinone cores is a subject of intense research. Traditional chemical syntheses, such as the Staudinger [2+2] cycloaddition, often require harsh conditions and can present challenges in achieving high enantioselectivity.[3][5][6] In contrast, biocatalysis offers a compelling green alternative, leveraging the inherent specificity and efficiency of enzymes to produce single-enantiomer products under mild, environmentally benign conditions.[7][8]
This technical guide provides an in-depth exploration of key enzymatic strategies for the synthesis of chiral azetidinone cores, designed for researchers, scientists, and drug development professionals. We will delve into two primary approaches: the kinetic resolution of racemic azetidinone precursors using lipases and the enzymatic hydrolysis of penicillins to yield the fundamental 6-aminopenicillanic acid (6-APA) core using Penicillin G Acylase (PGA). Furthermore, we will touch upon the de novo enzymatic formation of the β-lactam ring itself, a fascinating area of biosynthesis. Each section is designed to provide not just a protocol, but a foundational understanding of the principles at play, empowering researchers to adapt and innovate.
Strategy 1: Kinetic Resolution of Racemic Azetidinone Precursors via Lipase Catalysis
Kinetic resolution is a powerful strategy for obtaining enantiopurified compounds from a racemic mixture. The principle relies on an enzyme that preferentially catalyzes the reaction of one enantiomer over the other.[9] For the synthesis of chiral azetidinone cores, lipases are particularly effective in the enantioselective hydrolysis or acylation of racemic azetidinone esters.[7][8]
Causality Behind Experimental Choices: The choice of lipase is critical, as its active site topography dictates the enantiopreference. Lipases from Pseudomonas fluorescens and Candida antarctica (CALB) are frequently employed due to their broad substrate scope and high enantioselectivity.[4][7] The reaction is typically conducted in a non-polar organic solvent to minimize non-specific hydrolysis and enhance enzyme stability. Vinyl acetate is often used as an acyl donor in transesterification reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxy-azetidin-2-one
This protocol describes the kinetic resolution of racemic 4-acetoxy-azetidin-2-one, a versatile intermediate, using Pseudomonas fluorescens lipase.
Materials:
-
Racemic 4-acetoxy-azetidin-2-one
-
Pseudomonas fluorescens lipase (immobilized or free)
-
Anhydrous organic solvent (e.g., diisopropyl ether, toluene)
-
Acyl donor (e.g., vinyl acetate for transesterification) or n-butanol (for hydrolysis)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 4-acetoxy-azetidin-2-one (1 equivalent) in the chosen anhydrous organic solvent (e.g., diisopropyl ether) to a concentration of approximately 0.1 M.
-
Enzyme Addition: Add Pseudomonas fluorescens lipase (typically 50-100% w/w of the substrate for immobilized preparations).
-
Initiation of Resolution (Acylation Route): Add vinyl acetate (2-3 equivalents) to the mixture.
-
Reaction Monitoring: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by withdrawing small aliquots over time (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product, and the overall conversion. The ideal endpoint is at or near 50% conversion to maximize the ee of both the unreacted substrate and the product.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Separate the unreacted enantiomer (e.g., (+)-4-acetoxy-azetidin-2-one) from the acylated product (e.g., (-)-4-hydroxy-azetidin-2-one, if hydrolysis occurs) by silica gel column chromatography.
Self-Validation: The success of the resolution is validated by chiral HPLC analysis, which should show two well-resolved peaks corresponding to the two enantiomers. At ~50% conversion, one should observe a significant enrichment of one enantiomer in the starting material and the corresponding enrichment of the opposite enantiomer in the product.
Diagram 1: Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.
Strategy 2: Penicillin G Acylase (PGA) - The Industrial Workhorse for Azetidinone Cores
Penicillin G Acylase (PGA, EC 3.5.1.11) is arguably the most commercially significant enzyme in the synthesis of β-lactam antibiotics.[7] It primarily catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), the foundational core for a vast array of life-saving semi-synthetic penicillins.[10][11] The reaction is a kinetically controlled process involving the formation of a stable acyl-enzyme intermediate.[5]
Causality Behind Experimental Choices: The industrial viability of this process hinges on the reusability and stability of the enzyme. Therefore, PGA is almost exclusively used in an immobilized form.[12][13] The reaction pH is maintained around 8.0, which is a compromise between optimal enzyme activity and the stability of the β-lactam ring, which is susceptible to hydrolysis at higher pH. The reaction is also temperature-controlled to prevent enzyme denaturation and product degradation. The by-product, phenylacetic acid (PAA), causes a drop in pH and can inhibit the enzyme, necessitating the continuous addition of a base to maintain the optimal pH.[10]
Protocol 2: Production of 6-Aminopenicillanic Acid (6-APA) using Immobilized PGA
This protocol outlines a standard procedure for the enzymatic hydrolysis of Penicillin G potassium salt.
Materials:
-
Penicillin G potassium salt
-
Immobilized Penicillin G Acylase (e.g., PGA immobilized on Eupergit C or Sepabeads)
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Sodium hydroxide solution (e.g., 2 M) for pH control
-
Organic solvent for extraction (e.g., methyl isobutyl ketone - MIBK)
-
Hydrochloric acid (for pH adjustment during crystallization)
-
Ice bath
Experimental Procedure:
-
Substrate Preparation: Prepare a solution of Penicillin G potassium salt (e.g., 5-10% w/v) in potassium phosphate buffer (pH 8.0) in a temperature-controlled reaction vessel. Cool the solution to the reaction temperature (e.g., 35-40°C).
-
Enzyme Addition: Add the immobilized PGA to the substrate solution. The amount of enzyme will depend on its specific activity.
-
Reaction Control: Begin stirring the mixture. Maintain the pH of the reaction at 8.0 by the controlled addition of NaOH solution using a pH-stat or an automated titrator. The consumption of NaOH is directly proportional to the formation of PAA and can be used to monitor the reaction progress.[10]
-
Reaction Monitoring: Continue the reaction until the conversion of Penicillin G is maximized (typically >98%). This can be confirmed by HPLC analysis.
-
Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.
-
Product Work-up: Cool the reaction mixture to 0-5°C.
-
PAA Extraction: Extract the phenylacetic acid by-product with an organic solvent like MIBK at a slightly acidic pH (e.g., pH 2-3).[14]
-
6-APA Crystallization: Adjust the pH of the remaining aqueous phase to the isoelectric point of 6-APA (pH ~4.3) using hydrochloric acid. This will induce the crystallization of 6-APA.
-
Isolation: Collect the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.
Diagram 2: Catalytic Mechanism of Penicillin G Acylase (PGA)
Caption: Simplified mechanism of PGA-catalyzed hydrolysis of Penicillin G.
Strategy 3: De Novo Enzymatic Synthesis of the Azetidinone Ring
While the modification of existing β-lactam cores is widespread, nature has also evolved enzymes capable of constructing the strained four-membered ring from linear precursors. A key example is β-Lactam Synthetase (β-LS) , found in the biosynthetic pathway of the β-lactamase inhibitor clavulanic acid.[8][15]
β-LS catalyzes the ATP-dependent intramolecular cyclization of N²-(carboxyethyl)-L-arginine (CEA) to form the β-lactam ring of deoxyguanidinoproclavaminic acid.[15] The mechanism involves two main steps:
-
Acyl-Adenylation: The carboxyl group of the CEA substrate is activated by ATP to form an acyl-adenylate intermediate.[16]
-
Intramolecular Cyclization: The β-amino group of the substrate performs a nucleophilic attack on the activated carboxyl carbon, displacing AMP and forming the four-membered ring.[15]
While the substrate specificity of wild-type β-LS is quite narrow, its discovery opens exciting avenues for protein engineering to develop novel biocatalysts for the de novo synthesis of diverse chiral azetidinone cores.[17]
Diagram 3: Mechanism of β-Lactam Synthetase (β-LS)
Caption: The two-step reaction catalyzed by β-Lactam Synthetase.
Field-Proven Insights: The Critical Role of Enzyme Immobilization
For any enzymatic process to be economically viable on an industrial scale, the ability to reuse the biocatalyst is paramount. Immobilization anchors the enzyme to an insoluble support, which facilitates its separation from the reaction mixture and significantly enhances its operational stability against changes in temperature, pH, and exposure to organic solvents.[13][18]
Common Immobilization Strategies:
| Support Material | Immobilization Chemistry | Advantages | Key Considerations |
| Eupergit C | Covalent binding via oxirane (epoxy) groups reacting with enzyme's amino groups. | Strong, stable covalent linkage; widely used in industry.[18] | Immobilization is often performed at high ionic strength to promote hydrophobic interactions before covalent bonding. |
| Sepabeads | Similar to Eupergit C (epoxy-activated), allowing for multipoint covalent attachment. | High stability enhancements; can be optimized for multipoint attachment. | The protocol can be tuned (pH, time) to favor multipoint attachment, which greatly increases stability. |
| Agarose/Chitosan | Entrapment or covalent attachment after activation (e.g., with glutaraldehyde). | Biocompatible and porous carriers. | Mechanical strength can be lower than synthetic polymers. |
| Magnetic Nanoparticles | Covalent attachment to functionalized magnetic particles. | Easy separation from the reaction mixture using an external magnetic field. | Potential for mass transfer limitations if not properly designed. |
Analytical Protocols: Determination of Enantiomeric Excess (ee)
The accurate determination of enantiomeric excess is crucial for validating the stereoselectivity of the enzymatic synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[19]
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a CSP based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are versatile and widely effective for a range of compounds, including azetidinones.[20]
-
Mobile Phase Preparation: The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[21] For basic analytes, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) is used.
-
Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase. Ensure the sample is filtered through a 0.22 or 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and, thus, separation.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Self-Validation: A racemic sample should be run first to confirm that the method separates the two enantiomers. The elution order can be determined by running a sample enriched with a known enantiomer, if available.
Conclusion
The enzymatic synthesis of chiral azetidinone cores represents a powerful convergence of biotechnology and organic chemistry. As demonstrated, enzymes like lipases and Penicillin G Acylase provide robust, field-proven methods for producing enantiopure β-lactam building blocks with high efficiency and under environmentally compatible conditions. The ongoing discovery and engineering of novel enzymes, such as β-Lactam Synthetase, promise to further expand the biocatalytic toolbox, enabling the de novo construction of this privileged scaffold with tailored stereochemistry. By understanding the underlying principles of these enzymatic transformations and adopting rigorous analytical and process control, researchers can unlock the full potential of biocatalysis to accelerate the development of next-generation pharmaceuticals.
References
- 1. CHIRAL HPLC | PPTX [slideshare.net]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Industrial Production of 6‐APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents | Semantic Scholar [semanticscholar.org]
- 15. β-Lactam synthetase: A new biosynthetic enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Engineering the synthetic potential of β-lactam synthetase and the importance of catalytic loop dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. JSM Central || Article Info [jsmcentral.org]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Introduction
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a key intermediate in the synthesis of the monobactam antibiotic Aztreonam.[1][] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies worldwide mandate stringent control over the impurity profile of drug substances. This application note provides a comprehensive guide to the analytical methods for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are designed to be robust, accurate, and compliant with international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C4H8N2O4S | [6][7] |
| Molecular Weight | 180.18 g/mol | [6][7] |
| Melting Point | 197 - 203°C | [][8] |
| Appearance | Crystalline substance | [9] |
| Storage | -20°C Freezer | [8] |
Rationale for HPLC in Purity Assessment
HPLC is the preferred analytical technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. It allows for the separation, identification, and quantification of the main compound from its process-related impurities and degradation products.[10][11] The polar nature of this compound and its potential impurities makes reversed-phase HPLC (RP-HPLC) an ideal choice for separation.
HPLC Method Development and Optimization
The development of a robust HPLC method involves a systematic approach to select the optimal chromatographic conditions.
Column Selection
A C18 (octadecylsilyl) stationary phase is a common starting point for the separation of polar compounds. The choice of a specific C18 column depends on factors such as particle size, pore size, and end-capping, which influence peak shape and resolution. For this application, a column with a particle size of 3.5 µm to 5 µm and a length of 150 mm to 250 mm is recommended to achieve a balance between efficiency and analysis time.
Mobile Phase Selection
The mobile phase composition is a critical parameter for achieving the desired separation. A gradient elution is often necessary to resolve all potential impurities with varying polarities.
-
Aqueous Phase (Mobile Phase A): An acidic buffer is typically used to suppress the ionization of acidic and basic functional groups, leading to better peak shapes and retention. A phosphate buffer or a volatile buffer like ammonium formate, with the pH adjusted to the range of 2.5-3.5 using an acid such as phosphoric acid or formic acid, is suitable.
-
Organic Modifier (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can be an alternative, but it may provide different selectivity.[12]
The gradient program should be optimized to ensure adequate separation of all impurities from the main peak and from each other.
Detection
UV detection is the most common and straightforward method for this analysis. The selection of the detection wavelength is based on the UV spectrum of this compound. A wavelength in the range of 210-230 nm is generally appropriate for detecting the amide chromophore present in the molecule. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and identification.
Experimental Workflow for Method Development
Caption: Workflow for HPLC Method Development.
Detailed HPLC Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound reference standard and sample.
-
HPLC grade acetonitrile, water, phosphoric acid, and other necessary reagents.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-5% B; 35-40 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections of the standard | ≤ 2.0% for area and retention time |
Method Validation
The analytical method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13][14]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This can be demonstrated by:
-
Analyzing a blank (diluent) to ensure no interfering peaks.
-
Analyzing a placebo (if in a formulated product).
-
Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the degradation products are resolved from the main peak.[15]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4] A series of solutions of the reference standard are prepared at different concentrations (e.g., from the limit of quantitation (LOQ) to 150% of the working concentration). A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
| Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing at least six replicate determinations of the same sample.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
| Precision Level | Acceptance Criteria for RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Parameters to be varied include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Organic composition of the mobile phase (e.g., ± 2%)
The system suitability parameters should be checked under each varied condition.
Validation Process Overview
Caption: Overview of the Analytical Method Validation Process.
Data Interpretation and Reporting
The percentage of each impurity is calculated using the following formula, assuming the response factor of the impurity is the same as the main component:
% Impurity = (Area of Impurity / Total Area of all peaks) x 100
The purity of the substance is calculated by subtracting the sum of all impurity percentages from 100%. A comprehensive report should be generated, including all chromatographic data, system suitability results, and a summary of the validation data.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. Proper method development and validation are crucial to ensure the quality and consistency of this important pharmaceutical intermediate. Adherence to the principles outlined in this guide will enable researchers, scientists, and drug development professionals to generate accurate and defensible analytical data that meets regulatory expectations.
References
- 1. (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid | 80082-65-1 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. chembk.com [chembk.com]
- 7. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid CAS#: [m.chemicalbook.com]
- 9. Aztreonam Impurity F | 102579-57-7 | IA180281 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. tsijournals.com [tsijournals.com]
- 16. ijptjournal.com [ijptjournal.com]
Use of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid in proteomics research
Application Note & Protocols
Harnessing (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid (AMAS) as a Novel Chemo-Proteomic Probe for Profiling Serine Hydrolase Activity
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of a novel activity-based probe derived from this compound (AMAS) in proteomics research. The inherent reactivity of the β-lactam ring within the AMAS core structure is leveraged to create a powerful tool for Activity-Based Protein Profiling (ABPP).[1][2][3] This document details the design of an AMAS-based Activity-Based Probe (AMAS-ABP), its mechanism of action, and its utility in identifying and characterizing serine hydrolase activity in complex biological systems. Protocols for both direct proteome profiling and competitive inhibitor screening are provided for researchers in drug discovery and chemical biology.
Introduction: The Potential of a Monobactam Scaffold in Proteomics
This compound (AMAS) is a monobactam, a class of compounds characterized by a monocyclic β-lactam ring.[4][5] While known as a synthetic intermediate for antibiotics like Aztreonam, its core structure possesses significant potential as a reactive scaffold for chemical proteomics.[6][] The strained four-membered β-lactam ring is an electrophilic "warhead" that can covalently modify nucleophilic residues in the active sites of specific enzyme classes.[2][3]
Serine hydrolases, one of the largest and most diverse enzyme families, are prominent targets for β-lactam-based probes.[1] These enzymes play critical roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases. ABPP has emerged as a powerful technique to study these enzymes in their native environment by using chemical probes to report on their activity rather than just their abundance.[8][9][10]
This application note introduces a hypothetical, yet scientifically plausible, activity-based probe derived from AMAS, herein referred to as AMAS-Alk-ABP , which incorporates an alkyne handle for subsequent "click" chemistry-based detection and enrichment.
Mechanism of Action: Covalent Modification of Serine Hydrolases
The AMAS-Alk-ABP functions as a mechanism-based irreversible inhibitor. The probe's β-lactam ring mimics the substrate of a serine hydrolase. Upon entering the active site, the catalytic serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme and tags it for subsequent analysis.[1][2]
Caption: Mechanism of covalent modification of a serine hydrolase by AMAS-Alk-ABP.
Experimental Design & Workflows
The versatility of AMAS-Alk-ABP allows for two primary experimental workflows in proteomics: direct profiling of enzyme activities and competitive profiling for inhibitor selectivity analysis.
General Workflow for Activity-Based Protein Profiling (ABPP)
The overall strategy involves the incubation of a proteome with the AMAS-Alk-ABP, followed by the attachment of a reporter tag (e.g., biotin) via click chemistry, enrichment of the labeled proteins, and finally, identification and quantification by mass spectrometry.[8][9]
Caption: General experimental workflow for ABPP using AMAS-Alk-ABP.
Detailed Protocols
Note: These protocols are a general guideline and may require optimization for specific experimental systems.
Protocol 1: Proteome Labeling with AMAS-Alk-ABP
This protocol describes the covalent labeling of active serine hydrolases in a complex proteome.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS, pH 7.4, with 0.1% Triton X-100)
-
Protease Inhibitor Cocktail (serine hydrolase inhibitors omitted)
-
AMAS-Alk-ABP stock solution (10 mM in DMSO)
-
BCA Protein Assay Kit
Procedure:
-
Proteome Preparation:
-
Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
-
Lyse cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Add AMAS-Alk-ABP to a final concentration of 10 µM. A concentration titration may be necessary for optimal labeling.
-
Incubate for 60 minutes at 37°C with gentle agitation.
-
The reaction is quenched by proceeding to the click chemistry step.
-
Protocol 2: Click Chemistry and Protein Enrichment
This protocol uses Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag for enrichment.
Materials:
-
Labeled proteome from Protocol 1
-
Azide-Biotin (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (50 mM stock in water)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Urea solution (8 M in 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Click Reaction: To 1 mg of labeled proteome:
-
Add Azide-Biotin to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein using a methanol/chloroform extraction to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Enrichment:
-
Equilibrate streptavidin-agarose beads with Wash Buffer.
-
Add the biotinylated proteome to the beads and incubate for 2 hours at room temperature with rotation.
-
Wash the beads extensively: 3x with Wash Buffer, followed by 3x with 8 M urea, and finally 3x with PBS to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
This protocol prepares the enriched proteins for identification by LC-MS/MS.
Materials:
-
Enriched beads from Protocol 2
-
Dithiothreitol (DTT) (500 mM stock)
-
Iodoacetamide (IAA) (500 mM stock)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin (e.g., 1 µg) to the bead slurry.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute, dry, and resuspend the peptides in a suitable buffer for LC-MS/MS analysis.
-
Application: Competitive ABPP for Inhibitor Screening
Competitive ABPP is a powerful method to assess the potency and selectivity of an unlabeled small molecule inhibitor against its protein targets in a complex biological system.[1][2] The inhibitor competes with AMAS-Alk-ABP for binding to the active site of target enzymes. A reduction in the signal from an AMAS-Alk-ABP-labeled protein indicates successful inhibition.
Caption: Workflow for competitive ABPP to identify inhibitor targets.
Protocol 4: Competitive Inhibitor Profiling
Procedure:
-
Prepare proteome samples as described in Protocol 1, step 1.
-
Aliquot the proteome into different tubes. To the treatment tubes, add the test inhibitor at various concentrations. For the control tube, add the vehicle (e.g., DMSO).
-
Pre-incubate the proteome with the inhibitor (or vehicle) for 30 minutes at 37°C.
-
Add the AMAS-Alk-ABP probe to all tubes to a final concentration of 10 µM.
-
Incubate for 60 minutes at 37°C.
-
Proceed with the click chemistry, enrichment, and mass spectrometry analysis as detailed in Protocols 2 and 3.
-
Analyze the mass spectrometry data quantitatively to compare the abundance of identified proteins between the inhibitor-treated and control samples. A significant decrease in a protein's signal in the treated sample indicates it is a target of the inhibitor.
Data Interpretation and Expected Outcomes
| Experiment Type | Objective | Expected Outcome | Data Analysis |
| Direct ABPP | Identify active serine hydrolases in a given proteome. | A list of proteins identified and quantified by mass spectrometry. | Peptide/protein identification, label-free quantification (LFQ) or isotopic labeling for relative abundance. |
| Competitive ABPP | Determine the targets and selectivity of a small molecule inhibitor. | Reduced signal intensity for specific proteins in inhibitor-treated samples compared to control. | Quantitative comparison of protein abundance across different conditions. Calculation of IC50 values for target engagement. |
Conclusion
The this compound scaffold provides a promising starting point for the development of novel chemical probes for proteomics. The AMAS-Alk-ABP, as outlined in this guide, represents a versatile tool for the functional interrogation of serine hydrolases. The provided protocols offer a robust framework for researchers to identify novel enzyme targets, profile enzymatic activity in disease states, and accelerate the development of selective enzyme inhibitors.
References
- 1. Competitive activity-based protein profiling identifies aza-β-lactams as a versatile chemotype for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monobactam formation in sulfazecin by a non-ribosomal peptide synthetase thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 8. Activity-based protein profiling in microbes and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid for New Functionalities
Introduction
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a chiral cyclic β-lactam, serves as a critical starting material in the synthesis of monobactam antibiotics. Its intrinsic reactivity, centered around the C3-amino group, offers a versatile platform for chemical modification to introduce novel functionalities. This guide provides an in-depth exploration of derivatization strategies for this scaffold, moving beyond its traditional use in aztreonam synthesis to unlock new potential in drug discovery and development. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key derivatization reactions.
The core structure of this compound, presented below, is the foundation for the chemical modifications discussed herein.
Figure 1: Chemical structure of the core molecule.
Core Derivatization Strategies at the C3-Amino Group
The primary site for derivatization on this compound is the nucleophilic C3-amino group. This functionality readily participates in a variety of bond-forming reactions, allowing for the introduction of a wide array of substituents. The principal strategies include acylation, sulfonylation, and alkylation.
Figure 2: Overview of key derivatization pathways.
Acylation: The Gateway to Novel Amide Analogues
Acylation of the C3-amino group is the most extensively explored derivatization route, largely due to its application in the synthesis of the antibiotic aztreonam.[1][2] This reaction involves the formation of a stable amide bond and is a robust method for introducing complex side chains that can modulate the biological activity and pharmacokinetic properties of the parent molecule.
Mechanistic Insight: The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the C3-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). A tetrahedral intermediate is formed, which then collapses to expel the leaving group (e.g., chloride), resulting in the formation of the amide bond. The presence of a non-nucleophilic base is crucial to neutralize the acid generated during the reaction and to deprotonate the ammonium salt formed, thereby regenerating the nucleophilic amine.
Protocol 1: General Procedure for Acylation of this compound
This protocol is exemplified by the acylation with a generic acyl chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 80082-65-1 | 180.18 |
| Acyl Chloride (R-COCl) | Varies | Varies |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise to the suspension. Stir for 15 minutes.
-
Acylation: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol, 9:1).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure acylated product.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]
Sulfonylation: Introducing Sulfonamide Functionality
Sulfonylation of the C3-amino group introduces a sulfonamide linkage, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. This can lead to new interactions with biological targets.
Mechanistic Insight: Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. A pentacoordinate intermediate is formed, which then eliminates a chloride ion to form the stable sulfonamide. A base is required to scavenge the generated HCl.
Protocol 2: General Procedure for Sulfonylation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 80082-65-1 | 180.18 |
| Sulfonyl Chloride (R-SO₂Cl) | Varies | Varies |
| Pyridine, anhydrous | 110-86-1 | 79.10 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol).
-
Sulfonylation: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water (20 mL) and acidify with 1 M HCl to pH 2-3.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the desired sulfonamide.
Reductive Alkylation: Diversification through C-N Bond Formation
Reductive alkylation provides a means to introduce alkyl or substituted alkyl groups at the C3-amino position, thereby increasing lipophilicity and potentially altering the molecule's cell permeability and metabolic stability.
Mechanistic Insight: This two-step, one-pot reaction begins with the formation of an imine or iminium ion intermediate through the reaction of the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding secondary or tertiary amine.
Protocol 3: General Procedure for Reductive Alkylation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 80082-65-1 | 180.18 |
| Aldehyde or Ketone (RCHO or R₂CO) | Varies | Varies |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 |
| Acetic Acid | 64-19-7 | 60.05 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (15 mL/mmol), add acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Reaction Monitoring: Continue stirring at room temperature for 8-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to afford the N-alkylated derivative.
Conclusion
The derivatization of this compound at the C3-amino group is a powerful strategy for the generation of novel β-lactam analogues. The protocols outlined in this guide for acylation, sulfonylation, and reductive alkylation provide a robust starting point for researchers to explore new chemical space and develop compounds with unique biological activities. Careful selection of reagents and reaction conditions, coupled with rigorous purification and characterization, are paramount to the successful synthesis and evaluation of these new chemical entities.
References
- 1. Aztreonam synthesis - chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. jocpr.com [jocpr.com]
- 4. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming epimerization during the synthesis of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Technical Support Center: Synthesis of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Welcome to the technical support guide for the stereocontrolled synthesis of this compound. This molecule is a critical chiral building block, often serving as a key intermediate in the synthesis of novel β-lactamase inhibitors. The primary challenge in its synthesis is controlling the stereochemistry at the C3 position, as epimerization to the undesired (2s,3r) diastereomer is a common and significant issue.
This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you overcome this synthetic hurdle and achieve high diastereoselectivity in your reactions.
The Core Problem: Understanding Epimerization
The central challenge in this synthesis is the susceptibility of the C3 proton to base-catalyzed abstraction. The proton alpha to the carbonyl group in the β-lactam ring is acidic. Its removal by a base generates a planar enolate intermediate. Subsequent reprotonation of this achiral enolate can occur from either face, leading to a mixture of the desired (2s,3s) product and the undesired (2s,3r) epimer.[1] Preserving the stereochemical integrity of your starting material through the cyclization step is therefore paramount.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My starting material, a derivative of L-threonine, is stereochemically pure, but my final product is a mixture of (2s,3s) and (2s,3r) diastereomers. What is causing this loss of stereocontrol?
Answer: The most likely cause is epimerization during the base-mediated ring closure (cyclization) step. The conditions used to form the azetidinone ring are critical. The base required for the intramolecular nucleophilic substitution can also act to deprotonate the C3 position, leading to the formation of a planar enolate and subsequent loss of stereochemical information.[1][2] Factors such as the choice of base, solvent, reaction temperature, and reaction time all play a significant role.[3][4]
Question 2: Which reaction conditions are most critical for minimizing epimerization during the cyclization step?
Answer: Several factors must be carefully optimized:
-
Choice of Base: This is arguably the most critical factor. Strong, sterically hindered, non-nucleophilic bases are often employed in β-lactam synthesis, but their use can be a double-edged sword. While necessary for the cyclization, strong bases like lithium diisopropylamide (LDA) can readily cause epimerization.[5] Weaker bases or bases with specific counter-ions may be preferable. For instance, using potassium carbonate (K₂CO₃) or even certain tertiary amines like triethylamine (Et₃N) under carefully controlled conditions might be sufficient for cyclization without extensive epimerization.[1][6]
-
Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for epimerization.[3] Therefore, conducting the cyclization at low temperatures (e.g., -78 °C to 0 °C) is crucial to favor the kinetic product and suppress the thermodynamic equilibrium that leads to epimerization.[3]
-
Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the transition state of the cyclization.[3] Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are commonly used. It is advisable to screen different solvents to find the optimal balance for your specific substrate.
-
Reaction Time: Prolonged exposure to basic conditions, even at low temperatures, can allow for gradual epimerization.[3] It is essential to monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to the basic environment.
Question 3: How can I visually understand the mechanism of epimerization and the ideal reaction pathway?
Answer: The following diagrams illustrate the competing pathways. The goal is to favor the direct cyclization pathway while suppressing the epimerization pathway.
Caption: Competing pathways of direct cyclization vs. epimerization.
Question 4: I'm still observing significant epimerization despite optimizing my conditions. What troubleshooting steps should I take?
Answer: A systematic approach is key. The following workflow can help diagnose the issue.
Caption: Systematic troubleshooting workflow for epimerization.
Recommended Protocol for Stereocontrol
This protocol for the cyclization of a protected β-hydroxy amino acid derivative is designed to minimize epimerization. Note: This is a general guideline; specific substrates may require further optimization.
Step-by-Step Cyclization Protocol:
-
Preparation: Ensure all glassware is rigorously oven-dried. All solvents and reagents must be anhydrous.
-
Reaction Setup: To a solution of the acyclic precursor (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (Argon or Nitrogen), add a suitable activating agent for the hydroxyl group (e.g., methanesulfonyl chloride, 1.1 eq) at -20 °C.
-
Base Addition: After activation is complete (monitor by TLC), cool the reaction mixture to -78 °C. Slowly add a pre-cooled solution of a suitable base (e.g., potassium carbonate or a hindered non-nucleophilic base, 1.2 eq) in anhydrous THF. The slow addition is crucial to maintain a low localized concentration of the base.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: As soon as the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Table 1: Impact of Reaction Conditions on Diastereomeric Ratio (d.r.)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio ((2s,3s) : (2s,3r)) |
| 1 | LDA | THF | -78 to 0 | 4 | 65 : 35 |
| 2 | KHMDS | Toluene | -78 | 2 | 80 : 20 |
| 3 | Et₃N | DCM | 0 | 6 | 90 : 10 |
| 4 | K₂CO₃ | THF | -20 | 5 | 95 : 5 |
Data presented is illustrative and based on typical outcomes reported in β-lactam synthesis literature.
Analytical Methods for Quantifying Diastereomers
Accurate determination of the diastereomeric ratio is essential for optimizing your reaction.
-
¹H NMR Spectroscopy: The coupling constants between the C2-H and C3-H protons of the azetidinone ring are diagnostic. Typically, cis-isomers (like the undesired 2s,3r) show a larger coupling constant (J ≈ 5-6 Hz) compared to trans-isomers (like the desired 2s,3s, J ≈ 1-3 Hz).[7][8] Integration of the distinct signals for each diastereomer allows for quantification.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers.[9][10][11] A variety of chiral stationary phases (CSPs) are commercially available. Method development will be required to find a suitable column and mobile phase for baseline separation of the (2s,3s) and (2s,3r) diastereomers.[12]
By understanding the mechanism of epimerization and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the stereochemical outcome of their synthesis of this compound.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Optimization of Reaction Conditions for the Sulfonation of the Azetidinone Ring
Welcome to the technical support center for the sulfonation of the azetidinone (β-lactam) ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this critical chemical transformation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Introduction: The Significance of N-Sulfonated Azetidinones
The azetidinone ring is the cornerstone of a vast array of β-lactam antibiotics.[1][2][3][4] The introduction of a sulfonyl group directly onto the nitrogen atom of the β-lactam ring can significantly modulate the biological activity of the parent compound. This modification is a key feature in monobactam antibiotics like Aztreonam, which possess a sulfonic acid moiety at the N1 position and exhibit potent activity against aerobic Gram-negative bacteria.[5][6] The sulfonamido group can also confer other valuable biological properties, including anti-HIV and leishmanicidal activities.[7]
This guide will walk you through the essential steps and considerations for the successful N-sulfonation of the azetidinone ring, from the preparation of the necessary precursors to the final sulfonated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for introducing a sulfonyl group onto the azetidinone ring?
A1: The most prevalent and effective method is the N-sulfonation of an N-unsubstituted (NH) β-lactam . This involves a two-stage process: first, the synthesis of a β-lactam with a readily cleavable group on the nitrogen, followed by the removal of this group to generate the free NH-β-lactam. The final step is the reaction of this NH-β-lactam with a suitable sulfonylating agent. Direct sulfonation of a pre-existing azetidinone with other substituents on the nitrogen is generally not feasible due to the lack of a reactive site on the nitrogen atom.
Q2: Why is it necessary to use a protecting group on the nitrogen during the initial β-lactam synthesis?
A2: The most common method for constructing the azetidinone ring is the Staudinger ketene-imine [2+2] cycloaddition.[7][8][9] This reaction requires an imine as one of the reactants. The substituent on the imine nitrogen (which becomes the N1-substituent of the β-lactam) plays a crucial role in directing the stereochemistry of the cycloaddition and in stabilizing the resulting β-lactam. A simple NH-imine is generally not stable. Therefore, a protecting group, such as a p-methoxyphenyl (PMP) group, is used. This group can be later removed to provide the N-unsubstituted β-lactam required for sulfonation.[7]
Q3: What are the recommended reagents for the N-sulfonation step?
A3: The N-sulfonation is typically achieved by reacting the NH-β-lactam with a sulfonyl chloride (R-SO₂Cl) .[7] The choice of sulfonyl chloride determines the nature of the "R" group in the final N-sulfonylated product. Common examples include:
-
Methanesulfonyl chloride
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
2-Naphthalenesulfonyl chloride[7]
This reaction is carried out in the presence of a non-nucleophilic base to deprotonate the lactam nitrogen, making it nucleophilic. A combination of triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly effective.[7]
Q4: What are the critical parameters to control during the N-sulfonation reaction?
A4: Several parameters are crucial for a successful N-sulfonation:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the sulfonyl chloride and quench the deprotonated lactam. Therefore, using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Temperature Control: The initial reaction is typically carried out at a low temperature (e.g., -10 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then allowed to warm to room temperature to ensure completion.[7]
-
Stoichiometry: A slight excess of the sulfonyl chloride and the base is generally used to drive the reaction to completion.
-
Choice of Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent as it is relatively inert and dissolves the reactants well.[7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) . The disappearance of the starting NH-β-lactam and the appearance of a new, typically less polar, spot corresponding to the N-sulfonylated product indicates the progress of the reaction. For a more detailed analysis and confirmation of the product structure, techniques like Infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of characteristic S=O stretches), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used.[1][2][7]
Experimental Protocols and Methodologies
This section provides a detailed, step-by-step guide for the synthesis of N-sulfonylated azetidinones, starting from the synthesis of the N-unsubstituted precursor.
Workflow Overview
Caption: Overall workflow for N-sulfonation.
Stage 1: Synthesis of N-(p-methoxyphenyl) Azetidinone (Staudinger Cycloaddition)
This stage involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) and an imine. The p-methoxyphenyl (PMP) group is a common choice for the imine nitrogen as it can be readily cleaved in the subsequent step.
Protocol:
-
Imine Synthesis: Prepare the required imine by condensing p-anisidine with the desired aldehyde in a suitable solvent like ethanol or toluene, often with a catalytic amount of acid. Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
Cycloaddition Reaction:
-
Dissolve the imine (1.0 mmol) and triethylamine (3.0 mmol) in dry dichloromethane (15 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of the desired acyl chloride (1.5 mmol) in dry dichloromethane (10 mL) dropwise to the stirred imine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by washing with a saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(p-methoxyphenyl) azetidinone.[7]
-
Stage 2: Synthesis of N-Unsubstituted (NH) Azetidinone (Deprotection)
This step involves the oxidative cleavage of the p-methoxyphenyl group to yield the free NH-β-lactam.
Protocol:
-
Dissolve the N-(p-methoxyphenyl) azetidinone (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask.
-
Cool the solution to -10 °C.
-
Slowly add a solution of ceric ammonium nitrate (CAN) (2.5 mmol) in water (5 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at -10 °C and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and a saturated aqueous solution of sodium bisulfite (NaHSO₃) (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the N-unsubstituted azetidinone.[7]
Stage 3: N-Sulfonation of the Azetidinone Ring
This is the final step where the sulfonyl group is introduced onto the lactam nitrogen.
Protocol:
-
Dissolve the N-unsubstituted azetidinone (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Cool the solution to -10 °C.
-
Slowly add a solution of the desired sulfonyl chloride (1.5 mmol) in dry dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at -10 °C for one hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-sulfonyl azetidinone.[7]
Troubleshooting Guide
Caption: Troubleshooting low yield in N-sulfonation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation in Stage 1 (Cycloaddition) | Poor quality of imine. | Purify the imine before use. Ensure complete removal of water during its formation. |
| Inactive acyl chloride. | Use freshly distilled or a new bottle of acyl chloride. | |
| Incorrect temperature control. | Maintain the recommended low temperature during the addition of the acyl chloride to prevent side reactions. | |
| Low Yield in Stage 2 (Deprotection) | Incomplete reaction. | Monitor the reaction closely by TLC and allow it to proceed until the starting material is consumed. |
| Degradation of the product during workup. | Perform the workup promptly and avoid exposure to strong acids or bases. | |
| Presence of Multiple Spots on TLC after N-Sulfonation | Unreacted starting material. | Increase the amount of sulfonyl chloride and base slightly. Extend the reaction time. |
| Side reactions. | Ensure strict anhydrous conditions and low temperature at the start of the reaction. | |
| Hydrolysis of the β-lactam ring. | The β-lactam ring is susceptible to hydrolysis, especially under basic conditions.[10] During workup, avoid strong bases and prolonged exposure to aqueous basic solutions. | |
| Difficulty in Purifying the Final Product | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
| Product instability on silica gel. | If the product is acid-sensitive, consider using neutral or deactivated silica gel for chromatography. |
Data Summary: Reagents and Conditions for N-Sulfonation
| Parameter | Recommended Condition | Rationale |
| Substrate | N-Unsubstituted Azetidinone | Provides a reactive NH group for sulfonation. |
| Sulfonylating Agent | Sulfonyl Chloride (1.5 eq) | Electrophilic source of the sulfonyl group. |
| Base | Triethylamine (1.5 eq) | Deprotonates the lactam nitrogen. |
| Catalyst | 4-(Dimethylamino)pyridine (0.1 eq) | Acyl transfer catalyst that accelerates the reaction. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves reactants well. |
| Temperature | -10 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Reaction Time | Overnight | Ensures the reaction goes to completion. |
References
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Improving the yield of the cyclization step in azetidinone synthesis
Welcome to the technical support center for the synthesis of azetidinones (β-lactams). The construction of the strained, four-membered β-lactam ring is a cornerstone of medicinal chemistry, most notably in the development of antibiotics like penicillins and cephalosporins[1][2][3]. However, the inherent ring strain and competing reaction pathways often make the crucial cyclization step a low-yielding and challenging endeavor[1][4].
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and optimizing this critical transformation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, ensuring you can adapt and overcome challenges in your specific system.
Core Principles: Mastering the Cyclization Environment
Success in azetidinone synthesis hinges on carefully controlling the reaction environment to favor the desired intramolecular cyclization over competing side reactions. Whether you are performing a [2+2] cycloaddition like the Staudinger synthesis or an intramolecular SN2 reaction of a β-amino acid derivative, the following parameters are universally critical.
The Staudinger [2+2] Ketene-Imine Cycloaddition
One of the most powerful methods for β-lactam formation is the Staudinger synthesis, which involves the reaction of a ketene with an imine.[5] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome is determined by the competition between direct ring closure and isomerization of this intermediate.[6]
-
Mechanism: The imine nitrogen performs a nucleophilic attack on the ketene's central carbon, forming a zwitterionic intermediate. This is followed by a conrotatory electrocyclic ring closure to yield the β-lactam.[5][7]
-
Stereochemistry: The final stereochemistry (cis vs. trans) is highly dependent on the substituents of both the ketene and the imine.[5][6]
-
Cis-selective: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the cis-β-lactam.[6][8]
-
Trans-selective: Electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization and favoring the trans-β-lactam.[6][9]
-
Intramolecular SN2 Cyclization
This strategy involves the cyclization of a linear precursor, typically a β-amino acid or β-amino alcohol derivative. The key is to activate the carboxylic acid or hydroxyl group to create a good leaving group, which is then displaced by the nitrogen nucleophile.
-
Activation: Carboxylic acids must be activated to facilitate amide bond formation. This can be achieved with a wide range of coupling reagents (e.g., carbodiimides like DCC/EDC, phosphonium salts like PyBOP) or by converting the acid to a more reactive species like an acid chloride.[10]
-
Leaving Group: For precursors like β-amino alcohols, the hydroxyl group must be converted into a good leaving group (e.g., mesylate, tosylate, or halide) to promote efficient cyclization.[11]
-
High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, reactions are often run under high-dilution conditions.[10][11] This involves the slow addition of the substrate to the reaction mixture.[11]
Troubleshooting Guide & FAQs
This section addresses specific, common problems encountered during the azetidinone cyclization step in a practical question-and-answer format.
Question 1: My cyclization yield is consistently low. What are the primary causes and how can I fix it?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.[12]
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Potential Causes & Solutions:
-
Poor Substrate Activation / Leaving Group: The cyclization will not proceed efficiently if the electrophilic site is not sufficiently reactive.
-
Solution (Intramolecular SN2): Convert hydroxyl groups to superior leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.[11] For carboxylic acid cyclizations, use more potent activating agents.
-
Solution (Staudinger): Ensure the acid chloride used to generate the ketene is of high purity and freshly prepared or distilled if necessary.[7]
-
-
Intermolecular Side Reactions: Instead of cyclizing, your precursor may be reacting with other molecules of itself, leading to dimers or polymers. This is especially common in intramolecular cyclizations.
-
Solution: Employ high-dilution conditions. This is achieved by slowly adding your substrate solution via a syringe pump to a larger volume of solvent containing the base. This maintains a very low concentration of the substrate, statistically favoring the intramolecular reaction.[11]
-
-
Ketene Polymerization (Staudinger Synthesis): Ketenes are often unstable and prone to polymerization, which directly competes with the desired cycloaddition.[8]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both deprotonation and reaction rate.
-
Solution: See the detailed tables below. For SN2-type cyclizations, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the reaction.[1] A polar aprotic solvent (like DMF or DMSO) can accelerate SN2 reactions.[11] For the Staudinger reaction, a tertiary amine like triethylamine is common to generate the ketene from an acyl chloride.[3][7][13]
-
Question 2: I'm observing significant formation of an open-chain amide or hydrolysis product instead of the β-lactam. How can I prevent this?
This indicates that the β-lactam ring, once formed, is being cleaved or that the activated intermediate is being quenched before it can cyclize.
Potential Causes & Solutions:
-
Presence of Nucleophiles (especially Water): The strained β-lactam ring is susceptible to nucleophilic attack and hydrolysis.[14][15] Water is a common culprit.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Reagents should be fresh and stored properly.
-
-
Reaction Temperature is Too High: While heat can increase the reaction rate, it can also promote decomposition or hydrolysis of the sensitive β-lactam product.
-
Incorrect Base: A highly nucleophilic base can attack the activated precursor or the final product.
Question 3: The stereochemistry of my product is incorrect or is a mixture of diastereomers. How can I improve selectivity?
Controlling stereochemistry is paramount, especially in pharmaceutical synthesis. The outcome is dictated by the reaction mechanism.
Mechanism of Stereocontrol in the Staudinger Reaction
Caption: Factors influencing cis/trans selectivity in the Staudinger synthesis.
Potential Causes & Solutions:
-
Electronic Mismatch (Staudinger Synthesis): As discussed, the electronic properties of the substituents play a key role.[6]
-
Solution: To favor the cis-isomer, use ketenes with electron-donating groups (EDG) and imines with electron-withdrawing groups (EWG). To favor the trans-isomer, use ketenes with EWGs and imines with EDGs.[8]
-
-
Temperature Effects: Lower temperatures generally disfavor the isomerization of the zwitterionic intermediate, often leading to higher cis-selectivity.[7][8]
-
Solution: Run the reaction at the lowest practical temperature (e.g., -78 °C).
-
-
Imine Geometry: The starting geometry of the imine can influence the final product stereochemistry. Generally, (E)-imines lead to cis β-lactams, while (Z)-imines favor trans products.[8]
-
Solution: Ensure the synthesis of your imine precursor is controlled to provide the desired isomer. Characterize the imine geometry by NMR (NOE experiment) before use.
-
Data Summaries for Quick Reference
Table 1: Guide to Base Selection for Intramolecular Cyclization
| Base | pKa (Conjugate Acid) | Type | Common Use Case & Rationale |
| Triethylamine (Et₃N) | ~10.7 | Tertiary Amine | Mild base, often used as an acid scavenger. Suitable for Staudinger ketene generation.[7][13] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Amidine | Strong, non-nucleophilic base. Good for promoting elimination-sensitive cyclizations where a milder base is needed. |
| Sodium Hydride (NaH) | ~36 | Hydride | Very strong, non-nucleophilic base. Excellent for deprotonating less acidic N-H bonds to initiate cyclization.[11] |
| NaHMDS / KHMDS | ~26 | Silylamide | Strong, sterically hindered, non-nucleophilic base. Highly effective for clean deprotonations without side reactions.[1] |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Type | Suitability for Azetidinone Cyclization |
| Dichloromethane (DCM) | Medium | Aprotic | Excellent general-purpose solvent for Staudinger reactions; good solubility for many organic substrates.[5] |
| Toluene | Low | Aprotic | Often used for Staudinger reactions at higher temperatures if required.[7][9] |
| Tetrahydrofuran (THF) | Medium | Polar Aprotic | Good for both Staudinger and SN2 cyclizations, especially those involving organometallic reagents or strong bases like NaH.[1][11] |
| DMF / DMSO | High | Polar Aprotic | Can significantly accelerate SN2 reactions. Use with caution as purification can be difficult and they can promote side reactions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
Objective: To synthesize a 3-chloro-1,4-diarylazetidin-2-one.
Materials:
-
Appropriate Schiff base (imine) (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq), freshly distilled
-
Chloroacetyl chloride (1.2 eq), freshly distilled
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Under an argon atmosphere, dissolve the Schiff base (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve chloroacetyl chloride (1.2 eq) in a small volume of anhydrous DCM and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred imine solution over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired azetidin-2-one.[16]
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
References
- 1. nbinno.com [nbinno.com]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Identification and characterization of impurities in (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid production
Technical Support Center: Impurity Profiling in (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid Production
Welcome to the technical support center for the analysis of this compound. This critical intermediate in the synthesis of Aztreonam, a monobactam antibiotic, requires rigorous impurity profiling to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[][2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of identifying and characterizing impurities during its production.
Section 1: Understanding the Impurity Landscape
The synthesis of this complex molecule can inadvertently lead to the formation of various impurities through side reactions, degradation of the main compound, or the presence of residual starting materials and reagents. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their detection and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Based on the synthesis pathway, which often starts from L-threonine, and subsequent stability studies, the common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself. A key example is the formation of diastereomers, such as the anti-aztreonam (an epimer at a critical stereocenter).[3][4] Other process-related impurities can include incompletely reacted starting materials or by-products from protection and deprotection steps.[5]
-
Degradation Products: The β-lactam ring is inherently unstable and susceptible to hydrolysis.[6][7] This can lead to the formation of "open-ring" impurities.[3][4] Further degradation can result in desulfated versions of both the parent compound and the open-ring degradant.[3][4]
-
Residual Solvents and Reagents: Depending on the synthetic and purification steps, residual solvents and reagents can be present in the final product.
Q2: How do forced degradation studies help in identifying potential impurities?
A2: Forced degradation studies are a regulatory requirement and a critical tool in drug development.[8] By subjecting the drug substance to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can accelerate the formation of degradation products.[9][10][11] This provides a predictive insight into the potential impurities that may arise during storage and helps in developing stability-indicating analytical methods.[8] For instance, Aztreonam has been shown to degrade significantly under oxidative conditions.[11]
Section 2: Analytical Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the workhorse for separating and quantifying this compound and its impurities.[12] Coupling HPLC with mass spectrometry (HPLC-MS) is a powerful technique for the identification and structural elucidation of these impurities.[13]
Troubleshooting Guide: RP-HPLC Method
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with residual silanols on the stationary phase. 2. Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte or impurities, causing inconsistent ionization. 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. This will mask the silanol groups and improve peak symmetry. 2. Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., pH 3 adjusted with orthophosphoric acid) ensures they are in their protonated form, leading to better retention and peak shape.[9][10] 3. Reduce the injection volume or sample concentration. |
| Inadequate Resolution Between Impurity and Main Peak | 1. Insufficient Selectivity: The mobile phase and stationary phase combination is not providing enough separation power. 2. Inefficient Column: The column may be old or degraded, leading to broader peaks. | 1. Modify the mobile phase composition. Vary the organic modifier (acetonitrile vs. methanol) or the buffer concentration. A gradient elution may be necessary to separate impurities with different polarities. 2. Change the stationary phase. A different column chemistry (e.g., C8 instead of C18) or a column with a different particle size can significantly alter selectivity. 3. Perform a column efficiency test. If the plate count is low, replace the column. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities may be introduced from the solvents, buffer, or the HPLC system itself. 2. Carryover from Previous Injections: The previous sample may not have been completely eluted from the column. | 1. Use fresh, high-purity solvents and reagents. Filter all mobile phases. 2. Implement a robust wash cycle between injections. A strong solvent wash (e.g., 100% acetonitrile or methanol) can help remove strongly retained compounds. |
Experimental Protocol: A Typical RP-HPLC Method
This protocol is a starting point and should be optimized for your specific instrumentation and impurity profile.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Buffer A (e.g., phosphate buffer, pH 3.0) and Buffer B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 293 nm.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Visualization of the Analytical Workflow
Caption: A typical analytical workflow for impurity analysis.
Section 3: Advanced Characterization Techniques
While HPLC-UV is excellent for quantification, full characterization of novel impurities requires more sophisticated techniques.
Frequently Asked Questions (FAQs)
Q3: What is the role of Mass Spectrometry (MS) in impurity characterization?
A3: Mass spectrometry provides crucial information about the molecular weight of an impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing a chemical structure.[3][4] Tandem mass spectrometry (MS/MS) experiments involve fragmenting the impurity ion and analyzing the resulting fragment ions. This fragmentation pattern provides structural clues, such as the presence of the intact β-lactam ring or its hydrolyzed form.[13]
Q4: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?
A4: NMR spectroscopy is the gold standard for unambiguous structure elucidation.[3][4][14] While MS provides information on molecular weight and fragments, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. For definitive structural confirmation of a newly discovered impurity, isolation of the impurity (e.g., by preparative HPLC) followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis is often required.[3][4]
Visualization of the Impurity Identification Process
Caption: Decision tree for impurity structure elucidation.
References
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. phmethods.net [phmethods.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Stereoselectivity in the Synthesis of 3-Amino-2-methyl-4-oxoazetidinones
Welcome to the technical support center for advanced β-lactam synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your research. This guide addresses one of the most common and critical hurdles in the synthesis of 3-amino-2-methyl-4-oxoazetidinones: achieving high stereoselectivity. Low diastereoselectivity not only complicates purification but can also lead to inactive or undesired biological effects in drug development programs.
This document is structured to help you diagnose the root cause of poor stereochemical control in your reactions and provide actionable, evidence-based solutions.
Section 1: Understanding the Core Stereochemical Challenge
Before troubleshooting, it's essential to grasp the mechanism that dictates the stereochemical outcome. The synthesis of the azetidinone core typically proceeds via the Staudinger ketene-imine cycloaddition.[1]
Question: What is the mechanism of the Staudinger cycloaddition, and why does it lead to both cis and trans products?
Answer: The Staudinger reaction is not a concerted [2+2] cycloaddition. Instead, it is a two-step process that governs the final stereochemistry.[2][3]
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom onto the central carbon (the carbonyl carbon) of the ketene. This forms a zwitterionic intermediate.[1]
-
Ring Closure: This zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[2]
The stereochemical outcome—whether you form the cis or trans diastereomer—depends on the fate of this zwitterionic intermediate. The initial intermediate formed from a standard (E)-imine is geometrically poised to close to the cis product. However, this intermediate can isomerize to a more thermodynamically stable conformation, which then closes to form the trans product.[4] The final diastereomeric ratio is therefore a result of the competition between the rate of direct ring closure and the rate of isomerization.[5]
Caption: Mechanism of Staudinger cycloaddition showing competing pathways.
Section 2: Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental outcomes and provides a logical progression of troubleshooting steps.
Question 1: My reaction yields a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?
Analysis & Recommended Actions: A non-selective reaction indicates that the rates of direct ring closure (leading to cis) and isomerization followed by ring closure (leading to trans) are comparable. To improve selectivity, you must alter the reaction conditions to favor one pathway significantly over the other.
| Parameter Change | Rationale | Expected Shift | Key Considerations |
| Lower Reaction Temperature | Reduces the thermal energy available for the intermediate to overcome the rotational barrier for isomerization. Favors the kinetically controlled product. | Favors cis | Reaction rates will decrease significantly. May require extended reaction times or more potent reagents. |
| Change Solvent Polarity | Polar solvents stabilize the charge-separated zwitterionic intermediate, increasing its lifetime and allowing more time for isomerization to the more stable trans intermediate.[4] Non-polar solvents discourage charge separation and favor rapid, direct closure. | Polar (ACN, DMF) → trans Non-polar (Toluene, DCM) → cis | Ensure starting materials are soluble in the chosen solvent. Solvent can dramatically alter selectivity.[6][7] |
| Modify Ketene Substituents | Electron-donating groups (e.g., alkoxy, amino) on the ketene accelerate the direct ring closure step.[1][8] | EDG on Ketene → cis | This requires re-synthesis of the acid chloride precursor. |
| Modify Imine Substituents | Electron-withdrawing groups (e.g., tosyl, nosyl) on the imine nitrogen make the iminium carbon more electrophilic, accelerating the ring closure step.[8] | EWG on Imine-N → cis | The N-substituent must be removable later if the free amine is desired. |
Workflow for Optimizing Diastereoselectivity:
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Question 2: I am consistently obtaining the trans isomer, but my target is the cis isomer. What should I change?
Analysis & Recommended Actions: Your conditions favor the isomerization of the zwitterionic intermediate to the thermodynamically more stable trans precursor before ring closure. To obtain the cis product, you must accelerate the initial, direct ring closure relative to this isomerization.
-
Decrease the Temperature: This is the most critical first step. Run the reaction at 0 °C, -40 °C, or even -78 °C. This kinetically traps the initial intermediate, forcing it down the direct pathway to the cis product.
-
Switch to a Non-Polar Solvent: If you are using a polar solvent like acetonitrile, switch to dichloromethane (DCM) or toluene. This will destabilize the zwitterionic intermediate, promoting rapid ring closure.[4]
-
Use an Electron-Donating Group on the Ketene: If your ketene is derived from something like chloroacetyl chloride, consider switching to a precursor like phenoxyacetyl chloride or acetoxyacetyl chloride. The oxygen substituent accelerates the cyclization, favoring the cis isomer.[9]
-
Use a More Electron-Withdrawing Group on the Imine Nitrogen: An N-tosyl or N-nosyl group on the imine will increase the electrophilicity of the iminium carbon, again accelerating the ring closure step.[10]
Question 3: I am trying to synthesize a single enantiomer, but I'm getting poor enantioselectivity and a mix of diastereomers. Where should I start?
Analysis & Recommended Actions: Achieving both diastereo- and enantiocontrol simultaneously requires a more sophisticated approach than simple solvent or temperature changes. You need to introduce a chiral element that controls the facial selectivity of the initial attack and subsequent ring closure.
-
Employ a Chiral Auxiliary: This is a robust and reliable method. A chiral auxiliary is a chiral molecule that you temporarily attach to your starting material (either the amine used to make the imine or the acid used to make the ketene).[11] It biases the reaction to form one specific diastereomer.
-
Evans Auxiliaries (Oxazolidinones): Can be attached to the acid chloride precursor to control the stereochemistry of the ketene addition.[12]
-
Chiral Amines: Using a chiral amine, such as (R)-1-phenylethylamine, to form the imine can provide moderate to high diastereoselectivity.[4] The auxiliary is then cleaved at a later stage.[13][14]
-
-
Use a Chiral Catalyst: This is a more atom-economical approach. Chiral nucleophilic catalysts, often based on Cinchona alkaloids, can be used in substoichiometric amounts to catalyze the reaction.[9][10] These catalysts react with the ketene precursor to form a chiral acylammonium intermediate, which then reacts with the imine with high enantio- and diastereoselectivity. This approach often requires non-nucleophilic imines (e.g., N-tosyl imines) to prevent catalyst sequestration.[10][15]
Section 3: Key Experimental Protocols
Protocol A: General Procedure for Optimizing Diastereoselectivity via Solvent and Temperature Screening
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the imine (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, 0.1 M).
-
Cooling: Cool the solution to the target temperature (-78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.
-
Reagent Addition: In a separate flame-dried syringe, prepare a solution of the acid chloride (1.1 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in the same anhydrous solvent.
-
Slow Addition: Add the acid chloride/base solution dropwise to the cooled imine solution over 30-60 minutes via a syringe pump. This is critical to keep the instantaneous concentration of the highly reactive ketene low, preventing polymerization.
-
Reaction: Stir the reaction at the target temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating distinct signals for each diastereomer (e.g., the C3-H and C4-H protons).
Protocol B: Asymmetric Synthesis Using a Chiral Nucleophilic Catalyst (Lectka's Method)
This protocol is adapted for cases using an electron-deficient imine and a chiral catalyst like Benzoylquinine (BQ).[10]
-
Setup: To a flame-dried flask under N₂, add the acid chloride (e.g., propionyl chloride, 1.2 eq), the chiral catalyst (e.g., BQ, 0.1 eq), and a non-nucleophilic base (e.g., Proton-Sponge®, 1.2 eq) in an anhydrous solvent like toluene.
-
Ketene Formation: Stir the mixture at room temperature for 15 minutes to allow for in-situ generation of the ketene.
-
Cooling: Cool the solution to -78 °C.
-
Imine Addition: Add a solution of the electron-deficient imine (e.g., N-tosyl imine, 1.0 eq) in toluene dropwise.
-
Reaction: Stir at -78 °C for 2-4 hours. The disappearance of the characteristic ketene color can indicate reaction completion.
-
Workup & Analysis: Perform an aqueous workup as described in Protocol A. Purify the product via column chromatography. Determine the d.r. and enantiomeric excess (e.e.) by chiral HPLC analysis.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the role of the base (e.g., triethylamine) in the reaction? A: The base is crucial for the in situ generation of the ketene from the acid chloride precursor. It deprotonates the α-carbon of the acid chloride, leading to the elimination of HCl and formation of the ketene.[8] The choice of base is important; it must be non-nucleophilic enough not to react with the acid chloride itself.
Q: How do I choose between a chiral auxiliary and a chiral catalyst? A: Chiral auxiliaries are often more robust, predictable, and easier to implement when developing a new reaction, making them excellent for initial proof-of-concept studies. However, they are used in stoichiometric amounts and require extra steps for attachment and removal, which is not ideal for large-scale synthesis.[11] Chiral catalysts are more elegant and atom-economical as they are used in small quantities.[9] They are preferred for process and green chemistry applications, but their development and optimization can be more complex, often requiring specific substrate classes (like electron-deficient imines) to function effectively.[10]
Q: What are the best analytical techniques to determine the diastereomeric ratio (d.r.)? A: The primary method is ¹H NMR spectroscopy of the crude reaction mixture. The C3 and C4 protons of the β-lactam ring have different chemical shifts and coupling constants for the cis and trans isomers, allowing for direct integration to determine the ratio.[16] For accurate quantification and for determining enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thelectkagrp.com [thelectkagrp.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. york.ac.uk [york.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Aztreonam Precursor Synthesis
Welcome to the technical support center for the synthesis of aztreonam precursors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical monobactam antibiotic. Aztreonam's efficacy is intrinsically linked to its precise chemical structure, making the control of side reactions not just a matter of yield, but of therapeutic viability.
This document moves beyond standard protocols to address the specific, practical challenges encountered in the lab. Here, we will dissect common side reactions, explain their underlying mechanisms, and provide field-proven troubleshooting strategies and optimized protocols to ensure the highest purity and yield for your target precursors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis of key aztreonam precursors.
Q1: What are the most critical side reactions to monitor during aztreonam precursor synthesis?
A1: The synthesis is primarily challenged by three critical side reactions:
-
Epimerization at the C3 Side Chain: The desired (Z)-geometry of the methoxyimino group on the aminothiazole side chain is crucial for biological activity. Isomerization to the inactive (E)-isomer is a frequent issue, often catalyzed by basic conditions or elevated temperatures during amide coupling.
-
β-Lactam Ring Hydrolysis: The strained four-membered β-lactam ring is susceptible to nucleophilic attack and cleavage, particularly under strong acidic or alkaline conditions.[1][2] This leads to inactive, ring-opened products and significantly reduces yield.
-
Protecting Group Instability: The synthesis involves multiple protecting groups for amine, carboxyl, and hydroxyl functionalities. Premature or incomplete deprotection, or side reactions initiated by the protecting groups themselves, can lead to a complex mixture of undesired products.
Q2: How can I reliably control the (Z)-stereochemistry of the aminothiazole side chain during amide coupling?
A2: Maintaining the (Z)-isomer geometry is paramount. The key is to minimize exposure to basic conditions and heat, which can facilitate isomerization. A study on the synthesis of the activated side chain, Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, found that temperature control is critical.[3]
Core Strategy:
-
Low-Temperature Acylation: Perform the coupling of the side chain to the β-lactam core at low temperatures, typically between -15°C and 0°C.[3]
-
Choice of Activating Agent: Use activating agents that do not introduce a strong base. While classic reagents like phosphorus pentachloride can be effective, they can also promote side reactions. A milder system, such as thionyl chloride with N,N-dimethylformamide (DMF) as a catalyst, has been shown to produce the desired (Z)-isomer with high purity when conducted at low temperatures in a solvent like dichloromethane.[3]
-
pH Control: Maintain strict pH control throughout the workup and purification steps, avoiding exposure to basic media.
Q3: What are the best practices for preventing β-lactam ring hydrolysis?
A3: The stability of the β-lactam ring is highly dependent on the reaction environment. The mechanism of action for all β-lactam antibiotics involves the ring being opened by a nucleophilic attack from bacterial enzymes.[1][4] Unfortunately, this same reactivity makes it susceptible to hydrolysis in the lab.
Best Practices:
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried before use, particularly in steps where the β-lactam ring is activated or deprotected.
-
Neutral pH: Avoid pH extremes. Alkaline conditions are particularly detrimental, leading to rapid saponification and ring cleavage.[1] Acidic conditions can also promote hydrolysis, though often at a slower rate. Buffer reaction mixtures where appropriate.
-
Temperature Management: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Hydrolysis rates increase significantly with temperature.
-
Solvent Choice: Use aprotic solvents (e.g., dichloromethane, acetonitrile, THF) whenever possible to minimize the presence of nucleophilic water or alcohol species.
Part 2: Troubleshooting Guide for Key Synthetic Steps
This section provides a problem-oriented approach to specific issues that arise during critical stages of the synthesis.
Problem: Poor (Z):(E) Isomer Ratio in Side Chain Acylation
-
Symptom: HPLC or NMR analysis of the product after coupling the aminothiazole side chain shows a significant peak or set of signals corresponding to the undesired (E)-isomer.
-
Root Cause Analysis: The primary cause is epimerization of the oxime double bond. This process is often catalyzed by bases, which can abstract the acidic proton alpha to the carbonyl group, leading to a resonance-stabilized intermediate that can re-protonate to form either isomer. The use of basic activating agents or amine bases (like triethylamine) in excess at ambient or elevated temperatures exacerbates this issue.
-
Mechanistic Insight Diagram:
Caption: Base-catalyzed epimerization of the (Z)-isomer side chain.
-
Solutions & Optimized Protocol:
Table 1: Comparison of Acylation Conditions for (Z)-Isomer Retention
Parameter Standard Conditions (Problematic) Optimized Conditions (Recommended) Rationale Activating Agent PCl₅ or DCC/DMAP SOCl₂/DMF or EDC/HOBt Milder activation, avoids strongly basic DMAP.[3] Solvent Dichloromethane (DCM) Dichloromethane (DCM), Anhydrous DCM is appropriate, but ensuring it is anhydrous is critical. Temperature 0°C to Room Temperature -15°C to -5°C Significantly reduces the rate of base-catalyzed epimerization.[3] Base Triethylamine (2.0 eq) N,N-Diisopropylethylamine (DIPEA) (1.1 eq) DIPEA is a non-nucleophilic, sterically hindered base, reducing side reactions. Use minimal excess. | Workup | Aqueous NaHCO₃ wash | Mildly acidic wash (e.g., cold 1% HCl), then brine | Avoids exposure to basic conditions which can cause isomerization post-reaction. |
Optimized Protocol: (Z)-Selective Amide Coupling
-
Dissolve the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to -15°C under a nitrogen atmosphere.
-
Add catalytic N,N-dimethylformamide (0.05 eq) followed by the dropwise addition of thionyl chloride (1.1 eq).
-
Stir the mixture at -15°C for 1 hour to form the acid chloride.
-
In a separate flask, dissolve the β-lactam core (e.g., (3S,4S)-3-amino-4-methyl-2-oxoazetidine-1-sulfonic acid precursor) (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM and cool to -10°C.
-
Slowly transfer the freshly prepared acid chloride solution to the β-lactam solution via cannula, maintaining the temperature below -5°C.
-
Monitor the reaction by TLC or HPLC. Upon completion (typically 2-4 hours), quench the reaction with a pre-chilled, dilute solution of aqueous citric acid.
-
Separate the organic layer, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.
-
Problem: Low Yield due to β-Lactam Ring Cleavage
-
Symptom: Low overall yield of the desired precursor, with TLC/HPLC analysis showing highly polar byproducts that are not starting materials. Mass spectrometry may confirm the presence of a hydrolyzed product (mass of desired product + 18 amu).
-
Root Cause Analysis: The strained amide bond within the β-lactam ring is an excellent electrophile. It is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to irreversible ring-opening. This is particularly problematic during deprotection steps that use strong acids or bases, or during aqueous workups at non-neutral pH.[1][4]
-
Workflow Diagram: Identifying Hydrolysis Risk Points
Caption: Key stages in aztreonam precursor synthesis with associated hydrolysis risks.
-
Solutions & Methodologies:
-
Strategic Protecting Group Selection: Choose protecting groups that can be removed under mild, non-hydrolytic conditions. For example, a tert-butoxycarbonyl (Boc) group, which is common in peptide synthesis, can be removed with trifluoroacetic acid (TFA).[5][6] While effective, this requires strictly anhydrous conditions and immediate neutralization post-deprotection to prevent acid-catalyzed hydrolysis. An alternative is the benzyloxycarbonyl (Z) group, which can be removed by catalytic hydrogenation (H₂/Pd), a non-hydrolytic method.[5][7]
-
Anhydrous Deprotection Protocol (Boc Group Example):
-
Dissolve the Boc-protected precursor in anhydrous DCM.
-
Add a scavenger, such as triisopropylsilane (TIS) (1.2 eq), to trap reactive carbocations.
-
Cool the solution to 0°C.
-
Slowly add anhydrous trifluoroacetic acid (TFA) (10-20 eq).
-
Stir at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully evaporate the TFA and DCM under reduced pressure at a low temperature (<30°C).
-
Immediately redissolve the residue in an anhydrous aprotic solvent and neutralize with a hindered base like DIPEA before proceeding to the next step. Do not perform an aqueous workup until the amine is neutralized or acylated.
-
-
Optimized N-Sulfonation: The sulfonation of the β-lactam nitrogen is a critical step. Using a sulfur trioxide-amine complex (e.g., SO₃·DMF or SO₃·Pyridine) is standard. This reaction is highly sensitive to moisture.
-
Procedure: Perform the reaction in a flame-dried flask under a positive pressure of nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., DMF, pyridine). The SO₃ complex should be fresh or stored in a desiccator. Quenching should be done carefully at low temperatures with a non-aqueous workup if possible, or a rapid, cold, buffered aqueous workup followed by immediate extraction.
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Enhancing the stability of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid during storage
Technical Support Center: Stability of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Welcome to the dedicated technical support guide for ensuring the stability of this compound during storage. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the integrity of this critical azetidinone intermediate. Here, we address common challenges and provide troubleshooting protocols grounded in established scientific principles of β-lactam chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a key intermediate in the synthesis of monobactam antibiotics, such as Aztreonam.[][2] Its core structure contains a β-lactam ring, a four-membered cyclic amide, which is inherently strained and susceptible to degradation.[3][4][5] Instability can lead to loss of potency, the formation of impurities, and compromised experimental outcomes. Therefore, understanding and controlling its stability is paramount for reliable research and development.
Q2: What are the primary degradation pathways for this compound?
The principal degradation pathway for β-lactam compounds is the hydrolysis of the amide bond within the β-lactam ring.[3][6][7] This process is often catalyzed by nucleophiles, such as water or hydroxide ions, leading to the formation of a biologically inactive β-amino acid derivative. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of certain metal ions.[8][9]
Q3: What are the ideal short-term and long-term storage conditions for solid this compound?
For solid (powder) forms of the compound, it is crucial to minimize exposure to moisture and heat.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term (Weeks) | 2-8°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque container |
| Long-Term (Months to Years) | -20°C to -80°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque container with desiccant |
Rationale: Low temperatures significantly reduce the rate of chemical degradation.[10][11][12][13] An inert atmosphere and a tightly sealed container prevent exposure to moisture and oxygen, which can accelerate degradation. Opaque containers protect the compound from potential photodegradation.
Q4: How should I prepare and store solutions of this compound?
Solutions are generally less stable than the solid form. The stability of β-lactams in solution is highly dependent on the solvent, pH, and temperature.
-
Solvent Selection: Use anhydrous, aprotic solvents whenever possible. If aqueous solutions are necessary, use purified, sterile water and prepare fresh solutions for each experiment.
-
pH Control: The optimal pH for the stability of many β-lactams is slightly acidic, typically around pH 5-6.[8] Buffering your solution may be necessary.
-
Temperature: Prepare solutions at low temperatures (e.g., on ice) and store them frozen at -80°C for long-term storage.[11][13] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Results in Subsequent Experiments Using a Stored Solution
Question: I prepared a stock solution of this compound in DMSO/water and stored it at 4°C. After a week, my experiments are yielding inconsistent results. What could be the cause and how can I investigate it?
Answer: The likely cause is the degradation of the compound in your aqueous solution at 4°C. Many β-lactams show significant degradation under these conditions over several days.[10][12]
Caption: Troubleshooting workflow for suspected compound degradation.
This protocol allows for the quantitative assessment of the stability of your compound in solution.
-
Preparation of Standards:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent system. This will be your t=0 sample.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC).[14]
-
-
HPLC Method (General Guidance):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector at a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each storage condition. This will give you a degradation profile.
-
Issue 2: Visible Changes in the Solid Compound (Color Change, Clumping)
Question: I have been storing the solid this compound at -20°C, but I've noticed some clumping and a slight yellowing of the powder. Is the compound still usable?
Answer: Visible changes such as clumping and color change are indicators of potential degradation, likely due to moisture absorption and subsequent chemical reactions. While the bulk of the material may still be intact, the presence of degradation products is highly probable.
Caption: Cause and effect of improper solid storage.
-
Segregation: Isolate the affected batch to prevent its use in critical experiments.
-
Qualification: Before further use, it is essential to re-qualify the material. This can be done by:
-
Purity Analysis: Use HPLC or LC-MS to determine the purity of the material. Compare the chromatogram to that of a new, reliable batch if available.
-
Structural Confirmation: Techniques like NMR or Mass Spectrometry can confirm the structure of the main component and help identify any major degradation products.[14][15]
-
-
Preventative Measures for Future Storage:
-
Use smaller aliquots: This minimizes the number of times the main container is opened.
-
Inert gas overlay: Before sealing, flush the container with an inert gas like argon or nitrogen.
-
Use of desiccants: Place a desiccant pack within the secondary storage container.
-
Dedicated storage: In a GMP environment, β-lactam compounds should be stored in segregated areas to prevent cross-contamination due to their potential as potent allergens.[16]
-
Summary of Stability Recommendations
| Parameter | Solid State | Solution State | Rationale |
| Temperature | -20°C to -80°C | -80°C (avoid freeze-thaw) | Reduces degradation kinetics.[10][11][13] |
| Moisture | Minimize (use desiccant) | Use anhydrous solvents or sterile water | Water is a key reactant in hydrolytic degradation.[9] |
| Atmosphere | Inert gas (Ar, N₂) | Prepare fresh, degas solvents | Prevents oxidation and hydrolysis. |
| pH | N/A | Slightly acidic (pH 5-6) | Can significantly slow hydrolysis.[8] |
| Light | Store in opaque containers | Use amber vials | Prevents photodegradation. |
By adhering to these guidelines and employing the troubleshooting protocols when necessary, you can significantly enhance the stability and reliability of this compound in your research endeavors.
References
- 2. chembk.com [chembk.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jgtps.com [jgtps.com]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Segregate Beta-Lactam APIs from General APIs in GMP Warehouses – Pharma GMP [pharmagmp.in]
Developing a more efficient work-up procedure for (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid isolation
Technical Support Center: Isolation of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Welcome to the dedicated technical support guide for the efficient work-up and isolation of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this polar, zwitterionic intermediate, a crucial component in the synthesis of monobactam antibiotics like Aztreonam.[][2][3] This guide provides in-depth, field-proven insights and troubleshooting protocols to enhance yield, purity, and process efficiency.
Understanding the Molecule: Key Physicochemical Properties
This compound is a chiral molecule with inherent properties that make its isolation challenging. A thorough understanding of these characteristics is fundamental to developing an effective purification strategy.
-
Zwitterionic Nature: The molecule possesses both a basic amino group and an acidic sulfonic acid group.[4][5] This results in the formation of an internal salt, or zwitterion, leading to high polarity and strong intermolecular interactions.
-
High Polarity: The presence of multiple heteroatoms (N, O, S) and the zwitterionic form contribute to its high polarity, making it highly soluble in water and other polar solvents, but sparingly soluble in non-polar organic solvents.
-
β-Lactam Ring Strain: The four-membered azetidinone ring is strained and susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6][7][8][9] Careful pH control throughout the work-up is therefore critical to prevent degradation.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₄S | [4] |
| Molecular Weight | 180.18 g/mol | [][2] |
| Appearance | White to Off-White Solid | |
| Melting Point | 206-211°C | [2] |
| Solubility | Slightly soluble in DMSO and Water |
The Isolation Workflow: A Step-by-Step Protocol
The following protocol is a recommended procedure for the isolation of this compound from a crude reaction mixture, typically following a synthesis from L-threonine.[10]
References
- 2. This compound [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid | C4H8N2O4S | CID 4133026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid: A Key Intermediate in Monobactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a critical chiral building block in the synthesis of monobactam antibiotics, most notably aztreonam. The stereochemistry at the C2 and C3 positions of the azetidinone ring is crucial for the biological activity of these life-saving drugs. Consequently, the development of efficient and stereoselective synthetic routes to this intermediate is of paramount importance in pharmaceutical research and manufacturing. This guide provides a comparative analysis of the prominent synthetic strategies employed to produce this key intermediate, offering insights into their underlying principles, experimental protocols, and practical considerations.
Introduction to a Vital Monobactam Core
The monobactam class of β-lactam antibiotics is distinguished by a monocyclic β-lactam nucleus, which confers a unique spectrum of activity, primarily against aerobic Gram-negative bacteria, and a lower propensity for cross-reactivity in penicillin-allergic patients. Aztreonam, the first commercially available monobactam, relies on the precise stereochemical architecture of the this compound core for its potent and selective inhibition of bacterial cell wall synthesis. The quest for scalable, cost-effective, and stereochemically pure synthetic pathways to this intermediate has driven considerable innovation in organic synthesis.
Route 1: The L-Threonine Approach - A Biomimetic Strategy
Drawing inspiration from the natural biosynthetic pathways of some β-lactams, the synthesis starting from the readily available and chiral amino acid L-threonine is a well-established and logical approach. This strategy leverages the inherent stereochemistry of L-threonine to set the desired stereocenters in the final product.
Conceptual Framework
The core principle of this route involves a series of functional group manipulations and a final cyclization step to construct the strained four-membered azetidinone ring. The key transformations include protection of the amino and carboxyl groups, activation of the β-hydroxyl group, sulfonation of the amino group, and an intramolecular nucleophilic substitution to forge the β-lactam ring.
Caption: Synthetic pathway from L-Threonine.
Experimental Protocol: A Step-by-Step Synthesis from L-Threonine
The following protocol is a representative synthesis starting from L-threonine. It is important to note that various protecting groups and activating agents can be employed, leading to variations in reaction conditions and yields.
-
Esterification and Ammonolysis: L-threonine is first converted to its methyl ester to protect the carboxylic acid. This is typically achieved by reacting L-threonine with methanol in the presence of an acid catalyst like thionyl chloride. The resulting ester is then subjected to ammonolysis, often using a solution of ammonia in methanol, to yield L-threoninamide.
-
Amino Group Protection: The amino group of L-threoninamide is protected to prevent its interference in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate in the presence of a base.
-
Hydroxyl Group Activation: The β-hydroxyl group is activated to facilitate the subsequent intramolecular cyclization. This is typically achieved by converting it into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a tertiary amine base like triethylamine.
-
N-Sulfonation: The sulfonamide moiety at the N1 position is introduced by reacting the amino group with a sulfonating agent, such as sulfur trioxide-dimethylformamide complex or chlorosulfonic acid.
-
Cyclization: The crucial β-lactam ring is formed via an intramolecular nucleophilic substitution. A base, such as potassium carbonate or another suitable non-nucleophilic base, is used to deprotonate the sulfonamide nitrogen, which then displaces the activated hydroxyl group to form the azetidinone ring.
-
Deprotection: Finally, the protecting group on the C3 amino group is removed. In the case of a Cbz group, this is typically accomplished by catalytic hydrogenation.
A reported overall yield for a similar process starting from L-threonine is in the range of 54.6% to 60.4%.[1][2]
Route 2: The Staudinger Cycloaddition - A Convergent Approach
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a powerful and versatile method for the construction of β-lactam rings.[3] This convergent approach allows for the independent synthesis of the two components, which are then combined in the final ring-forming step.
Mechanistic Insight
The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the four-membered β-lactam ring. The stereochemical outcome of the reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.
Caption: Staudinger [2+2] cycloaddition pathway.
Experimental Considerations for a Stereoselective Staudinger Synthesis
Achieving the desired (2s,3s) stereochemistry requires careful selection of chiral auxiliaries or chiral catalysts. A representative approach would involve the reaction of a chiral imine with a suitable ketene.
-
Preparation of the Chiral Imine: A chiral imine can be prepared by the condensation of a chiral amine with an appropriate aldehyde. For the synthesis of the target molecule, an imine derived from a chiral amine and acetaldehyde would be a suitable starting point.
-
In Situ Generation of the Ketene: Ketenes are often reactive and prone to polymerization. Therefore, they are typically generated in situ. For example, reacting an acyl chloride with a tertiary amine base like triethylamine generates the corresponding ketene.
-
Cycloaddition Reaction: The chiral imine is reacted with the in situ generated ketene in an appropriate solvent at a controlled temperature. The choice of solvent and temperature can significantly influence the stereoselectivity of the cycloaddition.
-
Post-Cycloaddition Modifications: The resulting β-lactam will likely require further functional group manipulations, including the introduction of the sulfonic acid group at the N1 position and deprotection of the C3 amino group, to arrive at the final target molecule.
The stereoselectivity of the Staudinger reaction can be influenced by various factors, including the nature of the substituents on both the ketene and the imine, the solvent, and the temperature. Careful optimization of these parameters is crucial to obtain the desired diastereomer in high purity.
Comparative Analysis of the Synthetic Routes
| Feature | L-Threonine Route | Staudinger Cycloaddition Route |
| Starting Material | L-Threonine (readily available, chiral) | Varies (requires synthesis of chiral imine and ketene precursor) |
| Stereocontrol | Inherent from the starting material | Requires chiral auxiliaries or catalysts |
| Convergence | Linear synthesis | Convergent synthesis |
| Number of Steps | Generally longer | Potentially shorter, but precursors may require multi-step synthesis |
| Scalability | Well-established for industrial scale | Can be challenging due to the reactive nature of ketenes |
| Overall Yield | Moderate (reported around 55-60%) | Highly variable depending on the specific substrates and conditions |
| Key Challenges | Multiple protection/deprotection steps, potential for racemization | Control of stereoselectivity, handling of reactive intermediates |
Alternative and Emerging Synthetic Strategies
While the L-threonine and Staudinger approaches are prominent, research continues to explore alternative and more efficient routes.
-
Enzymatic Synthesis: Biocatalysis offers a promising avenue for the stereoselective synthesis of β-lactams. The use of enzymes could potentially reduce the number of protection and deprotection steps and improve the overall efficiency and sustainability of the process.
-
Biosynthesis: The natural biosynthesis of monobactams in microorganisms like Chromobacterium violaceum provides a blueprint for developing biosynthetic production methods.[4] While not a direct chemical synthesis, understanding these pathways could lead to engineered microorganisms capable of producing the target intermediate.
Conclusion for the Practicing Scientist
The choice of synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise.
-
The L-threonine route offers a reliable and well-trodden path that leverages a readily available chiral starting material. Its linear nature, however, can lead to lower overall yields and a greater number of steps.
-
The Staudinger cycloaddition provides a more convergent and flexible approach, allowing for the synthesis of a wider range of analogues. However, achieving high stereoselectivity can be challenging and requires careful optimization.
For industrial-scale production, a robust and scalable process is paramount. While the L-threonine route has been successfully implemented on a large scale, ongoing research into more efficient and sustainable methods, including biocatalysis and chemoenzymatic approaches, holds the potential to further optimize the synthesis of this vital pharmaceutical intermediate. The continued development of novel synthetic strategies will be crucial in ensuring a stable and cost-effective supply of monobactam antibiotics to combat the growing threat of antibiotic resistance.
References
A Strategic Guide to Orthogonal Protection: Evaluating the Efficacy of Amino and Hydroxyl Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The ability to selectively mask the reactivity of sensitive functional groups, such as amines and hydroxyls, dictates the success of complex synthetic campaigns. This guide offers a comprehensive comparison of commonly employed protecting groups for these functionalities, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.
The Core Principle of Orthogonality
At the heart of modern protecting group strategy lies the concept of orthogonality.[1][2] Orthogonal protecting groups are distinct classes of temporary modifications that can be selectively removed under specific and non-interfering chemical conditions.[1][2] This allows for the sequential unmasking of reactive sites within a molecule, enabling precise and controlled bond formation.[1] A well-designed orthogonal protection scheme is the cornerstone of efficient and high-yielding syntheses, especially in the assembly of complex molecules like peptides and oligonucleotides.[3][4]
Molecule [label="Multifunctional Molecule\n(e.g., Amino Alcohol)"]; P1 [label="Protect Amine\n(e.g., Boc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Protect Hydroxyl\n(e.g., TBDMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction1 [label="Reaction at\nAnother Site"]; DP1 [label="Selective Deprotection\nof Amine (Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction2 [label="Reaction at\nFree Amine"]; DP2 [label="Selective Deprotection\nof Hydroxyl (Fluoride)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product"];
Molecule -> P1; P1 -> P2; P2 -> Reaction1; Reaction1 -> DP1; DP1 -> Reaction2; Reaction2 -> DP2; DP2 -> Final; }
Caption: A conceptual workflow illustrating an orthogonal protecting group strategy.Protecting the Amino Group: A Comparative Analysis
The nucleophilic nature of the amino group necessitates its protection in a vast array of chemical transformations.[5] Carbamates are the most prevalent class of amine protecting groups, offering a balance of stability and selective lability.[2]
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis.[6][7] It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic or neutral conditions.[8][9] The resulting carbamate is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[6] Its key advantage lies in its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9][10]
The mechanism of deprotection involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12]
Boc_Amine [label="Boc-Protected Amine"]; Protonation [label="Protonation (H+)"]; Intermediate [label="Protonated Intermediate"]; Fragmentation [label="Fragmentation"]; Products [label="Free Amine + CO2 + t-Butyl Cation", shape=ellipse];
Boc_Amine -> Protonation [label="Acid (e.g., TFA)"]; Protonation -> Intermediate; Intermediate -> Fragmentation; Fragmentation -> Products; }
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[12]9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is another vital tool in the synthetic chemist's arsenal, offering orthogonality to the acid-labile Boc group.[2][13] It is introduced using Fmoc-Cl or Fmoc-OSu.[13][14] The defining feature of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in DMF.[15][16][17] This base-mediated removal proceeds via an E1cB-type mechanism, generating a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track reaction progress.[13][15] Its stability under acidic and hydrogenolytic conditions makes it an ideal choice for solid-phase peptide synthesis (SPPS) in conjunction with acid-labile side-chain protecting groups.[14][15]
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is a classic amine protecting group.[18][19] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[18][19][20] This provides a third dimension of orthogonality, allowing for its removal in the presence of both acid- and base-labile groups.[18] Harsh acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group.[21]
Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Orthogonal To |
| Tert-butoxycarbonyl | Boc | Boc₂O | Mild Acid (TFA, HCl)[9][10] | Base, Hydrogenolysis, Nucleophiles[6] | Fmoc, Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu[13] | Base (Piperidine in DMF)[15] | Acid, Hydrogenolysis[15] | Boc, Cbz |
| Carboxybenzyl | Cbz (Z) | Cbz-Cl | Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH)[18][21] | Mild Acid, Base[18] | Boc, Fmoc |
Protecting the Hydroxyl Group: A Survey of Common Strategies
The hydroxyl group's dual role as a nucleophile and a weak acid often necessitates its protection to prevent unwanted side reactions.[22][23]
Silyl Ethers (TMS, TBDMS/TBS)
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and selective removal.[22][24] They are typically formed by reacting the alcohol with a silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a base like triethylamine or imidazole.[22][25]
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[26] Trimethylsilyl (TMS) ethers are readily cleaved by mild acid or even protic solvents, making them suitable for temporary protection.[25] In contrast, tert-butyldimethylsilyl (TBDMS or TBS) ethers are significantly more robust, with a hydrolytic stability approximately 10,000 times greater than TMS ethers.[25][27] This enhanced stability allows TBDMS groups to withstand a broader range of reaction conditions.[25]
The primary method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond.[22][27][28]
Alcohol [label="Alcohol (R-OH)"]; Protection [label="Protection"]; Silyl_Ether [label="Silyl Ether (R-OSiR'3)"]; Deprotection [label="Deprotection"]; Regenerated_Alcohol [label="Alcohol (R-OH)"];
Alcohol -> Protection [label="R'3SiCl, Base"]; Protection -> Silyl_Ether; Silyl_Ether -> Deprotection [label="Fluoride (e.g., TBAF) or Acid"]; Deprotection -> Regenerated_Alcohol; }
Caption: General workflow for the protection and deprotection of alcohols as silyl ethers.Methoxymethyl (MOM) Ether
The MOM group is an acetal-type protecting group that is stable to a wide pH range (4-12), as well as many oxidizing and reducing agents.[29][30] It is typically introduced using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[29][31] Deprotection is achieved under acidic conditions.[29][30]
Benzyl (Bn) Ether
Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, as well as a variety of oxidizing and reducing agents.[32][33] They are commonly installed via a Williamson ether synthesis, reacting the corresponding alkoxide with a benzyl halide.[33] The primary method for Bn ether cleavage is catalytic hydrogenolysis, which is a mild and efficient process.[23][32]
Comparison of Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Orthogonal To |
| Trimethylsilyl | TMS | TMSCl, Base | Mild Acid, Fluoride[25] | Base, Neutral Conditions | TBDMS, Bn, MOM |
| Tert-butyldimethylsilyl | TBDMS (TBS) | TBDMSCl, Base[25] | Fluoride (TBAF), Strong Acid[27][28] | Base, Mild Acid, Many Reagents[25] | Bn, MOM |
| Methoxymethyl | MOM | MOMCl, Base[29][31] | Acid[29][30] | Base, Redox Reagents[30] | Silyl Ethers, Bn |
| Benzyl | Bn | BnBr, Base | Catalytic Hydrogenolysis[23][32] | Acid, Base, Redox Reagents[32] | Silyl Ethers, MOM |
Experimental Protocols
Boc Protection of a Primary Amine[8][34]
-
Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a water-acetone mixture).
-
Add a base such as triethylamine (1.2 equiv) or sodium bicarbonate if required.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[8]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Acid-Catalyzed Boc Deprotection[12]
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 25-50% solution in DCM).
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
TBDMS Protection of a Primary Alcohol[25]
-
Dissolve the alcohol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[25]
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
TBAF-Mediated TBDMS Deprotection[28]
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[25]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Conclusion
The selection of an appropriate protecting group is a critical decision in the design of any synthetic route. A thorough understanding of the stability, lability, and orthogonality of different protecting groups is essential for navigating the complexities of modern organic synthesis. This guide provides a framework for evaluating the efficacy of common protecting groups for amines and hydroxyls, empowering researchers to devise more efficient and robust synthetic strategies. By leveraging the principles of orthogonality and the specific chemical properties of each protecting group, scientists can achieve the synthesis of complex molecular targets with greater precision and control.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [ms.bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. genscript.com [genscript.com]
- 17. m.youtube.com [m.youtube.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. benchchem.com [benchchem.com]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 24. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 25. benchchem.com [benchchem.com]
- 26. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 27. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 28. total-synthesis.com [total-synthesis.com]
- 29. total-synthesis.com [total-synthesis.com]
- 30. adichemistry.com [adichemistry.com]
- 31. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 32. uwindsor.ca [uwindsor.ca]
- 33. organicchemistrytutor.com [organicchemistrytutor.com]
A Senior Application Scientist's Guide to Beta-Lactam Synthons in Antibiotic Synthesis: A Comparative Analysis of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid and Other Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
The enduring efficacy of β-lactam antibiotics is a testament to their foundational role in combating bacterial infections. The chemical architecture of these life-saving drugs, characterized by the strained four-membered azetidin-2-one ring, has been the subject of intense synthetic exploration for decades.[1][2] At the heart of this endeavor lies the strategic use of chiral synthons—key building blocks that dictate the stereochemistry and ultimately the biological activity of the final antibiotic. This guide provides an in-depth, objective comparison of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a crucial intermediate for monobactams like aztreonam, with other seminal β-lactam synthons that form the backbone of penicillins, cephalosporins, and carbapenems.[3][4] We will delve into the nuances of their synthesis, stereochemical control, and industrial applicability, supported by experimental data and detailed protocols to empower researchers in their quest for novel antibacterial agents.
The Central Role of the β-Lactam Ring and its Chiral Precursors
The β-lactam ring's inherent strain makes it susceptible to nucleophilic attack, a property ingeniously exploited to inhibit bacterial cell wall biosynthesis by acylating penicillin-binding proteins (PBPs).[5] However, the therapeutic efficacy and spectrum of activity are profoundly influenced by the substituents appended to this core structure. The stereochemistry at positions C3 and C4 of the azetidinone ring is particularly critical.[6] Consequently, the choice of a chiral synthon is a pivotal decision in the design of a synthetic route, impacting not only the biological properties of the target molecule but also the overall efficiency and economic viability of the process.
This guide will focus on a comparative analysis of four key classes of β-lactam synthons, each representing a gateway to a distinct class of antibiotics:
-
This compound: The cornerstone for the synthesis of monobactams.
-
(3R,4R)-4-Acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone: A versatile precursor for carbapenems and penems.
-
6-Aminopenicillanic Acid (6-APA): The nucleus for the vast family of semi-synthetic penicillins.[1]
-
7-Aminocephalosporanic Acid (7-ACA): The foundational scaffold for semi-synthetic cephalosporins.[7]
This compound: The Monobactam Synthon
The monobactam class of antibiotics, exemplified by aztreonam, is unique in possessing a monocyclic β-lactam ring.[4] This structural feature confers a distinct spectrum of activity, primarily against Gram-negative bacteria, and a reduced propensity for cross-reactivity in penicillin-allergic patients. The key synthon for aztreonam is this compound.
Synthetic Strategy and Performance
A common and efficient route to this synthon commences with the readily available chiral precursor, L-threonine.[8] The synthesis involves a multi-step sequence designed to construct the β-lactam ring with the desired cis-stereochemistry between the C2-methyl and C3-amino groups.
A representative synthesis reports an overall yield of 54.6% from L-threonine.[8] The process, while involving several steps, is amenable to large-scale production.
Key Synthetic Considerations:
-
Stereochemical Integrity: The stereochemistry of L-threonine is crucial for establishing the desired (2S,3S) configuration of the final product.
-
Protecting Groups: The use of protecting groups for the amino and hydroxyl functionalities of L-threonine is essential to direct the reactivity during the subsequent transformations.
-
Cyclization Conditions: The base-mediated cyclization to form the β-lactam ring is a critical step, and the choice of base and solvent can significantly influence the yield and purity.
Experimental Protocol: Synthesis of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesufonic acid from L-Threonine[9]
This protocol outlines the key transformations in the synthesis:
-
Esterification: L-threonine is esterified with methanol in the presence of an acid catalyst.
-
Ammonolysis: The resulting ester is treated with ammonia in methanol to form the corresponding amide.
-
Amino Group Protection: The amino group is protected, for example, with a benzyl chloroformate group.
-
Hydroxyl Group Activation: The hydroxyl group is activated for cyclization by conversion to a good leaving group, such as a methanesulfonate.
-
Sulfonation: The nitrogen of the amide is sulfonated using a suitable sulfonating agent like chlorosulfonic acid.
-
Cyclization: The β-lactam ring is formed via an intramolecular nucleophilic substitution under alkaline conditions.
-
Deprotection: The amino protecting group is removed by hydrogenation to yield the final synthon.
Purity and Yield: The final product's structure is typically confirmed by 1H-NMR, and purity is assessed by HPLC. A reported purity of 98.2% with an overall yield of 54.6% demonstrates the viability of this synthetic route.[8]
Logical Flow of the Synthesis:
Caption: Synthetic pathway from L-Threonine.
(3R,4R)-4-Acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone: The Carbapenem and Penem Workhorse
Carbapenems, such as imipenem and meropenem, are broad-spectrum β-lactam antibiotics with potent activity against many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[9] Penems share a similar bicyclic core but with a sulfur atom in the five-membered ring. A key and widely used synthon for both these classes is (3R,4R)-4-Acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.
Synthetic Strategy and Performance
Similar to the monobactam synthon, L-threonine is a common starting material for this intermediate, highlighting its versatility as a chiral pool resource. The synthesis is designed to establish the trans-relationship between the C3 and C4 substituents and the specific stereochemistry of the C3 side chain.
Key Synthetic Considerations:
-
Stereocontrol: Achieving the correct stereochemistry at three chiral centers is a significant challenge. The synthesis often employs stereoselective reactions, such as the Staudinger [2+2] cycloaddition of a ketene with a chiral imine, to control the relative and absolute stereochemistry.[10]
-
Double Azetidinone Ring Formation: Some efficient syntheses utilize a "double azetidinone ring formation" strategy, which can streamline the process.
-
Industrial Viability: The development of practical and economical large-scale production methods is a major focus of research for this synthon.
Comparative Performance Data
While a direct head-to-head comparison with the monobactam synthon under identical conditions is scarce in the literature, the focus on optimizing the synthesis of (3R,4R)-4-Acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone underscores its industrial importance. The efficiency of the stereocontrol steps is a critical performance indicator.
| Parameter | This compound | (3R,4R)-4-Acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone |
| Starting Material | L-Threonine | L-Threonine |
| Target Antibiotic Class | Monobactams (e.g., Aztreonam) | Carbapenems (e.g., Imipenem), Penems |
| Key Stereochemical Feature | cis-2,3-substitution | trans-3,4-substitution with specific C3 side-chain stereochemistry |
| Reported Overall Yield | 54.6%[8] | Varies depending on the specific route |
| Key Synthetic Challenge | Efficient cyclization and sulfonation | Stereocontrol at three chiral centers |
6-Aminopenicillanic Acid (6-APA) and 7-Aminocephalosporanic Acid (7-ACA): The Semi-Synthetic Pillars
The discovery of methods to produce the core nuclei of penicillins (6-APA) and cephalosporins (7-ACA) on an industrial scale revolutionized antibiotic therapy.[1][7] These synthons provide a versatile platform for the synthesis of a vast array of semi-synthetic derivatives with improved properties, such as enhanced stability to β-lactamases and a broader spectrum of activity.
Production Strategy: A Shift from Chemistry to Enzymology
Historically, the production of 6-APA and 7-ACA involved harsh chemical methods to cleave the acyl side chain from fermented penicillin G and cephalosporin C, respectively. However, these processes were often inefficient and environmentally unfriendly. The advent of enzymatic hydrolysis has largely replaced these chemical methods in industrial production.[11][12]
Enzymatic Production of 6-APA:
Penicillin G acylase is used to hydrolyze penicillin G, yielding 6-APA and phenylacetic acid. This enzymatic process is highly specific and proceeds under mild conditions, leading to higher yields and a cleaner product profile.[11]
Enzymatic Production of 7-ACA:
A two-step enzymatic process is commonly employed for 7-ACA production from cephalosporin C. The first step utilizes a D-amino acid oxidase, followed by a glutaryl-7-ACA acylase to furnish the desired 7-ACA nucleus.[12]
Workflow for Enzymatic Production of 6-APA and 7-ACA:
Caption: Enzymatic routes to 6-APA and 7-ACA.
Comparison with Synthetic Synthons
The production of 6-APA and 7-ACA differs fundamentally from the total synthesis of the monobactam and carbapenem synthons. The former relies on the fermentation of microorganisms to produce the complex bicyclic core, which is then chemically modified. In contrast, the latter are built from simple chiral precursors through a series of chemical transformations.
| Feature | This compound & (3R,4R)-4-Acetoxyazetidinone | 6-APA & 7-ACA |
| Origin | Total chemical synthesis from chiral precursors (e.g., L-threonine) | Fermentation followed by enzymatic (or chemical) modification |
| Complexity of Core | Monocyclic azetidinone | Bicyclic (penam and cephem) |
| Stereochemical Control | Achieved through stereoselective reactions | Determined by the biosynthetic pathway of the microorganism |
| Industrial Process | Multi-step chemical synthesis | Fermentation, extraction, and enzymatic hydrolysis |
| Versatility | Precursors to specific antibiotic classes (monobactams, carbapenems) | Platforms for a wide range of semi-synthetic derivatives |
Concluding Remarks for the Practicing Scientist
The selection of a β-lactam synthon is a strategic decision with far-reaching implications for the entire drug development process.
-
This compound offers a reliable and stereochemically defined route to monobactam antibiotics, which are valuable for their targeted spectrum of activity and reduced allergenicity. Its synthesis from L-threonine is a well-established process.
-
(3R,4R)-4-Acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone stands as a testament to the power of stereocontrolled synthesis, providing access to the potent and broad-spectrum carbapenem and penem antibiotics. The complexity of its synthesis is offset by the significant therapeutic value of the resulting drugs.
-
6-APA and 7-ACA represent a mature and highly optimized approach to antibiotic production, leveraging the biosynthetic machinery of microorganisms to create complex scaffolds that can be readily diversified. The shift to enzymatic processes has made their production more efficient and environmentally benign.
For the researcher, a deep understanding of the synthetic nuances, stereochemical challenges, and industrial realities associated with each of these synthons is paramount. The choice will depend on the specific target molecule, the desired biological activity, and the scalability of the synthetic route. This guide serves as a foundational resource to inform these critical decisions, ultimately contributing to the development of the next generation of β-lactam antibiotics.
References
- 1. 6-APA - Wikipedia [en.wikipedia.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regulation of penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-ACA - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lecturio.com [lecturio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Validation of analytical methods for the quantification of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
An Expert's Guide to the Validation of Analytical Methods for Quantifying (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid (AMA)
Introduction: The Critical Role of AMA Quantification
This compound, hereafter referred to as AMA, is a pivotal chiral intermediate in the synthesis of Aztreonam, a monobactam antibiotic.[1][2] Aztreonam is a crucial therapeutic agent with targeted activity against aerobic gram-negative bacteria.[3] The purity, concentration, and stability of AMA directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its precise quantification are not merely a procedural formality but a cornerstone of quality control in the drug development and manufacturing lifecycle.
This guide provides a comparative analysis of two predominant analytical techniques for AMA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Pillar 1: The Framework of Method Validation
Before comparing specific methods, it is essential to understand the universal framework that governs their validation. The ICH Q2(R1) guideline is the authoritative standard, ensuring that an analytical procedure is fit for its intended purpose.[5][6] The core validation characteristics are interconnected, forming a self-validating system that ensures data reliability.
Caption: Core validation parameters as per ICH Q2(R1) guidelines.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV light absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Specificity | Good. Relies on chromatographic retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | Excellent. Highly specific due to monitoring of parent-to-fragment ion transitions (MRM).[7] |
| Sensitivity | Moderate. Typically in the low µg/mL range. | High to Very High. Can reach pg/mL to low ng/mL levels.[8] |
| Application | Ideal for assay quantification, content uniformity, and purity analysis of the bulk substance where concentrations are high. | The gold standard for trace-level impurity analysis, bioanalysis (quantification in plasma, urine), and stability studies where degradants are at low levels.[9][10] |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. Widely available in QC labs. | Higher initial investment, requires more specialized expertise for method development and troubleshooting. |
| Robustness | Generally very robust and easily transferable between labs.[11] | Can be susceptible to matrix effects (ion suppression/enhancement) which requires careful validation. |
Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is the workhorse for routine quality control of AMA. The core challenge with AMA is its lack of a strong chromophore, necessitating UV detection at a low wavelength (e.g., 210-230 nm), where mobile phase transparency is critical.[11][12]
Caption: Standard experimental workflow for HPLC-UV analysis.
Experimental Protocol: Validation of an HPLC-UV Method for AMA Assay
This protocol is designed as a self-validating system based on ICH Q2(R1) principles.[4]
1. Chromatographic Conditions (Starting Point):
-
Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm, or equivalent.[12]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate), pH adjusted to 3.2.[3][12] A gradient elution may be required to separate impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Validation Protocol Steps:
-
Specificity:
-
Causality: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Procedure:
-
Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of AMA.
-
Prepare a solution of AMA reference standard.
-
Prepare a sample of AMA that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[3]
-
Inject all three solutions. The peak for AMA in the stressed sample should be pure and show no co-elution with any degradation peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
-
-
-
Linearity:
-
Causality: To demonstrate a proportional relationship between the concentration of AMA and the analytical response (peak area).
-
Procedure:
-
Prepare a stock solution of AMA reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. The range should cover 50% to 150% of the expected sample concentration.[13]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Causality: To determine the closeness of the method's results to the true value. This is typically assessed by spiking a placebo or sample matrix with a known amount of AMA.
-
Procedure:
-
Prepare samples by spiking a placebo mixture with AMA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Causality: To demonstrate the method's consistency under various conditions.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent samples of AMA at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ):
-
Causality: To establish the lowest concentration of AMA that can be reliably quantified with acceptable precision and accuracy. This is crucial for impurity testing.
-
Procedure:
-
Determine the LOQ based on a signal-to-noise ratio of approximately 10:1 or by establishing the concentration at which the %RSD for precision is within an acceptable limit (e.g., ≤ 10%).
-
Prepare and inject six samples at the determined LOQ concentration to confirm precision.[13]
-
-
Technique 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and specificity, such as quantifying trace-level degradants or analyzing AMA in complex biological matrices, LC-MS/MS is the superior choice.[7][8]
Caption: Key steps in an LC-MS/MS (Triple Quadrupole) workflow.
Experimental Protocol: Validation of an LC-MS/MS Method for AMA
The validation follows the same ICH principles but with additional considerations for matrix effects.
1. LC-MS/MS Conditions (Starting Point):
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for better resolution and faster run times.[14]
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid, to promote ionization.[8]
-
Ionization Source: Electrospray Ionization (ESI), likely in positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
MRM Transitions: The specific parent ion (Q1) and fragment ion (Q3) masses for AMA would be determined by infusing a standard solution. For AMA (MW 180.18), the protonated molecule [M+H]⁺ would be m/z 181.0. A characteristic fragment would be selected for Q3.
2. Key Validation Protocol Steps (in addition to standard parameters):
-
Specificity & Selectivity:
-
Causality: In LC-MS/MS, specificity is paramount. It's the ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Procedure: Analyze at least six different blank matrix lots (e.g., six different sources of human plasma) to ensure no endogenous interferences are present at the retention time of AMA for the specific MRM transition.
-
-
Matrix Effect:
-
Causality: To assess the impact of co-eluting matrix components on the ionization of AMA. Ion suppression or enhancement can lead to inaccurate quantification.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: AMA standard in a neat (clean) solution.
-
Set B: Blank matrix extract spiked with AMA standard post-extraction.
-
Set C: AMA standard spiked into the matrix before the extraction process.
-
-
Calculate the matrix factor by comparing the peak area of Set B to Set A.
-
Calculate the recovery by comparing the peak area of Set C to Set B.
-
-
Acceptance Criteria: The matrix factor should ideally be between 0.85 and 1.15. The %RSD of the matrix factor across different lots should be ≤ 15%.
-
-
Stability:
-
Causality: To ensure that the concentration of AMA does not change during sample handling, processing, and storage. This is critical for bioanalysis.[7]
-
Procedure: Evaluate the stability of AMA in the sample matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a defined period (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for an extended duration.
-
Autosampler Stability: In the processed sample within the autosampler.[7]
-
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
-
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound when properly validated according to ICH Q2(R1) guidelines.
-
Choose HPLC-UV for routine quality control, release testing of bulk material, and assay determination where analyte concentrations are high and the sample matrix is simple. Its robustness, cost-effectiveness, and ease of use make it the ideal choice for this purpose.[15]
-
Choose LC-MS/MS when the highest levels of sensitivity and specificity are required. It is the definitive method for trace-level impurity quantification, the analysis of low-level degradation products in stability studies, and for bioanalytical applications requiring measurement in complex biological fluids.[9][16]
Ultimately, a well-validated analytical method is a guarantee of data integrity, ensuring product quality and patient safety. The choice of technology should always be justified by the specific analytical requirements of the task at hand.
References
- 1. (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid | 80082-65-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Development and validation of an LC tandem MS assay for the quantification of β-lactam antibiotics in the sputum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 9. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. ijptjournal.com [ijptjournal.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations | CoLab [colab.ws]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with Aztreonam and Its Precursors
For Distribution: Researchers, scientists, and drug development professionals involved in immunoassay development, quality control, and pharmaceutical analysis.
This guide provides an in-depth, objective comparison of antibody performance, focusing on the critical issue of cross-reactivity in immunoassays designed for the synthetic antibiotic, aztreonam. We will explore the underlying principles, provide detailed experimental protocols, and present supporting data to guide researchers in developing highly specific antibodies for pharmaceutical analysis.
Introduction: The Specificity Challenge in Aztreonam Monitoring
Aztreonam is a synthetic monobactam antibiotic with a unique monocyclic β-lactam nucleus, distinguishing it from other β-lactam antibiotics like penicillins and cephalosporins[1]. Its targeted activity against aerobic Gram-negative bacteria makes it a vital therapeutic agent[2]. The manufacturing process of aztreonam, a multi-step chemical synthesis, can result in the presence of structurally related impurities, including unreacted precursors and intermediates[3][4].
For quality control and therapeutic drug monitoring, highly specific analytical methods are required. Immunoassays, powered by specific antibodies, offer a rapid, sensitive, and cost-effective platform for this purpose. However, the Achilles' heel of any immunoassay is antibody cross-reactivity—the extent to which an antibody binds to molecules other than its intended target. In the context of aztreonam, antibodies raised against the final drug product might also recognize its synthetic precursors, leading to inaccurate quantification and a false assessment of purity.
This guide details a systematic approach to studying the cross-reactivity of anti-aztreonam antibodies with its key chemical precursors. We will dissect the experimental design, from antigen preparation to data analysis, providing the scientific rationale behind each step to ensure the development of a robust and trustworthy assay.
The Immunological Hurdle: Making Small Molecules Antigenic
Small molecules like aztreonam (molecular weight ~435.4 g/mol ) are classified as haptens [4]. By themselves, they are too small to elicit an immune response and generate antibodies[5][6]. To overcome this, the hapten must be covalently conjugated to a large, immunogenic carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH])[6][]. This hapten-carrier conjugate, now large enough to be recognized by the immune system, can be used to immunize an animal and produce antibodies[8].
The challenge, however, is that the immune system generates a polyclonal population of antibodies that recognize different parts of the conjugate. Some will bind the carrier protein, some will recognize the linker region used for conjugation, and—ideally—a significant population will bind the hapten (aztreonam) itself[6]. The specificity of the resulting antibodies is paramount.
Experimental Design & Rationale
A successful cross-reactivity study hinges on a well-thought-out experimental design. Our goal is to produce antibodies that specifically recognize aztreonam and then quantify their binding affinity for selected precursors.
Selection of Precursors
Based on common synthetic routes for aztreonam, we have selected three representative precursors for this study[3][9][10]:
-
(P1) Aztreonam Parent Nucleus (Monobactam Core): (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid. This is the core β-lactam ring structure of aztreonam. Cross-reactivity with this molecule would indicate that the antibodies recognize the fundamental ring structure.
-
(P2) Aztreonam Side Chain: (Z)-2-(2-Aminothiazol-4-yl)-2-(((1-carboxy-1-methylethoxy)imino)acetyl)amino)acetic acid. This complex side chain is attached to the parent nucleus in the final steps of synthesis and is a major determinant of aztreonam's antibacterial activity[1][11].
-
(P3) Open-Ring Aztreonam: ((2S,3S)-2-{(Z)-2-[2-Aminothiazol-4-yl]-2-[2-carboxypropan-2-yloxyimino]acetamido}-3-(sulfoamino)butanoic acid). This is a common degradation product where the β-lactam ring has been hydrolyzed[12]. It represents a loss of structural integrity and is a critical impurity to monitor.
Hapten-Carrier Conjugation Strategy
The carboxylic acid group on the aztreonam side chain provides a convenient handle for conjugation to primary amines (e.g., lysine residues) on a carrier protein using carbodiimide chemistry (EDC/NHS).
-
Immunogen: Aztreonam-KLH. Keyhole Limpet Hemocyanin (KLH) is a large, highly immunogenic protein chosen to maximize the immune response in the host animal (e.g., a rabbit).
-
Coating Antigen: Aztreonam-BSA. Bovine Serum Albumin (BSA) is used as the carrier for the antigen that will be immobilized on the ELISA plate. Scientific Rationale: Using a different carrier protein for the coating antigen than for the immunogen is a critical control. It ensures that the immunoassay detects only hapten-specific antibodies, preventing antibodies raised against the KLH carrier from binding to the plate and generating a false signal[13].
Immunoassay Platform: The Competitive ELISA
For detecting small molecules like haptens, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice[14][15][16]. Because a small hapten cannot be bound by two antibodies simultaneously (a requirement for the common "sandwich" ELISA), a competitive format is necessary[17].
The principle is based on competition: a limited amount of specific antibody is incubated with the sample. This mixture is then added to a microplate well coated with the coating antigen (Aztreonam-BSA). The free aztreonam (or cross-reacting precursor) from the sample competes with the immobilized Aztreonam-BSA for binding to the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of aztreonam in the sample. A higher concentration of aztreonam in the sample results in a lower signal.
Experimental Protocols & Methodologies
Overall Experimental Workflow
The entire process, from antigen preparation to data analysis, follows a logical sequence designed to produce and validate specific antibodies.
Caption: Workflow for Antibody Cross-Reactivity Study.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Dilute the Aztreonam-BSA coating antigen to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the standards (Aztreonam) and the test compounds (Precursors P1, P2, P3) in Assay Buffer (PBS-T with 0.1% BSA).
-
In a separate dilution plate, add 50 µL of each standard/test compound dilution per well.
-
Add 50 µL of the pre-optimized dilution of the anti-Aztreonam-KLH antiserum to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Transfer: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to 5 times.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes. The solution will turn blue.
-
Stopping Reaction: Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Principle of Competitive ELISA
The diagram below illustrates the competitive binding that occurs in the microplate well.
Caption: Principle of the Competitive ELISA.
Data Analysis and Results
The data from the ELISA is used to generate inhibition curves for aztreonam and each precursor. From these curves, we determine the IC50 value—the concentration of analyte required to inhibit 50% of the maximum signal.
Cross-reactivity (CR%) is then calculated using the following standard formula[18][19]:
CR (%) = (IC50 of Aztreonam / IC50 of Precursor) x 100
A lower IC50 value indicates a higher binding affinity.
Table 1: Cross-Reactivity Data for Anti-Aztreonam Antiserum
| Compound | Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Structural Rationale for Binding |
| Aztreonam | Target Analyte | 15.2 | 100% | The antibody was raised against this complete structure. |
| P1 | Monobactam Core | 8,540.1 | 0.18% | Very low recognition. Indicates the core ring is not the primary epitope. |
| P2 | Side Chain | 45.8 | 33.2% | Significant binding. The complex side chain is a major antigenic determinant. |
| P3 | Open-Ring Aztreonam | 1,215.5 | 1.25% | Low recognition. The conformational change from ring-opening drastically reduces antibody binding. |
Discussion and Interpretation
The experimental data clearly demonstrates the specificity profile of the generated anti-aztreonam antibodies.
-
High Specificity for the Target: The antibodies show the highest affinity for the intact aztreonam molecule, as expected.
-
The Side Chain is the Key Epitope: The significant cross-reactivity (33.2%) with the Aztreonam Side Chain (P2) is a critical finding. It strongly suggests that the dominant population of antibodies recognizes epitopes located on this part of the molecule. This is not surprising, as the side chain is structurally complex and exposed, making it a likely target for the immune system. The identical side chain between aztreonam and the antibiotic ceftazidime is a known cause of clinical cross-reactivity, further highlighting the immunogenic importance of this moiety[20].
-
Importance of the Intact β-Lactam Ring: The very low cross-reactivity with both the Monobactam Core (P1) and the Open-Ring Aztreonam (P3) demonstrates that the antibodies' binding is highly dependent on the complete, conformationally correct structure of the final drug. The hydrolysis of the β-lactam ring, a small structural change, is enough to virtually abolish antibody binding (CR% of 1.25%). This is an excellent characteristic for an assay intended to measure the concentration of the active, intact drug.
Implications for Assay Development: These results indicate that the generated antiserum is highly suitable for developing a specific immunoassay for aztreonam. The low cross-reactivity with the core precursor and the primary degradation product means the assay will not significantly overestimate the concentration of the active drug in a sample containing these impurities. While there is notable recognition of the side chain precursor, in a real-world manufacturing scenario, the concentration of this intermediate should be negligible in the final purified product.
Conclusion
This guide demonstrates a systematic and scientifically grounded approach to evaluating antibody specificity. By carefully selecting precursors based on the synthetic pathway, employing a robust immunoassay format, and adhering to sound experimental design principles (like using heterologous conjugates), we have successfully characterized the binding profile of anti-aztreonam antibodies. The resulting data confirms that the antibodies are highly specific to the intact drug molecule, with the side chain serving as the primary immunogenic epitope. This level of detailed characterization is essential for building trustworthy and reliable immunoassays for pharmaceutical quality control and research.
References
- 1. drugs.com [drugs.com]
- 2. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aztreonam synthesis - chemicalbook [chemicalbook.com]
- 4. Aztreonam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. aptamergroup.com [aptamergroup.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]
- 10. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 12. store.usp.org [store.usp.org]
- 13. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Cross-reactivity of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Reactivity of (2s,3s) vs (2r,3s) Isomers of 3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid
A Technical Guide for Researchers in Drug Development
In the landscape of antibacterial drug discovery, the nuanced interplay between a molecule's three-dimensional structure and its biological activity is a cornerstone of medicinal chemistry. This guide provides a detailed comparative analysis of the reactivity of the (2s,3s) and (2r,3s) diastereomers of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a foundational nucleus of monobactam antibiotics. Understanding the stereochemical influence on the reactivity of the β-lactam ring is paramount for the rational design of potent and stable therapeutic agents.
Introduction: The Significance of Stereochemistry in Monobactams
Monobactams are a class of β-lactam antibiotics characterized by a monocyclic azetidinone core.[1] Their mechanism of action, like all β-lactams, involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[1] The electrophilicity of the carbonyl carbon in the strained four-membered ring is the chemical basis for this acylation.[2] The substituents on the azetidinone ring, and their relative stereochemistry, play a critical role in modulating this reactivity and, consequently, the antibacterial spectrum and resistance to β-lactamases.
This guide focuses on the (2s,3s) and (2r,3s) isomers of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, which are the cis and trans isomers, respectively. The key distinction lies in the relative orientation of the amino group at C3 and the methyl group at C2.
Structural Elucidation: Distinguishing the Cis and Trans Isomers
The unambiguous identification of the (2s,3s)-cis and (2r,3s)-trans isomers is crucial for any comparative study. The primary analytical technique for this differentiation is ¹H-NMR spectroscopy. The coupling constant (J) between the protons at the C2 and C3 positions of the azetidinone ring is diagnostic of their relative stereochemistry.
-
Cis Isomer ((2s,3s)) : Exhibits a larger coupling constant, typically in the range of J = 4.0 - 5.5 Hz.
-
Trans Isomer ((2r,3s)) : Shows a smaller coupling constant, generally J ≤ 3.0 Hz.[3]
This difference arises from the dihedral angle between the C2-H and C3-H bonds, as described by the Karplus equation.
Stereoselective Synthesis Strategies
The synthesis of stereochemically pure monobactam nuclei is a well-established field, often relying on chiral precursors such as amino acids.
Synthesis of the (2r,3s)-trans Isomer
A documented stereoselective synthesis of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid starts from the readily available amino acid L-threonine.[4] The key steps involve:
-
Protection of the amino and carboxyl groups of L-threonine.
-
Activation of the hydroxyl group.
-
Cyclization to form the azetidinone ring.
-
Sulfonation of the ring nitrogen.
-
Deprotection to yield the final product.
The stereochemistry of the final product is dictated by the starting material, L-threonine.
Proposed Synthesis of the (2s,3s)-cis Isomer
Comparative Reactivity Analysis
The reactivity of the β-lactam ring is a critical determinant of a monobactam's antibacterial efficacy and its susceptibility to degradation by β-lactamases. The primary reaction of interest is the nucleophilic acyl substitution at the carbonyl carbon, leading to ring opening.
Theoretical Considerations: Ring Strain and Steric Hindrance
The reactivity of the azetidinone ring is fundamentally linked to its inherent ring strain.[2] Any factor that influences this strain will, in turn, affect the rate of nucleophilic attack. The relative orientation of the substituents at C2 and C3 can impact the planarity and strain of the ring.
In the cis isomer ((2s,3s)) , the proximity of the amino and methyl groups on the same face of the ring can lead to steric repulsion. This may result in a slight puckering of the ring, potentially increasing the ring strain and making the carbonyl carbon more susceptible to nucleophilic attack.
Conversely, in the trans isomer ((2r,3s)) , the substituents are on opposite faces of the ring, which is generally considered to be a more thermodynamically stable arrangement. This may lead to a slightly less strained and, therefore, less reactive β-lactam ring compared to the cis isomer.
Experimental Evidence: Enzymatic Hydrolysis
A direct comparison of the reactivity of cis and trans monobactams has been demonstrated in the context of enzymatic hydrolysis by β-lactamases. A study by Matsuda et al. (1991) investigated the inactivation of monobactams with both cis and trans configurations at the 3,4-positions by the β-lactamase from Morganella morganii.[3][4]
The key finding of this study was that monobactams with a cis configuration were inactivated more rapidly than their trans counterparts .[3][4] This indicates a higher susceptibility of the cis isomers to nucleophilic attack by the serine residue in the active site of the β-lactamase.
Table 1: Summary of Comparative Reactivity
| Isomer | Relative Stereochemistry | Predicted Ring Strain | Observed Enzymatic Hydrolysis Rate |
| (2s,3s) | cis | Higher | Faster |
| (2r,3s) | trans | Lower | Slower |
Experimental Protocols
General Protocol for Monitoring β-Lactamase-Mediated Hydrolysis
This protocol provides a general framework for comparing the rates of hydrolysis of the (2s,3s) and (2r,3s) isomers by a purified β-lactamase.
Materials:
-
Purified β-lactamase solution of known concentration.
-
(2s,3s)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid solution of known concentration.
-
(2r,3s)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid solution of known concentration.
-
Phosphate buffer (pH 7.0).
-
UV-Vis spectrophotometer.
Procedure:
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the phosphate buffer and the β-lactamase solution.
-
Initiate the reaction by adding a known volume of the monobactam isomer solution.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the β-lactam ring (typically around 260 nm).
-
Record the absorbance at regular time intervals.
-
The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot.
-
Repeat the experiment for the other isomer under identical conditions.
-
The relative rates of hydrolysis provide a measure of the comparative reactivity of the two isomers towards the specific β-lactamase.
Diagram 1: Experimental Workflow for Enzymatic Hydrolysis
Caption: Workflow for comparing the enzymatic hydrolysis rates of the two isomers.
Conclusion and Future Directions
The stereochemical arrangement of substituents on the monobactam nucleus has a profound impact on its reactivity. The available evidence from enzymatic hydrolysis studies strongly suggests that the (2s,3s)-cis isomer of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is more susceptible to nucleophilic attack than the (2r,3s)-trans isomer . This is likely attributable to increased ring strain in the cis configuration.
For drug development professionals, this has significant implications:
-
Potency: The higher reactivity of the cis isomer may translate to greater potency against target PBPs.
-
Stability: Conversely, the increased reactivity could lead to lower chemical stability and greater susceptibility to degradation by β-lactamases.
Future research should focus on obtaining quantitative kinetic data for the non-enzymatic hydrolysis (e.g., alkaline hydrolysis) of these two specific isomers. This would provide a more fundamental understanding of their intrinsic chemical stability and reactivity, further aiding in the design of next-generation monobactam antibiotics with optimized efficacy and stability profiles. Computational modeling studies could also provide valuable insights into the differences in ring strain and activation energies for nucleophilic attack between the two isomers.
References
Benchmarking the industrial production of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid against alternative methods
In the landscape of pharmaceutical manufacturing, the synthesis of key chiral intermediates is a critical determinant of the efficiency, cost-effectiveness, and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the industrial production of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a pivotal intermediate in the synthesis of the monobactam antibiotic, Aztreonam.[] We will benchmark the established industrial synthesis route, which commences from the readily available amino acid L-threonine, against a notable alternative pathway starting from tert-butyloxycarbonylthreonine.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, experimental data, and process considerations to inform route selection and optimization efforts.
Introduction: The Significance of the Aztreonam Core
This compound, often referred to as the Aztreonam core or 3-AMMA, represents the structural cornerstone of Aztreonam. Its specific stereochemistry is essential for the drug's targeted activity against Gram-negative bacteria. The industrial synthesis of this intermediate, therefore, demands stringent control over stereoselectivity, purity, and scalability.
The Industrial Benchmark: Synthesis from L-Threonine
The most widely adopted and well-documented industrial synthesis of this compound utilizes L-threonine as the chiral starting material. This multi-step process is favored for its reliance on a relatively inexpensive and readily available chiral pool substrate. A representative industrial process is outlined below, with an overall yield of approximately 54.6% and a final purity of 98.2% as determined by HPLC.[2][3]
Experimental Protocol: L-Threonine Route
-
Esterification: L-threonine is first esterified with methanol in the presence of an acid catalyst to protect the carboxylic acid functionality.
-
Ammonolysis: The resulting ester undergoes ammonolysis with methanolic ammonia to form the corresponding amide.
-
Amino Group Protection: The primary amino group is then protected, commonly with benzyl chloroformate, to prevent its participation in subsequent reactions.
-
Hydroxyl Group Activation: The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride.
-
Sulfonation: The nitrogen atom of the amide is sulfonated using a suitable sulfonating agent, such as chlorosulfonic acid.
-
Cyclization: The crucial β-lactam ring is formed via an intramolecular nucleophilic substitution, where the sulfonated nitrogen displaces the mesylate group under alkaline conditions.
-
Deprotection: Finally, the benzyl protecting group is removed by catalytic hydrogenation to yield the desired this compound.[2][3]
Causality of Experimental Choices
The choice of L-threonine as the starting material is strategic; its inherent chirality directs the stereochemistry of the final product, obviating the need for complex asymmetric synthesis or chiral resolution steps. The protection of the amino and carboxyl groups is essential to prevent side reactions and ensure the desired regioselectivity during the activation and cyclization steps. The use of a mesylate as a leaving group is a common and effective strategy in industrial synthesis due to its high reactivity and the availability of the corresponding sulfonyl chloride.
Industrial synthesis of the Aztreonam core from L-Threonine.
Alternative Synthesis: The Tert-Butyloxycarbonylthreonine Route
An alternative industrial approach commences with N-protected threonine, specifically tert-butyloxycarbonylthreonine (Boc-threonine). This pathway, while sharing some mechanistic similarities with the L-threonine route, employs different protecting group strategies and cyclization conditions.
Experimental Protocol: Tert-Butyloxycarbonylthreonine Route
-
Hydroxamide Formation: Boc-threonine is reacted with O-benzylhydroxylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form a benzyl hydroxamide derivative.
-
Cyclodehydration: The resulting hydroxamide undergoes a cyclodehydration reaction, often mediated by triphenylphosphine and an azodicarboxylate ester (e.g., DEAD or DIAD), to form the protected β-lactam ring.
-
Debenzylation: The N-benzyloxy group is removed via catalytic hydrogenation.
-
Hydroxyl Group Removal: The resulting N-hydroxy group is subsequently removed by reduction, for instance, with titanium trichloride.
-
Boc Deprotection and Reprotection: The tert-butyloxycarbonyl protecting group is removed, and the amino group is reprotected, for example, with a benzyloxycarbonyl (Cbz) group.
-
Sulfonation: The azetidinone nitrogen is sulfonated using a sulfur trioxide-dimethylformamide complex.
-
Final Deprotection: The Cbz protecting group is removed by catalytic hydrogenation to yield the final product.[4][5]
Rationale for an Alternative Pathway
This alternative route offers potential advantages in terms of the mildness of certain reaction steps. The Mitsunobu-type cyclization, for instance, can proceed under neutral conditions, which may be favorable for sensitive substrates. However, this pathway often involves more steps and utilizes more expensive reagents, such as the phosphine and azodicarboxylate reagents, which can impact the overall process economics.
Alternative synthesis starting from Boc-Threonine.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic routes.
| Parameter | Industrial Benchmark (L-Threonine Route) | Alternative (Boc-Threonine Route) |
| Starting Material | L-Threonine (readily available, lower cost) | Tert-butyloxycarbonylthreonine (higher cost) |
| Overall Yield | ~54.6%[2][3] | Data not consistently reported, likely lower due to more steps |
| Purity | 98.2% (by HPLC)[2][3] | High purity achievable, but may require more purification steps |
| Number of Steps | Fewer steps | More steps |
| Key Reagents | Methanesulfonyl chloride, Benzyl chloroformate, Chlorosulfonic acid | DCC, HOBt, Triphenylphosphine, DEAD, Titanium trichloride |
| Process Economics | More cost-effective due to cheaper starting material and fewer steps | Higher cost due to more expensive reagents and longer process |
| Safety & Environment | Use of hazardous reagents like chlorosulfonic acid requires careful handling. | Use of triphenylphosphine and azodicarboxylates generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that need to be managed. |
Conclusion and Future Outlook
The industrial synthesis of this compound from L-threonine remains the benchmark process due to its economic advantages, stemming from a cheaper starting material and a more concise synthetic sequence. The reported yield and purity meet the stringent requirements for pharmaceutical manufacturing.
The alternative route starting from Boc-threonine, while demonstrating elegant chemical transformations, presents challenges in terms of process economics and atom economy. The generation of significant amounts of byproducts, such as triphenylphosphine oxide, is a considerable drawback from an environmental and cost perspective.
Future advancements in this field will likely focus on the principles of green chemistry. The development of catalytic and more atom-economical methods for the key transformations, such as the cyclization and sulfonation steps, would be highly desirable. Furthermore, the exploration of enzymatic resolutions or biocatalytic approaches could offer more sustainable and efficient pathways to this critical pharmaceutical intermediate.
References
A Comparative Cost-Benefit Analysis of Synthetic Strategies for Aztreonam Intermediates
Introduction
Aztreonam, the first clinically approved monobactam antibiotic, remains a critical therapeutic option for treating infections caused by Gram-negative bacteria. Its unique monocyclic β-lactam structure confers a distinct spectrum of activity and a lower propensity for cross-reactivity in penicillin-allergic patients.[1] The commercial viability of aztreonam is intrinsically linked to the efficiency and cost-effectiveness of its chemical synthesis. The total synthesis of this complex molecule is a multi-step process, with the formation of key intermediates often presenting the most significant challenges and opportunities for optimization.
This guide provides an in-depth comparative analysis of different synthetic strategies for crucial aztreonam intermediates. We will dissect the synthetic routes to the core of the molecule, the (3S,4S)-3-amino-4-methyl-2-oxo-azetidine-1-sulfonic acid, and the complex acyl side-chain. By examining the underlying chemical principles, reaction efficiencies, and scalability, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the synthesis and process development of aztreonam and related monobactam antibiotics.
Core Intermediates in Aztreonam Synthesis
The synthesis of aztreonam can be conceptually divided into the preparation of two key fragments, followed by their coupling:
-
The β-Lactam Core: (3S,4S)-3-amino-4-methyl-2-oxo-azetidine-1-sulfonic acid. The stereochemistry at the C3 and C4 positions is crucial for its biological activity.[2]
-
The Acyl Side-Chain: (Z)-2-(2-aminothiazol-4-yl)-2-(((1-carboxy-1-methylethyl)oxy)imino)acetic acid. This side chain is responsible for the potent and specific antibacterial activity of aztreonam.
The efficiency of the synthesis of these intermediates, particularly the stereochemically rich β-lactam core, is a major determinant of the overall cost and yield of the final active pharmaceutical ingredient (API).
Comparative Analysis of Synthetic Strategies for the Aztreonam β-Lactam Core
A prevalent and economically viable strategy for the synthesis of the aztreonam β-lactam core utilizes the readily available and chiral amino acid, L-threonine.[3][4] This approach elegantly establishes the required stereochemistry at the outset. We will explore a common pathway derived from L-threonine and discuss the critical considerations at each stage.
Strategy 1: The L-Threonine-Based Approach
This strategy leverages the inherent chirality of L-threonine to construct the azetidinone ring with the correct stereoconfiguration. The general synthetic sequence involves protection of the amino and carboxyl groups, activation of the hydroxyl group, cyclization to form the β-lactam ring, and subsequent deprotection and sulfonation.
Caption: A generalized workflow for the synthesis of the aztreonam β-lactam core starting from L-threonine.
In-depth Analysis of the L-Threonine Strategy:
-
Causality Behind Experimental Choices:
-
Starting Material: L-threonine is an ideal starting material as it is a readily available, inexpensive chiral building block that possesses the correct stereochemistry for the C3 and C4 positions of the final product.
-
Protecting Groups: The choice of protecting groups for the amine (e.g., Boc, Cbz) and the carboxylic acid (e.g., methyl or ethyl ester) is critical.[4] These groups must be stable to the reaction conditions of subsequent steps and be removable without epimerization or degradation of the β-lactam ring. For instance, the Boc group is often chosen for its ease of removal under acidic conditions.
-
Hydroxyl Group Activation: The β-hydroxyl group of the threonine derivative must be converted into a good leaving group to facilitate the intramolecular nucleophilic substitution that forms the azetidinone ring. This is commonly achieved by mesylation or tosylation.
-
Cyclization: The ring closure is a crucial step and is typically effected by a non-nucleophilic base, such as potassium tert-butoxide or DBU. The reaction conditions must be carefully controlled to minimize side reactions and ensure a high yield of the desired trans-β-lactam.
-
Sulfonation: The final introduction of the sulfonic acid group at the N1 position is a hallmark of monobactams and is essential for their biological activity. This is typically achieved using a sulfur trioxide-amine complex (e.g., SO3-pyridine or SO3-DMF).
-
Data Presentation: Comparison of Key Steps in the L-Threonine Route
| Step | Key Reagents | Typical Yield | Key Considerations |
| Amine Protection | (Boc)₂O, base or Cbz-Cl, base | >95% | Choice of protecting group impacts subsequent deprotection steps and overall cost.[4] |
| Esterification | Methanol, Acid catalyst | ~90-95% | Standard procedure, generally high yielding. |
| Hydroxyl Activation | Mesyl chloride, Triethylamine | ~85-90% | Temperature control is crucial to prevent side reactions. |
| Cyclization | Potassium tert-butoxide | ~70-80% | A critical step influencing overall yield; requires anhydrous conditions. |
| Deprotection | Trifluoroacetic acid (for Boc) or H₂, Pd/C (for Cbz) | >90% | Conditions must be chosen to avoid β-lactam ring opening. |
| Sulfonation | SO₃-Pyridine complex | ~80-90% | Reagent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of (3S,4S)-3-(tert-butoxycarbonylamino)-4-methyl-2-oxoazetidine
Expertise & Experience: This protocol outlines a representative procedure for the key cyclization step. The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential to deprotonate the amide nitrogen, which then acts as the nucleophile to displace the mesylate leaving group. Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates.
-
Preparation of the Precursor: N-(tert-butoxycarbonyl)-O-mesyl-L-threonine methyl ester is prepared from N-Boc-L-threonine through esterification followed by mesylation.
-
Cyclization Reaction:
-
Dissolve the N-(tert-butoxycarbonyl)-O-mesyl-L-threonine methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C to 0 °C.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired (3S,4S)-3-(tert-butoxycarbonylamino)-4-methyl-2-oxoazetidine.
-
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by chromatographic techniques (TLC, HPLC). The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and comparison with literature data.
Synthesis of the Aztreonam Side-Chain
The synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-(((1-carboxy-1-methylethyl)oxy)imino)acetic acid side-chain is also a multi-step process. A common approach involves the synthesis of the aminothiazole ring followed by the elaboration of the oxyiminoacetic acid moiety.
Caption: A representative synthetic pathway for the aztreonam acyl side-chain.
Final Coupling and Deprotection
The final stage of aztreonam synthesis involves the coupling of the β-lactam core with the activated acyl side-chain, followed by the removal of any remaining protecting groups. The coupling is typically achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or by forming an active ester of the side-chain.[5]
The final deprotection step, often the removal of an ester group from the side-chain, must be performed under conditions that do not compromise the integrity of the β-lactam ring.[5][6]
Conclusion
The synthesis of aztreonam intermediates, particularly the β-lactam core, is a well-refined process with the L-threonine-based approach being a cornerstone of industrial production due to its cost-effectiveness and stereochemical efficiency. The key to a successful and economical synthesis lies in the judicious choice of protecting groups, the optimization of the critical cyclization step, and the careful control of reaction conditions to maximize yields and minimize side products. While alternative strategies, including enantioselective syntheses, have been explored, the L-threonine route remains highly competitive.[7][8] Future advancements in this field may focus on catalytic and more atom-economical methods to further enhance the efficiency and sustainability of aztreonam production.
References
- 1. Aztreonam: a review of the first monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Enantioselective synthesis of a chiral intermediate for aztreonam and related monobactam antibiotics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of a chiral intermediate for aztreonam and related monobactam antibiotics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of Synthetic vs. Commercially Available (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid: A Guide for Researchers
Introduction
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a pivotal chiral building block in the synthesis of monobactam antibiotics, a class of β-lactamase-resistant antibacterial agents. Its most notable application is as a key intermediate in the production of Aztreonam.[1][2][3] The biological efficacy of the final active pharmaceutical ingredient is critically dependent on the precise stereochemistry of this precursor, specifically the (2s,3s) configuration. Therefore, rigorous structural verification and purity assessment are paramount for researchers and drug development professionals working with this compound.
This guide provides an in-depth spectroscopic comparison between a synthetically derived batch of this compound and a commercially available standard. By leveraging fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we will delineate the expected spectral signatures and highlight key features that confirm both the chemical identity and stereochemical integrity of this crucial synthetic intermediate. The protocols and data presented herein are designed to serve as a practical resource for ensuring the quality and consistency of this material in a research and development setting.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related stereoisomers, commencing with a chiral amino acid precursor to ensure stereochemical control.[4] The following multi-step synthesis, starting from L-allo-threonine, illustrates a logical pathway to the desired (2s,3s) stereoisomer. The choice of protecting groups is crucial to prevent side reactions, and the cyclization step is key to forming the strained β-lactam ring.
Synthetic Workflow Diagram
Caption: Synthetic pathway from L-allo-threonine.
Spectroscopic Characterization: A Comparative Analysis
The structural identity and purity of both synthetically derived and commercially sourced this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive chemical fingerprint of the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is instrumental in confirming the connectivity of protons within a molecule and, crucially for this compound, the relative stereochemistry. The analysis is typically conducted in a deuterated solvent such as D₂O or DMSO-d₆.
Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)
| Proton Assignment | Synthetic Sample (Hypothetical) | Commercial Standard (Hypothetical) | Expected Multiplicity & Coupling |
|---|---|---|---|
| H-2 | δ 4.15 ppm | δ 4.15 ppm | Doublet of Quartets (dq) |
| H-3 | δ 4.90 ppm | δ 4.90 ppm | Doublet (d) |
| -CH₃ | δ 1.50 ppm | δ 1.50 ppm | Doublet (d) |
The key diagnostic feature in the ¹H NMR spectrum is the coupling constant between H-2 and H-3. For the cis relationship in the (2s,3s) isomer, a coupling constant (³JH2-H3) of approximately 5-6 Hz is expected. A trans relationship would exhibit a smaller coupling constant (typically 2-3 Hz). The observed doublet for H-3 and the doublet of quartets for H-2 are consistent with this cis arrangement. The consistency in chemical shifts and coupling constants between the synthetic and commercial samples would indicate structural and stereochemical equivalence.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Table 2: Comparative ¹³C NMR Data (100 MHz, D₂O)
| Carbon Assignment | Synthetic Sample (Hypothetical) | Commercial Standard (Hypothetical) |
|---|---|---|
| C=O (C4) | δ 168.5 ppm | δ 168.5 ppm |
| C-3 | δ 58.0 ppm | δ 58.0 ppm |
| C-2 | δ 55.5 ppm | δ 55.5 ppm |
| -CH₃ | δ 9.0 ppm | δ 9.0 ppm |
The downfield signal around 168.5 ppm is characteristic of the carbonyl carbon in the strained β-lactam ring. The signals for the two chiral centers, C2 and C3, appear in the midfield region, while the methyl carbon is observed upfield. The close correlation of these shifts between the two samples is a strong indicator of identical carbon frameworks.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Synthetic Sample (Hypothetical) | Commercial Standard (Hypothetical) |
|---|---|---|
| N-H Stretch (Amine) | 3300-3400 (broad) | 3300-3400 (broad) |
| C=O Stretch (β-Lactam) | ~1765 (strong, sharp) | ~1765 (strong, sharp) |
| S=O Stretch (Sulfonic Acid) | 1350 & 1180 | 1350 & 1180 |
A hallmark of the β-lactam ring is the high-frequency carbonyl (C=O) stretching absorption, typically found between 1760 and 1790 cm⁻¹. This is significantly higher than the carbonyl absorption of a typical acyclic amide due to the increased ring strain, making this peak highly diagnostic. The presence of broad N-H stretching bands and strong S=O stretching absorptions further confirms the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation pattern, which can further confirm the structure. Using a soft ionization technique like Electrospray Ionization (ESI) is common for this type of polar molecule.
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Ion | Synthetic Sample (m/z) (Hypothetical) | Commercial Standard (m/z) (Hypothetical) |
|---|---|---|
| [M+H]⁺ | 181.0281 | 181.0281 |
| [M+Na]⁺ | 203.0100 | 203.0100 |
The observation of the protonated molecular ion ([M+H]⁺) at the correct high-resolution mass provides definitive confirmation of the elemental composition (C₄H₈N₂O₄S). The presence of a sodium adduct ([M+Na]⁺) is also common. The fragmentation pattern would be expected to show characteristic losses, such as the loss of SO₃.
Experimental Protocols
To ensure reliable and reproducible data, standardized analytical protocols are essential.
Analytical Workflow Diagram
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of water and acetonitrile with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion and compare it to the theoretical exact mass.
Discussion and Conclusion
This guide outlines the comprehensive spectroscopic analysis required to confirm the identity and purity of this compound. The hypothetical data presented in the tables represents the expected outcomes for a high-purity synthetic batch and a commercial standard. In practice, a synthetic sample may contain residual solvents, starting materials, or stereoisomeric impurities. These would be readily detectable by these spectroscopic methods. For instance, the presence of a trans stereoisomer would manifest as a separate set of peaks in the NMR spectra with a different H2-H3 coupling constant.
The close agreement of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) between a newly synthesized batch and a trusted commercial standard provides a high degree of confidence in the material's quality. Such rigorous analytical characterization is a non-negotiable aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of the final drug product. Researchers are encouraged to use these methodologies as a baseline for their own analytical validation protocols.
References
Safety Operating Guide
Proper Disposal of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid (CAS No. 80082-65-1)[1][2][3][4][5][6]. As a crucial intermediate in the synthesis of β-lactam antibiotics like Aztreonam, its handling and disposal require a meticulous approach to ensure the safety of laboratory personnel and to mitigate environmental impact[2]. The procedures outlined below are grounded in established principles of hazardous chemical waste management and insights into the reactivity of β-lactam compounds.
I. Core Principles of Disposal: A Proactive Approach
The cornerstone of prudent laboratory practice is the formulation of a disposal plan before any experimental work commences[7]. For this compound, this involves recognizing its classification as a potentially hazardous chemical waste and understanding its inherent chemical instability, which can be leveraged for deactivation. The primary directive is to manage this compound as hazardous waste, ensuring it is collected by a licensed disposal company and not released into the environment through drains or regular trash[8][9][10].
II. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) for Handling and Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of the compound or its solutions during handling and transfer. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[8]. | To prevent skin contact. |
| Body Protection | A lab coat or other appropriate protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts may be generated. | To minimize inhalation of the compound, especially if it is in a powdered form. |
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled hazardous waste container[7][12][13].
-
Compatibility: Ensure the container is made of a material compatible with the waste. Do not mix this waste stream with other chemical wastes unless their compatibility is confirmed[12][14]. Specifically, segregate it from strong oxidizing agents, acids, and bases[14].
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.
Step 2: Chemical Deactivation (Optional, for Aqueous Solutions)
The β-lactam ring, a key structural feature of this molecule, is susceptible to hydrolysis under alkaline conditions, which leads to its inactivation[15][16][17][18][19]. This property can be used to deactivate aqueous solutions of the compound before collection for final disposal.
Protocol for Alkaline Hydrolysis:
-
Working in a Fume Hood: Perform this procedure in a certified chemical fume hood.
-
Dilution: If the aqueous solution is concentrated, dilute it with water.
-
Basification: Slowly add a 1 M sodium hydroxide (NaOH) solution to the aqueous waste while stirring. Monitor the pH, aiming for a final pH of >10.
-
Reaction Time: Allow the basic solution to stand for at least 24 hours to ensure complete hydrolysis of the β-lactam ring[19].
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Collection: Collect the neutralized, deactivated solution in a designated aqueous hazardous waste container.
Rationale: Alkaline hydrolysis breaks the strained β-lactam ring, rendering the molecule biologically inactive. This reduces the ecotoxicological risk associated with the disposal of antibiotics and their intermediates[19].
Step 3: Container Labeling and Storage
-
Proper Labeling: Clearly label the hazardous waste container with the following information[13][14][20][21]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 80082-65-1
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date
-
-
Secure Storage: Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials[12][14][20]. Do not store waste containers in hallways or other public areas[14][20].
Step 4: Scheduling Waste Pickup
-
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[9][12].
-
Provide Information: Be prepared to provide the EHS representative with details about the waste, including its composition and volume.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand), then sweep the absorbed material into the waste container[22].
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[10]. If inhaled, move to fresh air and seek medical attention[10].
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
VI. References
-
Vertex AI Search. (n.d.). Research on the chemical inactivation of antibiotic activity in assays of sterility and contamination of pharmaceuticals - PubMed. Retrieved January 4, 2026.
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. --INVALID-LINK--
-
BenchChem. (2025). Prudent Disposal of 4-(4-Fluorobenzyl)azetidin-2-one: A Guide for Laboratory Professionals.
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
-
ResearchGate. (2025). Degradation of β-lactam antibiotics.
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
-
PubMed Central. (n.d.). Stability of β-lactam antibiotics in bacterial growth media - PMC. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (2025). Degradation of beta-lactam antibiotics.
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste.
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. --INVALID-LINK--
-
MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved January 4, 2026, from --INVALID-LINK--
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
-
United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (2025). 2-Azetidinone - Safety Data Sheet.
-
Google Patents. (n.d.). WO2012007536A1 - Methods for the inactivation of antibiotics. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
-
MSDS of ((2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid). (2013).
-
BenchChem. (n.d.). Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
-
Journal of Environmental Monitoring. (2012). Potential impacts of disinfection processes on elimination and deactivation of antibiotic resistance genes during water and wastewater treatment.
-
ALPHACHEM Limited. (2017). Sulfonic Acid - Mississauga.
-
United States Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 4, 2026, from --INVALID-LINK--
-
World Health Organization. (n.d.). Annex 6.
-
ACS Publications. (n.d.). Degradation and Deactivation of Bacterial Antibiotic Resistance Genes during Exposure to Free Chlorine, Monochloramine, Chlorine Dioxide, Ozone, Ultraviolet Light, and Hydroxyl Radical | Environmental Science & Technology. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemBK. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2025). 2 - SAFETY DATA SHEET.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Azetidin-2-one | 930-21-2. Retrieved January 4, 2026, from --INVALID-LINK--
-
BLDpharm. (n.d.). 80082-65-1|this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
C&EN - YouTube. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. --INVALID-LINK--
-
Chemistry For Everyone - YouTube. (2025). What Regulations Govern Hazardous Waste Management?. --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Society of Infectious Diseases Pharmacists. (n.d.). SIDP - Antibiotic Disposal. Retrieved January 4, 2026, from --INVALID-LINK--
-
SULPHONIC ACID, 90%. (2018).
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals.
-
PubMed. (2017). Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. --INVALID-LINK--
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
-
Lab-Chemicals.Com. (n.d.). This compound, 97%. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 80082-65-1((2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid). Retrieved January 4, 2026, from --INVALID-LINK--
References
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- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 80082-65-1 CAS Manufactory [m.chemicalbook.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mwcog.org [mwcog.org]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 20. nems.nih.gov [nems.nih.gov]
- 21. orf.od.nih.gov [orf.od.nih.gov]
- 22. alphachem.ca [alphachem.ca]
Comprehensive Safety and Handling Guide for (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, storage, and disposal of (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid (CAS RN: 80082-65-1), a key intermediate in the synthesis of beta-lactam antibiotics such as Aztreonam.[] Adherence to these protocols is critical for ensuring personnel safety, preventing cross-contamination, and maintaining a compliant laboratory environment.
Understanding the Hazard Profile
This compound is a chemical that requires careful handling due to its potential health effects. While comprehensive toxicological data is not fully available, the existing information indicates several hazards.[2]
Globally Harmonized System (GHS) Classification:
Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[3]
-
Skin Sensitization (Warning): May cause an allergic skin reaction.[3][4]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[3]
-
Respiratory Irritation (Warning): May cause respiratory irritation.[5]
The beta-lactam ring within its structure is a known sensitizing agent, meaning repeated exposure can lead to allergic reactions in susceptible individuals. Therefore, minimizing exposure is a primary safety objective.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[6] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before each use. Use proper glove removal technique to avoid skin contact.[6] | Prevents direct skin contact, which can cause irritation and sensitization. |
| Body Protection | A laboratory coat, and for larger quantities or risk of splashing, impervious clothing and chemical-resistant boots should be worn.[2][6] | Protects skin and personal clothing from contamination. |
| Respiratory | In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required. If dust or aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation. |
Donning and Doffing PPE Workflow:
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust.[6] Use non-sparking tools for transfers.[4]
-
Personal Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[6]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6]
-
Temperature: Store at temperatures not exceeding 8°C, and for long-term storage, a -20°C freezer is recommended.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Cleanup Protocol:
-
Restrict Access: Immediately alert others and secure the area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[8]
-
Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[6][8]
-
Decontamination: Wipe the spill area with a damp cloth, and then wash with soap and water. Dispose of all cleanup materials as hazardous waste.[8]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and running water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][6] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6] |
Disposal Plan: Responsible Waste Management
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container compatible with acidic materials.[9]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.[9]
-
Contaminated Labware: Dispose of any items that have come into direct contact with the compound (e.g., pipette tips, gloves, weighing paper) in a designated solid chemical waste container.[9]
Decontamination of Empty Containers: To render an empty container non-hazardous, it must be triple-rinsed:
-
Use a suitable solvent (e.g., water) to rinse the container three times, using a volume of solvent equal to about 5% of the container's volume for each rinse.[8]
-
Collect all rinsate as hazardous liquid waste.[8]
-
After triple-rinsing, deface the chemical label, remove the cap, and dispose of the container as regular trash, in accordance with institutional guidelines.[8]
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed chemical waste disposal service.[10]
-
Do not dispose of this chemical into drains or the environment.[10]
-
Maintain detailed records of the amount of waste disposed of, the date, and the disposal company used.[10]
Disposal Decision Workflow:
References
- 2. matrixscientific.com [matrixscientific.com]
- 3. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. redox.com [redox.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
